Technical Documentation Center

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
  • CAS: 1260663-71-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, fused pyranopyridine scaffolds are of significant interest due to their pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, fused pyranopyridine scaffolds are of significant interest due to their presence in various biologically active molecules. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of a specific pyranopyridine derivative: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This document is designed for researchers, medicinal chemists, and analytical scientists, offering not just a series of protocols, but a strategic and logical framework for confirming molecular architecture. We will proceed from foundational molecular formula determination to the intricate assembly of the bicyclic system through advanced spectroscopic techniques, emphasizing the causality behind each analytical choice.

Section 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation puzzle is to determine the elemental composition and, from it, the degrees of unsaturation (DoU). This fundamental value provides an initial hypothesis regarding the number of rings and/or multiple bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the definitive technique for determining the exact mass of a molecule with high precision (typically to four or five decimal places). This precision allows for the unambiguous calculation of the molecular formula. The choice of a soft ionization technique like Electrospray Ionization (ESI) is crucial to minimize fragmentation and maximize the abundance of the molecular ion peak.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Instrument Setup: Utilize an ESI-TOF mass spectrometer in positive ion mode.[1]

  • Parameters:

    • Capillary Voltage: 4500 V

    • Mass Scanning Range: m/z 50–1000

    • Gas: Nitrogen

    • External Calibration: Use a standard calibrant solution (e.g., sodium formate) to ensure mass accuracy.[1]

  • Data Acquisition: Inject the sample solution and acquire the mass spectrum.

Data Interpretation: The molecular formula for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is C₈H₈ClNO.[2] The expected HRMS data for the protonated molecule, [M+H]⁺, would confirm this. A key diagnostic feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance results in a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak with about one-third the intensity.

IonCalculated Exact MassObserved MassIsotopic Pattern
[C₈H₉³⁵ClNO]⁺170.0367~170.0367~100% Relative Abundance
[C₈H₉³⁷ClNO]⁺172.0338~172.0338~32% Relative Abundance
Degrees of Unsaturation (DoU)

With a confirmed molecular formula of C₈H₈ClNO, the DoU can be calculated:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) - (1/2) + (1/2) = 6

This value of 6 indicates a combination of six rings and/or double bonds. The fused pyranopyridine core contains a benzene-like pyridine ring (4 DoU) and a second ring (1 DoU), accounting for 5 degrees of unsaturation. The final degree of unsaturation is accounted for by the double bond within the pyridine ring system. This initial calculation is perfectly consistent with the proposed bicyclic aromatic structure.

Section 2: The Elucidation Workflow - A Strategic Overview

A robust structure elucidation strategy relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their logical sequencing is paramount to an efficient and accurate outcome.

G cluster_0 Initial Assessment cluster_1 1D NMR Core Data cluster_2 2D NMR Connectivity MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms functional groups suggested by formula H1_NMR ¹H NMR (Proton Environment, Multiplicity) IR->H1_NMR Guides initial NMR interpretation C13_NMR ¹³C NMR / DEPT (Carbon Skeleton, Types) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Assigns carbons to proton systems HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Connects fragments into final structure Final Final Structure Confirmation HMBC->Final

Systematic workflow for structure elucidation.

Section 3: Spectroscopic Analysis - Assembling the Structure

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, it serves to confirm the presence of the aromatic system, C-O ether linkage, and aliphatic C-H bonds, while confirming the absence of other groups like hydroxyls or carbonyls.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyRationale
~3100-3000C-H StretchAromatic (Pyridine Ring)Characteristic for sp² C-H bonds.
~2950-2850C-H StretchAliphatic (Dihydropyran Ring)Characteristic for sp³ C-H bonds.
~1600-1450C=C and C=N StretchPyridine RingMultiple sharp peaks are expected for the aromatic ring system.[3]
~1250-1050C-O-C StretchAryl-Alkyl EtherStrong, characteristic stretch for the ether linkage in the pyran ring.
~800-600C-Cl StretchChloro-PyridineConfirms the presence of the carbon-chlorine bond.
1D Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: One-dimensional ¹H and ¹³C NMR are the cornerstones of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H4~8.0-8.2Singlet (s)1HAromatic H, adjacent to N and C-Cl
H3~7.0-7.2Singlet (s)1HAromatic H
H5~4.8-5.0Triplet (t)2H-O-CH₂ -CH₂-
H7~4.0-4.2Triplet (t)2H-N-C-CH₂ -CH₂-
H8~3.0-3.2Multiplet (m)2H-CH₂-CH₂ -CH₂-
  • Causality: The aromatic protons H3 and H4 are expected to be singlets due to the lack of adjacent protons. H4 is significantly downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms. The aliphatic protons in the dihydropyran ring are expected to show coupling: H5 and H7 would likely be triplets due to coupling with H8, which in turn would be a more complex multiplet.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
C2~155-160CQuaternary C with Cl
C4a~150-155CQuaternary C at ring fusion
C8a~145-150CQuaternary C at ring fusion
C4~140-145CHAromatic CH
C3~115-120CHAromatic CH
C5~65-70CH₂-O-C H₂-
C7~45-50CH₂-N-C-C H₂-
C8~20-25CH₂-CH₂-C H₂-CH₂-
  • Causality: Carbons attached to heteroatoms (C2, C5, C7) and aromatic carbons are found downfield. The DEPT-135 experiment would be self-validating: showing three positive signals (CH) and three negative signals (CH₂), and confirming the three quaternary carbons (C) which would be absent.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. A suite of 2D experiments is required for unambiguous assignment.[5][6]

Experimental Protocols: Standard pulse programs for COSY, HSQC, and HMBC are used on the same sample prepared for 1D NMR.

1. COSY (COrrelation SpectroscopY): Unveiling ¹H-¹H Connections

COSY identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it is essential for confirming the aliphatic spin system.

Expected COSY correlations for the aliphatic chain.
  • Interpretation: A cross-peak between the signals at ~4.9 ppm (H5) and ~3.1 ppm (H8) and another between ~3.1 ppm (H8) and ~4.1 ppm (H7) would definitively establish the -CH₂-CH₂-CH₂- connectivity of the dihydropyran portion of the molecule. The absence of correlations to the aromatic protons confirms their isolation.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment is the most reliable way to assign the signals in the ¹³C spectrum for all protonated carbons.[7]

Expected HSQC Correlations

Proton Signal (δ, ppm)Correlated Carbon Signal (δ, ppm)Assignment
~8.1 (H4)~142 (C4)C4-H4
~7.1 (H3)~117 (C3)C3-H3
~4.9 (H5)~67 (C5)C5-H5
~4.1 (H7)~47 (C7)C7-H7
~3.1 (H8)~22 (C8)C8-H8

3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

HMBC is arguably the most powerful NMR experiment for elucidating the complete carbon skeleton of an unknown compound. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the isolated spin systems and position the quaternary carbons.[8]

G cluster_0 Key HMBC Correlations H4 H4 C2 C2 (quat) H4->C2 ³J C4a C4a (quat) H4->C4a ²J H3 H3 H3->C4a ²J C8a C8a (quat) H3->C8a ³J H5 H5 H5->C4a ²J C4 C4 H5->C4 ³J H7 H7 H7->C8a ²J C3 C3 C5 C5

Sources

Exploratory

Biological activity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine derivatives

An In-depth Technical Guide to the Biological Activity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Derivatives Introduction: The Prominence of the Pyrano[4,3-b]pyridine Scaffold In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Derivatives

Introduction: The Prominence of the Pyrano[4,3-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyranopyridine nucleus is a quintessential example of such a scaffold. This heterocyclic system, featuring a fused pyran and pyridine ring, is a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]

This guide focuses specifically on the 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine moiety. The strategic placement of a chlorine atom at the 2-position significantly influences the molecule's electronic properties and reactivity, making it a fertile starting point for the synthesis of diverse derivative libraries. We will provide an in-depth exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds, offering field-proven insights for researchers and drug development professionals.

Core Synthesis: A Self-Validating Protocol

The synthesis of the 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine core is typically achieved through multi-step reactions that involve the condensation and cyclization of appropriate precursors.[5] A reliable and reproducible method involves the chlorination of the corresponding 2-oxo intermediate.

Experimental Protocol: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This protocol describes the conversion of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile to its chlorinated derivative.[6] The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is critical; it is highly effective for converting cyclic amide/lactone functionalities into their corresponding chloro-derivatives under reflux conditions.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq, e.g., 2.50 g, 14.4 mmol).

  • Carefully add phosphoryl chloride (POCl₃) (e.g., 20 mL) to the flask. The phosphoryl chloride acts as both the solvent and the chlorinating reagent.

  • Stir the mixture to ensure the starting material is fully suspended.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours, with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Quenching

  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare a saturated aqueous solution of sodium hydrogen carbonate (NaHCO₃) and cool it to 0°C using an ice bath.

  • CAUTION: Slowly and carefully add the reaction mixture dropwise to the cold NaHCO₃ solution. This is an exothermic reaction that will release gas. Proper quenching is essential to neutralize the excess acidic phosphoryl chloride.

  • Once the addition is complete, transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

Step 4: Purification

  • Combine the organic layers and wash with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purify the residue using silica gel column chromatography (e.g., eluting with a hexane:ethyl acetate gradient, 50:50) to yield the final product, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, as a white solid.[6]

start 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano [4,3-b]pyridine-3-carbonitrile reflux Dissolve in POCl₃ Reflux for 4 hours start->reflux quench Cool to RT Quench with cold NaHCO₃ (aq) reflux->quench extract Extract with Chloroform quench->extract purify Wash, Dry, Concentrate Silica Gel Chromatography extract->purify end_product 2-Chloro-7,8-dihydro-5H-pyrano [4,3-b]pyridine-3-carbonitrile purify->end_product

Caption: Synthesis workflow for the chlorination of the pyranopyridine core.

I. Anticancer Activity: Targeting Malignant Proliferation

The 2-chloro-pyranopyridine scaffold has emerged as a promising platform for the development of novel anticancer agents.[3][5] Research has shown that these derivatives can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.[5]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, targeting key regulators of cell division and survival.

  • Aurora Kinase Inhibition: A primary mechanism of action is the inhibition of Aurora-A kinase, a crucial enzyme for mitotic progression.[5] By disrupting Aurora-A function, these compounds interfere with spindle formation and chromosome segregation, ultimately leading to mitotic catastrophe and cell death in cancerous cells.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain pyranopyridine derivatives have demonstrated inhibitory activity against key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7][8] EGFR is frequently overexpressed in tumors and drives proliferation, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels. Dual inhibition of these pathways can starve tumors of growth signals and their blood supply.

  • Induction of Apoptosis: The culmination of kinase inhibition and microtubule disruption is the activation of apoptotic pathways, leading to programmed cell death.[5]

cluster_drug 2-Chloro-pyranopyridine Derivative cluster_targets Molecular Targets cluster_effects Cellular Effects drug Pyranopyridine Derivative aurora Aurora-A Kinase drug->aurora Inhibits egfr_vegfr EGFR / VEGFR-2 drug->egfr_vegfr Inhibits mitosis Mitotic Disruption aurora->mitosis proliferation ↓ Proliferation ↓ Angiogenesis egfr_vegfr->proliferation apoptosis Apoptosis & Cell Cycle Arrest mitosis->apoptosis proliferation->apoptosis

Caption: Anticancer mechanism targeting key kinases leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine core are emerging, general principles from related pyridine derivatives can provide guidance. The antiproliferative activity is highly sensitive to the nature and position of substituents on the heterocyclic rings. The presence of groups capable of hydrogen bonding or specific steric interactions, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, has been shown to enhance anticancer activity. Conversely, bulky groups or certain halogen substitutions can sometimes be detrimental to activity, depending on their position and the specific target.

Quantitative Data: In Vitro Anticancer Efficacy

The following table summarizes the inhibitory concentrations (IC₅₀) of representative pyranopyridine derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

CompoundTarget Cell LineIC₅₀ (µM)Reference
2-chloro-pyranopyridine-3-carbonitrile derivativeMCF7 (Breast)0.46[5]
Pyrano[3,2-c]pyridine Derivative 8a-0.23[7][8]
Pyrano[3,2-c]pyridine Derivative 8b-0.15[7][8]
Erlotinib (Reference Drug)-0.18[7][8]
Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is fundamental for determining the IC₅₀ values of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

II. Antimicrobial Activity: Combating Drug Resistance

Pyranopyridine derivatives have also been investigated for their antimicrobial activities, showing potential against various bacterial and fungal strains, including those resistant to conventional antibiotics.[5][9]

Mechanism of Action: Efflux Pump Inhibition

A significant and promising antimicrobial mechanism for pyranopyridine derivatives is the inhibition of bacterial efflux pumps.[10][11]

  • Efflux Pump Inhibitors (EPIs): Many bacteria develop drug resistance by using efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, to actively expel antibiotics from the cell before they can reach their target.[12] Certain pyranopyridine derivatives, like the well-studied compound MBX2319, act as potent inhibitors of these pumps.[10][11]

  • Synergistic Effect: By blocking the efflux pump, these derivatives do not necessarily kill the bacteria directly but rather restore or enhance the efficacy of existing antibiotics like fluoroquinolones and β-lactams.[10][11] This adjunctive therapy approach is a critical strategy in the fight against multidrug-resistant (MDR) pathogens.

cluster_cell Bacterial Cell pump AcrAB-TolC Efflux Pump target Intracellular Target (e.g., DNA Gyrase) antibiotic_out Antibiotic antibiotic_out->pump Expelled drug Pyranopyridine EPI drug->pump Inhibits antibiotic_in Antibiotic antibiotic_in->target Binds & Inhibits

Caption: Mechanism of efflux pump inhibition by pyranopyridine derivatives.

Quantitative Data: Antimicrobial Efficacy

Newly synthesized pyridine and thienopyridine derivatives have demonstrated significant antimicrobial activity against a range of pathogens.

CompoundMicrobial StrainActivity (MIC mg/mL)Reference
Derivative 12aE. coli0.0195[9]
Derivative 12aB. mycoides<0.0048[9]
Derivative 12aC. albicans<0.0048[9]
Derivative 15E. coli>0.0048[9]
Derivative 15B. mycoides0.0098[9]
Derivative 15C. albicans0.039[9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the microbial strain (e.g., E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

III. Anti-inflammatory Activity: Modulating the Immune Response

The pyridine and pyran scaffolds are integral to many molecules with known anti-inflammatory properties.[4][13] Derivatives are being explored for their ability to mitigate inflammatory responses, which are central to a host of chronic diseases.

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of key inflammatory mediators.

  • Inhibition of iNOS and COX-2: Inflammation is often characterized by the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Pyran and pyrimidine derivatives can suppress the expression of these enzymes, thereby reducing the production of nitric oxide (NO) and prostaglandins, both of which are potent pro-inflammatory molecules.[14]

  • Suppression of Pro-inflammatory Cytokines: These compounds can inhibit the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, which are critical signaling molecules that orchestrate the inflammatory cascade.

  • Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Some derivatives exert their anti-inflammatory effects by preventing the activation of the NF-κB pathway, thus blocking the transcription of numerous pro-inflammatory genes.

lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway lps->nfkb Activates drug Pyranopyridine Derivative drug->nfkb Inhibits genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nfkb->genes Activates Transcription mediators Inflammatory Mediators (Cytokines, NO, Prostaglandins) genes->mediators Leads to Production of inflammation Inflammation mediators->inflammation

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Protocol: Nitric Oxide (NO) Measurement in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Measurement and Analysis: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Conclusion and Future Directions

The 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold represents a highly versatile and pharmacologically significant platform. Derivatives have demonstrated compelling activity across critical therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The mechanisms of action, involving the inhibition of key kinases, bacterial efflux pumps, and inflammatory pathways, underscore the broad potential of this chemical class.

Future research should focus on:

  • Extensive Structure-Activity Relationship (SAR) Studies: To systematically optimize the scaffold for enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Mechanism Deconvolution: To precisely identify the molecular targets for derivatives showing potent phenotypic effects.

  • In Vivo Efficacy: To translate the promising in vitro data into preclinical animal models for validation of therapeutic efficacy and safety.

  • Combinatorial Chemistry: To generate large, diverse libraries for high-throughput screening against novel biological targets.

The continued exploration of these derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. (n.d.). Benchchem.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. (n.d.). ResearchGate.
  • 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis. (n.d.). ChemicalBook.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PubMed Central.
  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (n.d.). MDPI.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). PMC.
  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed.
  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (n.d.). ACS Publications.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Institutes of Health.
  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). PMC - NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.

Sources

Foundational

Unlocking the Therapeutic Potential of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine: A Technical Guide to Target Identification and Validation

Introduction: The Pyrano[4,3-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry The 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine core represents a compelling heterocyclic scaffold, the foundation of a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrano[4,3-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine core represents a compelling heterocyclic scaffold, the foundation of a class of molecules with significant therapeutic promise. The fusion of a dihydropyran ring with a pyridine moiety creates a unique three-dimensional architecture, conferring upon it the ability to interact with a diverse range of biological targets. The pyridine and dihydropyridine scaffolds are notably prevalent in drugs approved by the US Food and Drug Administration (FDA), with major applications in oncology, infectious diseases, inflammation, and neurology.[1] This guide will provide an in-depth exploration of the potential therapeutic targets of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its derivatives, offering a scientifically grounded framework for researchers and drug development professionals. We will delve into the mechanistic rationale for target selection and provide detailed, actionable protocols for target validation and characterization.

Part 1: Oncology - A Multi-pronged Approach to Cancer Therapy

The pyrano[4,3-b]pyridine scaffold has demonstrated significant potential in the realm of oncology, with evidence suggesting multiple avenues for therapeutic intervention. Research has indicated that derivatives of this scaffold can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.[2]

Aurora-A Kinase: A Mitotic Regulator and Key Oncogenic Driver

Scientific Rationale: Aurora-A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its overexpression is a common feature in many human cancers, including breast cancer, and is often associated with poor prognosis. Consequently, the inhibition of Aurora-A kinase presents a promising strategy for cancer therapy. A derivative of the pyrano[4,3-b]pyridine scaffold has shown activity against the MCF7 breast cancer cell line through the inhibition of Aurora-A kinase.[2]

Signaling Pathway:

AuroraA_Pathway cluster_downstream Downstream Effects of Inhibition Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR_Pathway Aurora_A_Kinase Aurora-A Kinase PI3K_Akt_mTOR_Pathway->Aurora_A_Kinase Centrosome_Maturation Centrosome Maturation Aurora_A_Kinase->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A_Kinase->Spindle_Assembly Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Mitotic_Progression Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine Compound->Aurora_A_Kinase Inhibition

Caption: Inhibition of Aurora-A Kinase by the pyrano[4,3-b]pyridine scaffold disrupts mitotic progression, leading to cell cycle arrest and apoptosis.

Experimental Workflow: In Vitro Aurora-A Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora-A kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human Aurora-A kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a fluorescently labeled peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in kinase buffer in a 96-well plate.

    • Add the Aurora-A kinase solution to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Dual EGFR and VEGFR-2 Inhibition: Targeting Tumor Growth and Angiogenesis

Scientific Rationale: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor progression and angiogenesis.[3] Dual inhibition of both receptors is a validated therapeutic strategy.[4][5] The pyranopyridine scaffold has been identified as a promising framework for the development of dual EGFR/VEGFR-2 inhibitors.[6]

Signaling Pathway:

EGFR_VEGFR2_Pathway cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival Tumor_Growth_Metastasis Tumor Growth & Metastasis Proliferation_Survival->Tumor_Growth_Metastasis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Tumor_Growth_Metastasis Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 by the pyrano[4,3-b]pyridine scaffold can simultaneously block tumor cell proliferation and the formation of new blood vessels.

Experimental Workflow: Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of a compound on EGFR activation in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line overexpressing EGFR (e.g., A431) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with EGF for a short duration (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis and ELISA:

    • Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Perform a sandwich ELISA to quantify the amount of phosphorylated EGFR.

      • Coat a 96-well plate with a capture antibody specific for total EGFR.

      • Add the cell lysates to the wells.

      • Add a detection antibody specific for phosphorylated EGFR, conjugated to an enzyme (e.g., HRP).

      • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance).

  • Data Analysis:

    • Normalize the phosphorylated EGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration.

    • Determine the IC50 value as described for the kinase assay.

Part 2: Infectious Diseases - Combating Bacterial and Viral Threats

The pyranopyridine scaffold has also shown promise as a source of novel anti-infective agents.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

Scientific Rationale: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a well-established target for antibiotics.[7][8][9] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.[10] The pyridine scaffold is a known component of some antibacterial agents.[11]

Mechanism of Action:

DNA_Gyrase_Inhibition cluster_outcome Outcome of Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine Compound->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by the pyrano[4,3-b]pyridine scaffold blocks DNA replication, leading to bacterial cell death.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] This protocol describes the broth microdilution method for determining the MIC.[2][13][14][15]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: Targeting the SARS-CoV-2 Main Protease (Mpro)

Scientific Rationale: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs.[16] While the direct activity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine against Mpro has not been reported, related pyranopyrazole derivatives have shown inhibitory activity.[17]

Experimental Workflow: FRET-Based Protease Inhibition Assay

This assay uses Förster Resonance Energy Transfer (FRET) to measure the activity of the protease.[16][18][19][20][21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare a solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer.

    • Prepare a solution of a FRET substrate, which is a peptide containing the Mpro cleavage site flanked by a donor and a quencher fluorophore.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the Mpro enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the percentage of inhibition relative to a no-compound control.

    • Calculate the IC50 value as previously described.

Part 3: Neurological Disorders - Modulating GABAergic Neurotransmission

The pyranopyridine scaffold has also been implicated in modulating the activity of the central nervous system.

GABAA Receptor Modulation

Scientific Rationale: The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[6][22][23] Its modulation can have profound effects on neuronal excitability, and it is the target of many clinically important drugs, including benzodiazepines.[24] Docking studies have suggested that pyranopyridine derivatives can bind to GABAA receptors.[25]

Signaling Pathway:

GABA_Receptor_Modulation GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine Compound->GABAA_Receptor Modulation

Caption: Modulation of the GABAA receptor by the pyrano[4,3-b]pyridine scaffold can alter neuronal excitability, suggesting potential for treating neurological disorders.

Experimental Workflow: Radioligand Binding Assay for GABAA Receptor

This protocol describes a method to determine the affinity of a test compound for the GABAA receptor.[17][26][27]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare crude synaptic membranes from a suitable source (e.g., rat brain cortex).

  • Binding Assay:

    • In a 96-well plate, incubate the synaptic membranes with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam).[17]

    • Add increasing concentrations of the unlabeled test compound.

    • Incubate to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.

Part 4: Inflammatory Diseases - Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of many diseases, and the pyranopyridine scaffold has shown potential as an anti-inflammatory agent.

Inhibition of the NF-κB Signaling Pathway

Scientific Rationale: The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[28] Its inhibition is a major therapeutic goal for the treatment of inflammatory diseases.[29] Pyranochalcone derivatives have been shown to inhibit NF-κB activation.[30]

Signaling Pathway:

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation_Degradation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine Compound->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by the pyrano[4,3-b]pyridine scaffold can suppress the expression of pro-inflammatory genes.

Experimental Workflow: NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.[1][31][32][33][34]

Step-by-Step Protocol:

  • Cell Transfection and Treatment:

    • Transfect a suitable cell line (e.g., HEK293T or HeLa) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

    • Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Treat the cells with the test compound at various concentrations.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the pathway.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

    • Determine the IC50 value.

Quantitative Data Summary

Compound ClassTarget(s)Assay TypeReported ActivityReference
Pyrano[4,3-b]pyridine derivativeAurora-A KinaseKinase InhibitionIC50 against MCF7: 0.46 µM[2]
Pyranochalcone derivativesNF-κBReporter AssayIC50 values ranging from 0.29 to 10.46 μM[30]

Conclusion

The 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics across multiple disease areas. This guide has outlined the scientific rationale and provided detailed experimental workflows for the investigation of its potential targets in oncology, infectious diseases, neurological disorders, and inflammation. By employing the described methodologies, researchers can systematically evaluate the therapeutic potential of this privileged chemical structure and its derivatives, paving the way for the discovery of new and effective medicines.

References

  • Al-Ostath, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 724. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155). [Link]

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (2022). Pharmaceuticals, 15(11), 1362. [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). Antibiotics, 9(10), 695. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209735. [Link]

  • Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. (2024). Journal of Pharmacology and Experimental Therapeutics, 389(2), 224-233. [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2022). Molecules, 27(19), 6649. [Link]

  • Fluorescence Resonance Energy Transfer Assay at the Crossroad: Urgent Reexamination of Assay Design for Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. (2026). Angewandte Chemie International Edition, 65(5), e202514214. [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology, 90(4), 1225-1237. [Link]

  • GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. (2023). International Journal of Molecular Sciences, 24(20), 15061. [Link]

  • Novel pyrazolothienopyridinones as potential GABAA receptor modulators. (2023). Monatshefte für Chemie - Chemical Monthly, 154(5), 555-562. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 27, 2026, from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

  • Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. (2021). Bioorganic & Medicinal Chemistry Letters, 42, 128069. [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2020). Current Medicinal Chemistry, 27(24), 4053-4082. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025). ResearchGate. [Link]

  • Radioligand binding affinities for GABAA receptors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (2008). Antimicrobial Agents and Chemotherapy, 52(10), 3637-3645. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4815. [Link]

  • Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. (2022). International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. (2020). Revista Mexicana de Neurociencia, 21(1), 31-40. [Link]

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023). Microbe Notes. Retrieved January 27, 2026, from [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (2011). Theranostics, 1, 241-251. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules, 27(21), 7436. [Link]

  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2022). International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 27, 2026, from [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2015). ACS Medicinal Chemistry Letters, 6(8), 915-920. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]

  • NFkB Luciferase Reporter HeLa Stable Cell Line. (n.d.). Signosis. Retrieved January 27, 2026, from [Link]

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. (2014). ACS Chemical Biology, 9(5), 1144-1151. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • GABAA receptor trafficking and its role in the dynamic modulation of neuronal inhibition. (2025). ResearchGate. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science, 11(06), 073-085. [Link]

  • Fluorescence Resonance Energy Transfer Assay at the Crossroad: Urgent Reexamination of Assay Design for Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. (n.d.). Read by QxMD. Retrieved January 27, 2026, from [Link]

  • Naturally Occurring NF-κB Inhibitors. (2025). ResearchGate. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2012). Cold Spring Harbor Perspectives in Medicine, 2(11), a011129. [Link]

  • Fluorescence Resonance Energy Transfer Assay at the Crossroad: Urgent Reexamination of Assay Design for Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. (2026). ResearchGate. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(18), 10243-10250. [Link]

  • GABA receptor trafficking and its role in the dynamic modulation of neuronal inhibition. (2008). Nature Reviews Neuroscience, 9(5), 331-343. [Link]

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing. Retrieved January 27, 2026, from [Link]

  • GABA. (n.d.). PDSP. Retrieved January 27, 2026, from [Link]

  • Presynaptic, extrasynaptic and axonal GABAA receptors in the CNS: where and why?. (2002). Neuroscience Research, 43(4), 291-300. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). Bioorganic Chemistry, 111, 104870. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the heterocyclic scaffold 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, with a particular focus on its derivatives, which have emerged as promising candidates in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the heterocyclic scaffold 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, with a particular focus on its derivatives, which have emerged as promising candidates in the field of medicinal chemistry. While the parent compound serves as a crucial structural motif, the majority of current research and documented applications center on its functionalized analogs, most notably 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. This guide will delve into the synthesis, characterization, and biological significance of this class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the Pyrano[4,3-b]pyridine Core

The pyrano[4,3-b]pyridine framework is a bicyclic heterocyclic system where a pyran ring is fused to a pyridine ring. This structural amalgamation gives rise to a unique electronic and steric environment, making it an attractive scaffold for the design of novel therapeutic agents. The dihydropyranopyridine core, in particular, offers a three-dimensional structure that can effectively interact with biological targets. The introduction of a chlorine atom at the 2-position of this scaffold, creating 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, further enhances its potential as a versatile intermediate for the synthesis of a diverse range of derivatives.

While the specific discovery and history of the parent 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine are not extensively documented in publicly available literature, its significance is underscored by its utility as a precursor to biologically active molecules. The exploration of its derivatives has revealed potent activities against a variety of diseases, particularly cancer.

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine derivatives is typically achieved through multi-step reaction sequences.[1] A well-documented example is the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, which provides a clear illustration of the synthetic strategy.[2]

General Synthetic Approach

The construction of the pyrano[4,3-b]pyridine core often involves the condensation and cyclization of appropriate precursors, such as 2-chloropyridine derivatives and active methylene compounds.[1] A common strategy is to first construct the dihydropyranone-fused pyridine ring, followed by chlorination to introduce the chloro-substituent.

Experimental Protocol: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

This two-step protocol serves as a representative example for the synthesis of this class of compounds.

Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

While the specific precursors for this step are not detailed in the available literature, it is conceptually derived from the cyclization of a suitably functionalized pyridine derivative.

Step 2: Chlorination to Yield 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Reactants: 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (starting material) and phosphoryl chloride (POCl₃) (chlorinating agent).

  • Procedure:

    • Dissolve 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol) in phosphoryl chloride (20 mL).[2]

    • Heat the mixture to reflux and stir for 4 hours.[2]

    • Allow the reaction mixture to cool to room temperature.[2]

    • Slowly add the cooled mixture to a saturated aqueous solution of sodium hydrogen carbonate at 0°C to neutralize the excess phosphoryl chloride.[2]

    • Extract the product with chloroform.[2]

    • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

    • Purify the resulting residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 50:50) to obtain 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a white solid (1.85 g, 66% yield).[2]

Causality behind Experimental Choices:

  • Phosphoryl chloride (POCl₃): This reagent is a powerful chlorinating agent, commonly used to convert hydroxyl groups (in the enol form of the pyridone) to chlorides.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

  • Saturated sodium hydrogen carbonate: This is a weak base used to quench the reaction by neutralizing the highly reactive and corrosive phosphoryl chloride and any hydrochloric acid formed during the reaction. The addition at 0°C is to control the exothermic neutralization reaction.

  • Chloroform extraction: Chloroform is an organic solvent that is immiscible with water and effectively dissolves the desired product, allowing for its separation from the aqueous phase.

  • Silica gel column chromatography: This is a standard purification technique in organic synthesis to separate the desired product from any unreacted starting materials or byproducts.

Proposed Reaction Mechanism

The chlorination of the 2-oxo-dihydropyranopyridine likely proceeds through the formation of a reactive intermediate upon attack of the pyridone oxygen on the phosphorus atom of POCl₃, followed by nucleophilic attack of a chloride ion.

G cluster_0 Proposed Chlorination Mechanism start 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile intermediate Reactive Intermediate start->intermediate Reaction with POCl₃ reagent POCl₃ product 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile intermediate->product Chloride attack

Caption: Proposed mechanism for the chlorination step.

Physicochemical Properties and Characterization

The physicochemical properties of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its derivatives are crucial for their handling, formulation, and biological activity.

Property2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS Number 1250840-53-9[1]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Appearance White solid[2]
Spectroscopic Data for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • ¹H NMR (CDCl₃, δppm): 3.07 (t, J = 5.8 Hz, 2H), 4.07 (t, J = 5.8 Hz, 2H), 4.75-4.76 (m, 2H), 7.63 (s, 1H).[2]

The ¹H NMR data is consistent with the structure, showing the characteristic signals for the protons on the dihydropyran and pyridine rings.

Biological Significance and Applications in Drug Development

Derivatives of the 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine core have demonstrated significant potential in various therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrano[4,3-b]pyridine derivatives.[1]

  • Mechanism of Action: These compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]

  • Target Inhibition: A key target identified for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is Aurora-A kinase.[1] This kinase is a crucial regulator of cell division, and its inhibition can lead to the disruption of mitosis and subsequent cancer cell death.

  • In Vitro Efficacy: The 3-carbonitrile derivative has shown potent activity against breast cancer cell lines, such as MCF7, with an IC₅₀ value of 0.46 µM.[1] This indicates a high level of potency and highlights its potential as a lead compound for the development of new anticancer drugs.[1]

G compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine -3-carbonitrile target Aurora-A Kinase compound->target Inhibits effect1 Inhibition of Mitosis target->effect1 Leads to effect2 Apoptosis & Cell Cycle Arrest effect1->effect2 outcome Anticancer Activity effect2->outcome

Caption: Anticancer mechanism of action.

Antimicrobial Activity

In addition to their anticancer properties, some derivatives of pyrano[4,3-b]pyridine have also been investigated for their antimicrobial activities.[1] In vitro studies have shown that they can exhibit significant antibacterial effects against various bacterial strains, including some that are resistant to current antibiotics.[1] This suggests a potential for these compounds to be developed into novel antibacterial agents.[1]

Future Directions and Conclusion

The 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility and the potent biological activities of these compounds make them attractive candidates for further investigation and development.

Future research in this area could focus on:

  • Synthesis of a broader library of derivatives: Exploring different substitutions on both the pyran and pyridine rings could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of detailed mechanisms of action: Further studies are needed to fully understand the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo efficacy studies: Promising in vitro candidates should be evaluated in animal models of cancer and infectious diseases to assess their therapeutic potential.

  • Exploration of other therapeutic areas: The diverse biological activities of pyranopyridine derivatives suggest that they may have applications beyond oncology and infectious diseases.

References

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

This guide provides a comprehensive technical overview of the solubility and stability of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The insights and protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

The pyrano[4,3-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The specific compound, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS Number: 1260663-71-5), with a molecular formula of C₈H₈ClNO and a molecular weight of 169.61, represents an important intermediate for the synthesis of more complex derivatives with potential therapeutic applications.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthetic chemistry and for ensuring the quality and reliability of subsequent drug candidates.

This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound, offering detailed experimental protocols and explaining the scientific rationale behind each step.

Solubility Profile: A Foundation for Formulation and Biological Assays

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. A comprehensive understanding of the solubility of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in various solvent systems is essential for its application in both synthetic reactions and biological screening.

Predicted Physicochemical Properties

While experimental data for the target compound is limited, we can infer its likely solubility characteristics based on its structure and the properties of related compounds. The presence of a pyridine ring suggests a degree of polarity and the potential for protonation in acidic media, which would enhance aqueous solubility. Conversely, the chlorinated aromatic system and the dihydro-pyran ring contribute to its lipophilicity.

A related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, is described as a white solid, suggesting that the parent compound is also likely to be a solid at room temperature.[2] The synthesis of this analog involves purification by silica gel column chromatography using a hexane:ethyl acetate mixture, indicating its solubility in moderately polar organic solvents.[2]

Experimental Determination of Solubility

To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol outlines a robust method for determining the equilibrium solubility of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in a range of relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and proticities. This should include:

    • Aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, and 9) to assess the impact of ionization.

    • Common organic solvents used in synthesis and formulation (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane).

  • Sample Preparation: Accurately weigh an excess amount of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine into separate vials for each solvent.

  • Equilibration: Add a known volume of the selected solvent to each vial. The vials are then sealed and agitated at a constant temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units of mg/mL or µg/mL.

Data Presentation: Predicted and Experimental Solubility

The following table should be populated with experimental data to provide a clear and comparative overview of the compound's solubility.

Solvent SystemPredicted SolubilityExperimental Solubility at 25°C (mg/mL)Experimental Solubility at 37°C (mg/mL)
pH 2.0 BufferModerateData to be determinedData to be determined
pH 5.0 BufferLow to ModerateData to be determinedData to be determined
pH 7.4 BufferLowData to be determinedData to be determined
pH 9.0 BufferLowData to be determinedData to be determined
MethanolHighData to be determinedData to be determined
EthanolHighData to be determinedData to be determined
AcetonitrileModerateData to be determinedData to be determined
DMSOVery HighData to be determinedData to be determined
DichloromethaneModerate to HighData to be determinedData to be determined

Stability Assessment: Ensuring Compound Integrity

The chemical stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and the reliability of experimental data. Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use. This approach accelerates the degradation process, allowing for the rapid identification of likely degradation products and pathways. Insights from these studies are crucial for:

  • Elucidating Degradation Mechanisms: Understanding how the molecule breaks down under various stresses.

  • Developing Stability-Indicating Methods: Ensuring that the analytical method can separate the intact drug from its degradation products.

  • Informing Formulation and Packaging Strategies: Selecting excipients and packaging that will protect the compound from degradation.

Based on studies of related heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3-diones, it is anticipated that 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine may be susceptible to hydrolysis under acidic and alkaline conditions, and may also be sensitive to light.[5]

Experimental Protocol: Forced Degradation Studies

A comprehensive forced degradation study should be conducted according to the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow: Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation HPLC->MassBalance Quantify API 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine (Parent Compound) Hydrolysis_Product 2-Hydroxy-7,8-dihydro-5H- pyrano[4,3-b]pyridine (Hydrolysis Product) Parent->Hydrolysis_Product Acidic/Alkaline Conditions N_Oxide 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine N-oxide (N-Oxide) Parent->N_Oxide Oxidative Stress (H₂O₂)

Caption: Hypothesized degradation pathways.

  • Hydrolysis: The chloro-substituent on the pyridine ring is a potential site for nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 2-hydroxy-pyranopyridine derivative. This reaction is likely to be more facile under basic conditions.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to complex ring-opening or rearrangement products.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of this compound due to its high resolution, sensitivity, and versatility.

Recommended HPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) will likely provide good separation.

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While specific experimental data on the solubility and stability of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is not extensively available in the public domain, this guide provides a scientifically rigorous framework for its determination. By following the detailed protocols for solubility and forced degradation studies, researchers can generate the critical data needed to support the development of this compound and its derivatives. The proposed analytical methods offer a solid foundation for the accurate and reliable characterization of this important chemical entity. The insights gained from these studies will be invaluable for advancing the use of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in medicinal chemistry and drug discovery programs.

References

  • PubMed. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Retrieved from [Link]

  • ResearchGate. (2018). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine: A Detailed Protocol for Pharmaceutical Research

Introduction The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Specifically, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyranopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Specifically, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a key intermediate in the synthesis of various pharmaceutical agents, valued for its utility in introducing the pyranopyridine moiety into larger, more complex structures. Its synthesis is of significant interest to researchers in drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, commencing with the construction of the pyranopyridinone core followed by a robust chlorination procedure. The described methodology is designed to be both efficient and scalable, catering to the needs of medicinal chemistry laboratories.

Synthetic Strategy Overview

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is achieved through a two-step sequence. The initial step involves the construction of the core heterocyclic structure, 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one, via a multi-component reaction. The subsequent step is a chlorination reaction that converts the pyridinone to the desired 2-chloro derivative. This strategy allows for the efficient assembly of the target molecule from readily available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Pyranopyridinone Formation cluster_step2 Step 2: Chlorination A Commercially Available Starting Materials B 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one A->B Multi-component Reaction D 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine (Final Product) B->D Chlorination C Phosphoryl Chloride (POCl3) C->D

Figure 1: Overall synthetic workflow for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Experimental Protocols

Part 1: Synthesis of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one (Intermediate)

This procedure outlines a general and effective method for the construction of the pyranopyridinone core through a catalyzed multi-component reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Tetrahydro-4H-pyran-4-oneReagentSigma-Aldrich
Ethyl cyanoacetateReagentSigma-Aldrich
Ammonium acetateACSFisher Scientific
EthanolAnhydrousVarious

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetrahydro-4H-pyran-4-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL).

  • Drying: Dry the isolated solid under vacuum to a constant weight to yield 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one as a white to off-white solid.

Part 2: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (Final Product)

This protocol details the chlorination of the intermediate pyridinone using phosphoryl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-oneAs synthesized-
Phosphoryl chloride (POCl₃)ReagentSigma-Aldrich
Chloroform (CHCl₃)ACSFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACSFisher Scientific

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one (1.0 eq) in phosphoryl chloride (5-10 eq). The reaction should be performed in a well-ventilated fume hood.

  • Reaction Execution: Heat the mixture to reflux (approximately 105 °C) and stir for 4 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1) until the starting material is consumed.

  • Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to neutralize the excess phosphoryl chloride. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine as a solid.[1]

Results and Discussion

The two-step synthesis outlined provides a reliable method for obtaining 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. The initial multi-component reaction for the synthesis of the pyranopyridinone intermediate is efficient, often yielding the product in good purity after simple filtration.

The subsequent chlorination with phosphoryl chloride is a standard and effective method for converting 2-pyridinones to 2-chloropyridines. The mechanism involves the initial phosphorylation of the pyridinone oxygen, followed by nucleophilic attack of the chloride ion to displace the phosphate group and generate the 2-chloropyridine. The use of excess phosphoryl chloride serves as both the reagent and the solvent. Careful quenching of the reaction is critical for safety and to ensure a good yield.

Expected Yields and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-oneC₈H₉NO₂151.1670-85
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridineC₈H₈ClNO169.6160-75

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. The described two-step process is robust and amenable to scale-up, making it a valuable procedure for medicinal chemists and researchers in the field of drug development. The methodology relies on readily available starting materials and established chemical transformations, ensuring its accessibility to a broad range of synthetic chemistry laboratories.

References

Sources

Application

Application Notes: Quantifying the Cytotoxic Effects of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Using a Luminescent Cell-Based Assay

Abstract This application note provides a comprehensive, field-proven protocol for assessing the cytotoxic and anti-proliferative activity of the novel compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. Derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for assessing the cytotoxic and anti-proliferative activity of the novel compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. Derivatives of the pyranopyridine scaffold have demonstrated significant potential in oncological research, with evidence suggesting mechanisms involving the disruption of critical cell cycle machinery.[1] This guide is tailored for researchers in drug discovery and cancer biology, offering a detailed methodology for determining the half-maximal inhibitory concentration (IC₅₀) of the compound in the human breast adenocarcinoma cell line, MCF-7. We employ the highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[2] The protocol emphasizes experimental robustness, data interpretation, and provides insights into the causality behind key procedural steps.

Introduction: The Rationale for a Cell-Based Approach

Cell-based assays are indispensable tools in the early stages of drug development, providing critical insights into a compound's biological effects within a physiologically relevant context.[3][4] Unlike biochemical assays that assess activity against an isolated target, cell-based assays allow for the simultaneous evaluation of compound permeability, potential off-target effects, and overall impact on cellular health.[5]

The compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine belongs to a class of heterocyclic molecules that have garnered interest for their anti-proliferative properties.[1] Research on analogous structures, specifically the carbonitrile derivative, points towards the inhibition of Aurora-A kinase, a key serine/threonine kinase that governs mitotic progression.[1] Aberrant expression and activity of Aurora-A are hallmarks of many cancers, making it a validated therapeutic target.[6] Inhibition of Aurora-A leads to mitotic arrest and subsequent apoptosis, a key mechanism for cancer cell death.[6]

This guide details a robust workflow to quantify the dose-dependent cytotoxicity of this compound, providing a foundational dataset for its preclinical evaluation. The selection of the MCF-7 cell line is based on its widespread use as a model for estrogen receptor-positive breast cancer and its documented sensitivity to cell cycle inhibitors.[7][8]

The Scientific Principle: Quantifying Viability through Cellular ATP

The protocol herein utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.[9] The principle is straightforward yet powerful: the presence of ATP is a hallmark of metabolically active, viable cells.[2]

The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When added directly to the cell culture plate, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of ATP and, by extension, the number of viable cells in the well.[9] This "add-mix-measure" format minimizes pipetting steps, enhancing reproducibility and making it highly suitable for high-throughput screening (HTS).[2][10]

G cluster_0 CellTiter-Glo® Principle Viable_Cells Viable Cells (Contain ATP) Lysis Cell Lysis & ATP Release Viable_Cells->Lysis Addition of Assay_Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Assay_Reagent->Lysis Reaction Luciferase + Luciferin + ATP → Light Lysis->Reaction ATP fuels reaction Detection Luminometer Detects Signal Reaction->Detection Proportional Signal

Caption: Principle of the CellTiter-Glo® Assay.

Detailed Protocol & Methodologies

Materials and Reagents
Reagent/MaterialSupplierCatalog #Notes
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridineN/AN/APrepare a 10 mM stock in 100% DMSO.
MCF-7 Cell LineATCCHTB-22Use cells with a low passage number.
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS), QualifiedGibco26140079Heat-inactivate before use.
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
0.25% Trypsin-EDTAGibco25200056
DMSO, Biotechnology GradeSigma-AldrichD2650Vehicle for compound dilution.
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
White, 96-well, flat, clear-bottom tissue culture-treated platesCorning3610Opaque walls prevent well-to-well crosstalk.
Phosphate-Buffered Saline (PBS), no Ca²⁺, no Mg²⁺Gibco10010023
Experimental Workflow

G cluster_1 Cell Culture & Plating cluster_2 Compound Preparation & Dosing cluster_3 Viability Measurement Day1 Day 1: Cell Seeding Harvest Harvest & Count MCF-7 Cells Day1->Harvest Day2 Day 2: Compound Treatment SerialDilute Prepare Serial Dilutions of Compound in Medium Day2->SerialDilute Day5 Day 5: Assay Readout Equilibrate Equilibrate Plate to Room Temp (30 min) Day5->Equilibrate DataAnalysis Data Analysis (IC₅₀) Seed Seed 5,000 cells/well in 100 µL medium Harvest->Seed Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 AddCompound Add 100 µL of 2X Compound (Final Volume = 200 µL) SerialDilute->AddCompound Incubate2 Incubate 72h AddCompound->Incubate2 AddReagent Add 100 µL CellTiter-Glo® Reagent to each well Equilibrate->AddReagent Mix Mix on Orbital Shaker (2 min) AddReagent->Mix Incubate3 Incubate at RT (10 min) Mix->Incubate3 Read Read Luminescence Incubate3->Read Read->DataAnalysis

Caption: High-level experimental workflow overview.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency.

  • Cell Harvesting: Aspirate the culture medium, wash cells once with PBS, and detach them using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability via Trypan Blue exclusion; viability should be >95%.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Dispense 100 µL of this suspension into each well of a white, 96-well plate, resulting in 5,000 cells per well.

    • Expert Tip: To mitigate "edge effects," avoid using the outermost wells for experimental data. Instead, fill these perimeter wells with 200 µL of sterile PBS or medium to maintain humidity across the plate.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Day 2: Compound Treatment

  • Compound Dilution Series: Prepare a 2X serial dilution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in complete medium.

    • Start by diluting the 10 mM DMSO stock to create the highest working concentration (e.g., 200 µM in medium). The DMSO concentration in this first dilution should be kept low (e.g., 2%).

    • Perform a 1:2 serial dilution across a 96-well dilution plate to generate a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, ..., down to low nM).

    • Crucial: Prepare a 2X "vehicle control" containing the same final percentage of DMSO as the highest compound concentration. This control is essential for normalizing the data.

  • Cell Dosing: Carefully remove 100 µL of medium from each well of the cell plate and add 100 µL of the 2X compound dilutions. The final volume in each well will be 200 µL, and the compound concentrations will be at their final 1X value.

  • Incubation: Return the plate to the incubator and incubate for 72 hours. This extended incubation period allows for the compound to affect multiple cell cycles.[12]

Day 5: Viability Assay and Data Acquisition

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer into the bottle containing the lyophilized substrate to reconstitute the reagent. Mix gently by inversion until the substrate is fully dissolved.[13]

  • Plate Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients that can affect enzyme kinetics.[13]

  • Homogeneous Assay: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well. The volume of reagent added should be equal to the volume of culture medium in the well.[3]

  • Lysis and Signal Stabilization:

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Recording: Measure the luminescence using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.

Data Analysis and Interpretation

The primary output is the IC₅₀ value, which represents the concentration of the compound that inhibits cell viability by 50%.

  • Background Subtraction: Average the luminescence signal from wells containing medium and reagent only (no cells). Subtract this background value from all experimental wells.

  • Normalization: Average the signal from the vehicle-treated wells (0 µM compound, DMSO only). This represents 100% cell viability. Normalize all data points as a percentage of this control:

    • % Viability = (Signal_Compound / Signal_Vehicle) * 100

  • Dose-Response Curve: Plot the normalized % Viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in graphing software like GraphPad Prism or R to fit the curve and calculate the IC₅₀ value.

Expected Results:

Compound Conc. (µM)Raw Luminescence (RLU)Normalized Viability (%)
0 (Vehicle)1,500,000100.0
0.11,450,00096.7
0.51,200,00080.0
1.0765,00051.0
5.0250,00016.7
10.095,0006.3
50.050,0003.3
100.045,0003.0

Note: Data are for illustrative purposes only.

Authoritative Grounding: The Aurora Kinase A Pathway

The proposed mechanism of action for pyranopyridine derivatives involves the inhibition of Aurora-A kinase.[1] This kinase is a master regulator of mitosis, with critical functions in centrosome maturation and separation, spindle assembly, and chromosome alignment.[6] Its overexpression is linked to genomic instability and tumorigenesis. By inhibiting Aurora-A, the compound is hypothesized to disrupt these processes, leading to mitotic catastrophe and cell death.

G cluster_0 Mitotic Progression (G2/M Phase) cluster_1 Pathway Inhibition AURKA Aurora-A Kinase Centrosome Centrosome Maturation & Separation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle Mitosis Successful Mitosis & Cell Proliferation Centrosome->Mitosis Spindle->Mitosis Compound 2-Chloro-7,8-dihydro- 5H-pyrano[4,3-b]pyridine Inhibited_AURKA Aurora-A Kinase (Inhibited) Compound->Inhibited_AURKA Inhibits Defects Monopolar Spindles, Mitotic Arrest Inhibited_AURKA->Defects Leads to Apoptosis Apoptosis / Cell Death Defects->Apoptosis

Caption: Hypothesized mechanism of action via Aurora-A kinase inhibition.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
High Variability (High %CV) Inconsistent cell seeding; Edge effects; Temperature gradients.Use a multichannel pipette for seeding; Fill perimeter wells with PBS; Ensure plates are fully equilibrated to room temperature before adding reagent.[11][13]
Low Luminescent Signal Low cell density; Cell death before assay; Reagent not at room temp.Optimize seeding density with a titration experiment; Check cell health before plating; Ensure all components are at room temperature.[11]
High Background Signal Microbial contamination; Reagent contamination.Test cell culture for contamination (e.g., mycoplasma); Use fresh, properly stored reagents.
Inconsistent Dose-Response Compound precipitation at high concentrations; Inaccurate dilutions.Check compound solubility in media; Ensure final DMSO is <0.5%; Use calibrated pipettes and perform dilutions carefully.[11]

Conclusion

This application note provides a robust and reproducible framework for evaluating the cytotoxic potential of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. By leveraging the sensitivity and simplicity of the CellTiter-Glo® assay, researchers can efficiently generate high-quality dose-response data, enabling the accurate determination of IC₅₀ values. This protocol serves as a critical first step in characterizing the pharmacological profile of this and other novel pyranopyridine compounds, paving the way for further mechanistic and preclinical studies.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Online] Available at: [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Online] Available at: [Link]

  • Chmura, S. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50812. [Online] Available at: [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Online] Available at: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Online] Available at: [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Online] Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Online] Available at: [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, (2), 11.
  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Online] Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Online] Available at: [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Online] Available at: [Link]

  • Zaytsev, A. V., et al. (2011). Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic. Journal of Biological Chemistry, 286(28), 24940–24948. [Online] Available at: [Link]

  • Widyawati, T., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Online] Available at: [Link]

  • Fayazi, M., et al. (2025). Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology, 14(1), 63-70.
  • ResearchGate. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. [Online] Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile in Cancer Cell Line Studies

Abstract This document provides a comprehensive technical guide for researchers investigating the anticancer potential of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. The pyranopyridine scaffold is a pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers investigating the anticancer potential of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. The pyranopyridine scaffold is a promising heterocyclic structure known to exhibit a wide range of biological activities, including potent anticancer effects.[1] This guide focuses on in vitro applications using two standard cancer cell lines: MCF7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma). We present detailed, field-tested protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and for investigating the compound's known mechanism of action as an Aurora-A kinase inhibitor.[2] The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps to ensure data integrity and reproducibility.

Compound Profile and Mechanism of Action

Chemical Identity: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS Number: 1250840-53-9[3] Molecular Formula: C₉H₇ClN₂O[3] Molecular Weight: 194.62 g/mol [4]

The fused pyran and pyridine rings form a core structure that has demonstrated significant promise in medicinal chemistry.[1] While various pyranopyridine derivatives have been explored for their ability to inhibit key kinases like EGFR and VEGFR-2, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has been specifically identified for its potent activity against the MCF7 breast cancer cell line.[1][2][5]

Primary Mechanism of Action: The primary anticancer mechanism identified for this compound in MCF7 cells is the inhibition of Aurora-A kinase .[2] This serine/threonine kinase is a critical regulator of mitotic progression, and its overexpression is common in many cancers, including breast cancer. Inhibition of Aurora-A disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[2] This targeted action makes the compound a compelling candidate for further preclinical development.

Pre-Experimental Preparation: The Foundation of Quality Data

Cell Line Culture and Maintenance

Reproducible results begin with consistent and healthy cell cultures. Both MCF7 and HepG2 are adherent cell lines but have distinct morphological and growth characteristics that necessitate specific handling.

  • MCF7 (ATCC® HTB-22™):

    • Morphology: Epithelial-like, tends to grow in clusters.

    • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% Fetal Bovine Serum (FBS).

    • Subculture: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Dissociate gently to avoid forming large cell clumps.

  • HepG2 (ATCC® HB-8065™):

    • Morphology: Epithelial-like, forms small aggregates.

    • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

    • Subculture: When cells reach ~80% confluency, detach with Trypsin-EDTA. HepG2 cells can be more sensitive to over-trypsinization than MCF7.

Scientist's Note (Causality): The inclusion of insulin in the MCF7 medium is critical as this cell line expresses insulin receptors, and insulin acts as a growth factor, ensuring a basal growth rate that is more representative of in vivo conditions.

Compound Solubilization and Stock Preparation
  • Solvent Selection: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a hydrophobic organic molecule. The recommended solvent for creating a high-concentration primary stock is Dimethyl sulfoxide (DMSO) .

  • Protocol for 10 mM Stock Solution:

    • Weigh 1.95 mg of the compound (FW = 194.62).

    • Add 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Trustworthiness Validation: Always prepare a "vehicle control" in all experiments by adding an equivalent volume of DMSO to cells as used for the highest concentration of the compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Experimental Protocols: A Step-by-Step Guide

The following diagram illustrates a logical experimental workflow for characterizing the compound's activity.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays CellCulture Cell Culture (MCF7 & HepG2) MTT Cytotoxicity Assay (MTT) Determine IC50 CellCulture->MTT CompoundPrep Compound Stock Preparation (DMSO) CompoundPrep->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Based on IC50 WesternBlot Western Blot (p-Aurora-A) CellCycle->WesternBlot Confirm Target G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Methodology:

  • Cell Seeding & Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells via trypsinization. Wash with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. This step is crucial for permeabilizing the cells.

  • Fixation: Incubate the cells in ethanol for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of RNA) and Propidium Iodide.

  • Incubation: Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze using a flow cytometer.

Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content), with the S phase in between. Treatment with an Aurora-A kinase inhibitor is expected to cause an accumulation of cells in the G2/M phase.

Data Summary and Mechanistic Pathway

Quantitative Data Summary
Cell LineCompoundIC₅₀ Value (µM)Mechanism of ActionReference
MCF72-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile0.46Aurora-A Kinase Inhibition[2]
HepG22-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileNot ReportedTo be determinedN/A
Proposed Signaling Pathway

The following diagram illustrates the established and expected molecular consequences of treating cancer cells with this compound.

G Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine-3-carbonitrile AuroraA Aurora-A Kinase Compound->AuroraA Inhibits Mitosis Mitotic Spindle Formation AuroraA->Mitosis Promotes CellCycleArrest G2/M Phase Cell Cycle Arrest Mitosis->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of action for the title compound.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. ResearchGate. Available at: [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies | Request PDF. ResearchGate. Available at: [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. PubMed. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Pyranopyridine Scaffolds in Antimicrobial Research The escalating threat of antimicrobial resistance necessitates th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Pyranopyridine Scaffolds in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous therapeutic compounds and its ability to improve water solubility.[1][2] Fused heterocyclic systems incorporating the pyran ring have also demonstrated a wide array of biological activities, including antimicrobial properties. The fusion of these two moieties into the pyranopyridine core presents a promising avenue for the discovery of new antimicrobial agents.

This application note focuses on 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine , a specific derivative that holds potential for antimicrobial research. While research on this exact molecule is emerging, studies on related compounds, such as 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, have indicated significant antibacterial effects against various bacterial strains, including resistant ones.[3] This suggests that the foundational 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold is a valuable starting point for antimicrobial drug discovery programs.

These application notes provide a comprehensive guide for the initial in vitro evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, encompassing preliminary screening for antimicrobial activity, determination of minimum inhibitory and bactericidal concentrations, and assessment of cytotoxicity. The protocols are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.

Part 1: Initial Screening of Antimicrobial Activity using the Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[4][5] It is a straightforward and cost-effective preliminary screening tool. The principle lies in the diffusion of the antimicrobial compound from a saturated paper disk into an agar medium inoculated with the test microorganism. If the compound inhibits the growth of the microorganism, a clear zone of inhibition will appear around the disk after incubation.[4][5]

Protocol: Kirby-Bauer Disk Diffusion Assay

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized bacterial suspension.
  • Remove excess fluid by pressing the swab against the inside of the tube.[6][7]
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[6][7]

3. Application of Test Compound Disks:

  • Prepare sterile paper disks (6 mm in diameter).
  • Impregnate the disks with a known concentration of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine solution (e.g., 10 µ g/disk ). A solvent control disk impregnated with the vehicle (e.g., DMSO) should also be prepared.
  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.
  • Place the plates in an incubator within 15 minutes of applying the disks.[8]

4. Incubation and Interpretation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.
  • After incubation, measure the diameter of the zones of inhibition in millimeters.
  • The size of the zone of inhibition is indicative of the antimicrobial activity. A larger zone diameter suggests greater susceptibility of the microorganism to the compound.

Part 2: Quantitative Assessment of Antimicrobial Activity: Broth Microdilution for MIC and MBC Determination

Following a positive preliminary screening, a quantitative assessment is crucial to determine the potency of the antimicrobial agent. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This method can be extended to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of the Test Compound Stock Solution:

  • Prepare a stock solution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in a suitable solvent (e.g., DMSO).
  • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of the 96-Well Microtiter Plate:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Inoculation:

  • Prepare a bacterial inoculum as described for the Kirby-Bauer test, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
  • Add 100 µL of the standardized bacterial suspension to each well (except the negative control).

4. Incubation and MIC Determination:

  • Cover the plate and incubate at 35-37°C for 16-24 hours.
  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)

1. Subculturing from MIC Plate:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
  • Spot-inoculate the aliquot onto a fresh MHA plate.

2. Incubation and MBC Determination:

  • Incubate the MHA plate at 35-37°C for 18-24 hours.
  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).

Part 3: Assessing Cytotoxicity using the MTT Assay

While evaluating the antimicrobial efficacy of a compound, it is equally important to assess its potential toxicity to mammalian cells.[4] A promising antimicrobial agent should exhibit selective toxicity, meaning it is harmful to the pathogen but not to the host cells.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium.
  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in the cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
  • Incubate the plate for 24-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
  • Add 10 µL of the MTT stock solution to each well.[11]
  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

4. Solubilization of Formazan Crystals:

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
  • Mix gently to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.

Data Presentation and Interpretation

Table 1: Hypothetical Antimicrobial Activity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusPositive163218
Bacillus subtilisPositive81622
Escherichia coliNegative64>12812
Pseudomonas aeruginosaNegative>128>1288
Candida albicansFungi326415
Table 2: Hypothetical Cytotoxicity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29324150
HepG224125

Interpretation: The hypothetical data suggests that 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine exhibits moderate activity against Gram-positive bacteria and some antifungal activity. Its activity against Gram-negative bacteria is limited, which could be due to the outer membrane barrier or the presence of efflux pumps. The higher IC₅₀ values in mammalian cell lines compared to the MIC values against certain microbes suggest a degree of selective toxicity, which is a desirable characteristic for a potential antimicrobial agent.

Visualizing the Experimental Workflow

experimental_workflow cluster_screening Part 1: Initial Screening cluster_quantitative Part 2: Quantitative Assessment cluster_cytotoxicity Part 3: Cytotoxicity Assay A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Apply Compound Disks B->C D Incubate and Measure Zone of Inhibition C->D E Prepare Serial Dilutions in 96-Well Plate F Inoculate with Bacteria E->F G Incubate and Determine MIC F->G H Subculture for MBC G->H I Incubate and Determine MBC H->I J Seed Mammalian Cells K Treat with Compound J->K L Add MTT Reagent K->L M Solubilize Formazan L->M N Measure Absorbance and Calculate IC50 M->N

Caption: Experimental workflow for the antimicrobial and cytotoxicity evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Potential Mechanisms of Action

While the exact mechanism of action for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine requires further investigation, related pyranopyridine compounds have been identified as inhibitors of bacterial efflux pumps, such as the AcrAB-TolC system in E. coli.[12] These pumps are a significant mechanism of antibiotic resistance in Gram-negative bacteria. By inhibiting these pumps, the compound could potentially restore the efficacy of existing antibiotics. It is also possible that the compound has intrinsic antibacterial activity through other mechanisms, such as inhibition of essential enzymes or disruption of cell membrane integrity. Further studies, including time-kill kinetics and mechanism-of-action assays, are warranted to elucidate the precise mode of action.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine as a potential antimicrobial agent. The combination of qualitative screening, quantitative assessment of antimicrobial potency, and cytotoxicity profiling allows for a comprehensive preliminary evaluation. Promising results from these initial studies would justify further investigation into the compound's spectrum of activity against a broader panel of clinical isolates, its mechanism of action, and its potential for synergistic interactions with existing antibiotics. The pyranopyridine scaffold represents a promising area for antimicrobial research, and systematic evaluation of derivatives like 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a critical step in the quest for new treatments to combat infectious diseases.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Cozma, D., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Video]. YouTube. [Link]

  • Lund, R., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4697. [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

  • National Center for Biotechnology Information. (2013, May 1). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Opperman, T. J., et al. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Antimicrobial agents and chemotherapy, 58(2), 789–800. [Link]

  • Public Health and Safety, Health and Digital Executive Agency. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. Retrieved from [Link]

  • ResearchGate. Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • StatPearls. (2023, July 31). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. [Video]. YouTube. [Link]

  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Wolska, K. I., Grudniak, A. M., & Rudnicka, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 948. [Link]

  • Zgharia, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Video]. YouTube. [Link]

  • El-Gazzar, A. A., et al. (2013). Synthesis, spectral characterization and in vitro antimicrobial activity of some new azopyridine derivatives. European journal of medicinal chemistry, 69, 573–583. [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine for SAR Studies

Introduction: The Privileged Pyrano[4,3-b]pyridine Scaffold The 7,8-dihydro-5H-pyrano[4,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry. This heterocyclic system is a recurring motif in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrano[4,3-b]pyridine Scaffold

The 7,8-dihydro-5H-pyrano[4,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry. This heterocyclic system is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic derivatization of this core structure is a key methodology in drug discovery, allowing for the systematic exploration of the chemical space around the pharmacophore to establish robust Structure-Activity Relationships (SAR). A thorough understanding of SAR is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

The 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a particularly attractive starting material for these studies. The chlorine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle, amenable to a wide array of modern cross-coupling and nucleophilic substitution reactions. This allows for the introduction of a diverse range of substituents, facilitating a comprehensive investigation of the SAR at this position. This application note provides a detailed guide to the derivatization of this key intermediate, offering field-proven protocols and insights into the rationale behind experimental design for SAR studies.

Strategic Derivatization: Unlocking the Potential of the 2-Position

The reactivity of the 2-chloro position on the pyridine ring is enhanced by the electron-withdrawing effect of the ring nitrogen, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][4] The choice of reaction will depend on the desired substituent and the overall synthetic strategy.

Core Synthetic Strategies

A general overview of the synthetic pathways for the derivatization of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is presented below.

G A 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->C C-N bond formation D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->D C-C bond formation E Nucleophilic Aromatic Substitution (Nu-H, Base) A->E C-Nu bond formation F 2-Aryl Derivatives B->F G 2-Amino Derivatives C->G H 2-Alkynyl Derivatives D->H I 2-Nucleophile Substituted Derivatives E->I

Caption: Key derivatization strategies for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl Derivatives

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl substituent at the 2-position.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] The use of a palladium catalyst and a suitable phosphine ligand is crucial for the efficient coupling of 2-chloropyridines.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, combine 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Effective for coupling with aryl chlorides.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Essential for the transmetalation step.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system facilitates the reaction.
Temperature 80-110 °CSufficient to drive the reaction to completion.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives

This protocol outlines the synthesis of 2-amino derivatives via a Buchwald-Hartwig amination reaction.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines. The choice of ligand is critical for achieving high yields and avoiding side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel, add 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base like sodium tert-butoxide (1.5 eq.).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction Execution: Degas the mixture and heat under an inert atmosphere to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Parameter Recommendation Justification
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand Xantphos, BINAPBulky electron-rich phosphines promote reductive elimination.
Base NaOtBu, K₃PO₄Strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl Derivatives

This protocol details the Sonogashira coupling for the introduction of an alkynyl group.

Rationale: The Sonogashira coupling provides a direct route to 2-alkynylpyridines, which are valuable intermediates for further transformations or as final products.[7] The reaction is typically co-catalyzed by palladium and copper salts.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.06 eq.).

  • Solvent and Base Addition: Add a suitable solvent, such as triethylamine or a mixture of DMF and an amine base.

  • Reaction Execution: Degas the mixture and stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by a brine wash. Dry the organic layer and concentrate. Purify the product by column chromatography.

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Effective for alkyne coupling.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine, DiisopropylamineActs as both a base and a solvent.
Solvent Amine base, DMFAnhydrous conditions are preferred.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct displacement of the chloride with a nucleophile.

Rationale: For strongly nucleophilic reagents, a direct SNAr reaction can be a straightforward and atom-economical approach.[7] The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[3][8]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (1.0 eq.) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Nucleophile and Base Addition: Add the nucleophile (e.g., an alcohol, thiol, or secondary amine, 1.5-2.0 eq.) and a suitable base (e.g., NaH for alcohols/thiols, or an excess of the amine itself).

  • Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Parameter Recommendation Justification
Nucleophile Alkoxides, Thiolates, AminesStrong nucleophiles are required.
Base NaH, K₂CO₃, excess amineTo deprotonate the nucleophile or act as an acid scavenger.
Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents facilitate the reaction.
Temperature 100-150 °CHigher temperatures are often necessary to overcome the activation energy.

Structure-Activity Relationship (SAR) Exploration

The derivatization of the 2-position of the 7,8-dihydro-5H-pyrano[4,3-b]pyridine core allows for a systematic investigation of how different substituents impact biological activity. The following sections provide a framework for a hypothetical SAR study targeting anticancer activity.

Hypothetical SAR Workflow

G A Synthesis of a diverse library of 2-substituted pyranopyridine derivatives B In vitro screening against a panel of cancer cell lines (e.g., MCF-7, HCT116) A->B C Determination of IC50 values B->C D Identification of initial 'hit' compounds C->D E Further derivatization around the 'hit' scaffold D->E F In-depth biological evaluation of optimized leads (e.g., mechanism of action, in vivo studies) D->F E->B

Caption: A typical workflow for SAR-driven lead optimization.

SAR Data Summary

The following tables summarize hypothetical SAR data for different classes of 2-substituted 7,8-dihydro-5H-pyrano[4,3-b]pyridine derivatives against a generic cancer cell line. This data is illustrative and based on general trends observed in the literature for similar heterocyclic compounds.[9][10]

Table 1: 2-Aryl Derivatives

Substituent (R) Hypothetical IC₅₀ (µM) SAR Insights
Phenyl5.2Baseline activity.
4-Methoxyphenyl2.8Electron-donating group enhances potency.
4-Chlorophenyl7.5Electron-withdrawing group slightly decreases potency.
4-Hydroxyphenyl1.5Potential for hydrogen bonding interactions.
2-Pyridyl3.1Heteroaromatic ring is well-tolerated.

Table 2: 2-Amino Derivatives

Substituent (R) Hypothetical IC₅₀ (µM) SAR Insights
-NH₂10.5Unsubstituted amine shows moderate activity.
-NH(CH₃)8.2Small alkyl substitution is tolerated.
-N(CH₃)₂15.1Bulkier substitution may be detrimental.
-NH(Cyclopropyl)4.5Small, constrained ring is favorable.
-Morpholino2.1Heterocyclic amine shows good potency.

Table 3: 2-Alkynyl and Other Derivatives

Substituent (R) Hypothetical IC₅₀ (µM) SAR Insights
-C≡C-Ph6.8Linear substituent is tolerated.
-C≡C-Si(CH₃)₃>20Bulky silyl group is not favorable.
-OCH₃9.3Small alkoxy group shows moderate activity.
-SCH₃7.9Thioether is comparable to the ether.

Characterization of Novel Derivatives

The structural elucidation of newly synthesized compounds is critical for the integrity of SAR studies. A combination of spectroscopic techniques should be employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the derivatives. The disappearance of the proton signal corresponding to the 2-position of the pyridine ring and the appearance of new signals corresponding to the introduced substituent are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity of >95% is generally required for biological testing.

Conclusion

The 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold is a versatile starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for the synthesis and SAR exploration of a diverse range of derivatives. By systematically modifying the 2-position of this privileged core, researchers can gain valuable insights into the structural requirements for biological activity, ultimately leading to the discovery of new and improved drug candidates.

References

  • Movassaghi, M., & Hill, M. D. (2006). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 23(10), 2513.
  • Mohamed, S. F., et al. (2021). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Opperman, T. J., & Kwasny, S. M. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(9), 1953-1957.
  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • Land of Learning. (2022, January 5). Pyridine Nucleophilic Reactions | Favourable Positions. YouTube. Available from: [Link]

  • Reyes-Ortega, F., et al. (2022).
  • Garg, N. K. (2015). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 5(1), 49-60.
  • Chemistry LibreTexts. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Singh, P., & Kumar, V. (2022). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 29(32), 5461-5484.
  • Itami, K., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
  • Fernández, G. Nucleophilic substitution reactions in pyridine. Química Orgánica. Available from: [Link]

  • Wang, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(12), 2079.
  • Bembalkar, S. R., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research & Reviews: Journal of Chemistry, 5(2), 1-5.
  • Wang, Y., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(27), 14895-14902.
  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. (n.d.). Structure activity relationship. [Image]. Retrieved from: [Link]

  • Organic Chemistry Explained. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Kleij, A. W. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn··· N Interactions. Chemistry–A European Journal, 22(45), 16038-16042.

Sources

Application

Experimental setup for evaluating 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine efficacy

An Application Note and Protocol for the Preclinical Evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a Novel Pyrano[4,3-b]pyridine Derivative. Introduction: A Strategic Approach to Novel Compound Evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preclinical Evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a Novel Pyrano[4,3-b]pyridine Derivative.

Introduction: A Strategic Approach to Novel Compound Evaluation

The discovery of a novel chemical entity such as 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine presents both an opportunity and a challenge. With no established biological target, a systematic and unbiased screening approach is paramount. The pyrano[4,3-b]pyridine scaffold, to which this compound belongs, has been investigated for a range of biological activities, including the inhibition of critical cellular signaling pathways. Notably, derivatives of this core structure have shown activity as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various cancers, making it a highly relevant target for oncological drug discovery.

This document provides a comprehensive experimental framework for the initial evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, postulating a potential role as a PI3K inhibitor based on its structural class. The workflow is designed to first establish its biochemical mechanism of action, then to characterize its effects in a cellular context, and finally to assess its preliminary efficacy in a relevant in vivo model. This protocol emphasizes a self-validating system, where each experimental stage logically informs the next, ensuring a robust and scientifically sound evaluation.

Part 1: Initial Target Validation and In Vitro Characterization

The primary objective is to determine if 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine directly interacts with and inhibits PI3K isoforms. A multi-pronged approach, starting with biochemical assays and progressing to cell-based target engagement, is crucial for validating this hypothesis.

Biochemical Kinase Inhibition Assays

The first step is to quantify the compound's ability to inhibit the enzymatic activity of the key PI3K isoforms (α, β, γ, δ). This provides a direct measure of potency (IC50) and selectivity.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PI3K Assay

This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme.

  • Principle: A biotinylated PIP2 substrate is phosphorylated by the PI3K enzyme in the presence of ATP. A Europium-labeled anti-GST antibody binds a GST-tagged GRP1-PH domain, which in turn binds to the newly generated biotin-PIP3. When these components are in proximity, energy transfer occurs from a Streptavidin-XL665 donor to the Europium acceptor, generating a FRET signal. An inhibitor will prevent PIP3 formation, leading to a decrease in the FRET signal.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.

    • In a 384-well low-volume white plate, add 2 µL of the compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of the specific recombinant PI3K isoform (e.g., PI3Kα/p110α) solution to each well, except the "no enzyme" control.

    • Add 2 µL of a solution containing the biotinylated PIP2 substrate.

    • Initiate the kinase reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near its Km value for the specific isoform to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the HTRF detection mix containing the GST-GRP1-PH domain, the Europium-labeled antibody, and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical PI3K Isoform Selectivity Profile

ParameterPI3KαPI3KβPI3KγPI3Kδ
IC50 (nM) 15250800120
Selectivity Fold -16.7x53.3x8x

This table illustrates a hypothetical outcome where the compound is most potent against PI3Kα.

Cellular Target Engagement

After confirming biochemical activity, it is essential to verify that the compound can enter cells and inhibit the PI3K pathway at its source. This is achieved by measuring the phosphorylation status of AKT, a direct downstream substrate of PI3K.

Protocol: In-Cell Western (ICW) for Phospho-AKT (Ser473)

  • Principle: This immunofluorescence-based assay quantifies protein levels directly in fixed cells within a microplate. Two primary antibodies, one specific for phospho-AKT (p-AKT) and another for a loading control (e.g., total AKT or GAPDH), are used. Each is detected by a secondary antibody conjugated to a different near-infrared fluorophore.

  • Step-by-Step Protocol:

    • Seed a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) into a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with the same serial dilution of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine used in the biochemical assay for 2-4 hours.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

    • Block non-specific binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

    • Incubate the cells overnight at 4°C with a cocktail of two primary antibodies: rabbit anti-p-AKT (Ser473) and mouse anti-GAPDH.

    • Wash the plate three times with PBS containing 0.1% Tween 20.

    • Incubate for 60 minutes with a cocktail of two secondary antibodies: IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse.

    • Wash the plate three times as in step 7.

    • Data Acquisition: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The signal from the 700 nm channel (GAPDH) is used to normalize the signal from the 800 nm channel (p-AKT), correcting for variations in cell number per well.

    • Data Analysis: Plot the normalized p-AKT signal against the compound concentration to determine the cellular EC50.

Part 2: Cellular Efficacy and Phenotypic Assessment

Demonstrating target inhibition is followed by assessing the compound's effect on cancer cell pathophysiology. Key phenotypic endpoints include cell proliferation, apoptosis induction, and cell cycle arrest.

Cell Viability and Proliferation Assay

Protocol: Real-Time Glo MT Cell Viability Assay

  • Principle: This assay measures cell viability by quantifying the reducing potential of viable cells. A pro-substrate, MT Cell Viability Substrate, is reduced by metabolically active cells to generate a luminescent signal produced by the NanoLuc enzyme. This allows for real-time, continuous monitoring of cell viability.

  • Step-by-Step Protocol:

    • Seed MCF-7 cells in a 96-well white plate.

    • Add the Real-Time Glo MT reagents at the time of cell seeding or a few hours later, as per the manufacturer's protocol.

    • Add the serial dilutions of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

    • Read the baseline luminescence at time zero.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

    • Measure luminescence at various time points (e.g., 24, 48, and 72 hours).

    • Data Analysis: Normalize the luminescence readings to the time zero values. Plot the normalized signal against compound concentration for each time point to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Induction Analysis

Protocol: Caspase-Glo 3/7 Assay

  • Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for the luciferase enzyme.

  • Step-by-Step Protocol:

    • Seed MCF-7 cells in a 96-well white plate and treat with the compound at concentrations around its GI50 value for 24-48 hours.

    • Add the Caspase-Glo 3/7 Reagent directly to the wells.

    • Mix by orbital shaking for 1 minute and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Compare the luminescent signal from treated cells to the vehicle control to determine the fold-increase in caspase activity.

Part 3: In Vivo Efficacy Evaluation

Promising in vitro results warrant progression to an in vivo model to assess the compound's anti-tumor activity in a physiological system. A xenograft model using the same cell line characterized in vitro provides a direct translational link.

Murine Xenograft Model

Protocol: MCF-7 Human Breast Cancer Xenograft Model

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Step-by-Step Protocol:

    • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice. Since MCF-7 tumors are estrogen-dependent, a slow-release estrogen pellet should be implanted subcutaneously one day prior to cell injection.

    • Tumor Growth and Grouping: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, compound at three dose levels, positive control).

    • Dosing: Prepare the formulation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound via an appropriate route (e.g., oral gavage) daily for 21 days.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and collect blood for pharmacokinetic analysis. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm in vivo target engagement.

    • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Calculate TGI as: %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

Table 2: Summary of Proposed In Vivo Efficacy Study

ParameterDescription
Animal Model Female athymic nude mice (6-8 weeks old)
Cell Line MCF-7 (Human breast adenocarcinoma)
Implantation 5 x 10^6 cells in Matrigel, subcutaneous; 0.72 mg 17β-Estradiol pellet
Randomization Volume ~120 mm³
Groups (n=8-10/group) 1. Vehicle Control (e.g., 0.5% MC, p.o., q.d.)2. Compound (10 mg/kg, p.o., q.d.)3. Compound (30 mg/kg, p.o., q.d.)4. Compound (100 mg/kg, p.o., q.d.)
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight change, tumor weight at necropsy, p-AKT levels in tumor tissue

Part 4: Visualizing the Workflow and Rationale

A clear visual representation of the experimental cascade ensures a logical progression from initial hypothesis to in vivo validation.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cellular Phenotypic Assays cluster_2 Phase 3: In Vivo Efficacy A Hypothesis: Compound targets PI3K pathway B Biochemical Assay: HTRF PI3K Isoform Panel (α, β, γ, δ) A->B Test C Determine IC50 & Selectivity Profile B->C Analyze D Cellular Target Engagement: In-Cell Western for p-AKT in MCF-7 cells C->D Validate in cells E Determine Cellular EC50 D->E Quantify F Cell Proliferation Assay: Real-Time Glo MT E->F Assess Phenotype H Apoptosis Assay: Caspase-Glo 3/7 E->H G Determine GI50 at 72h F->G Analyze J MCF-7 Xenograft Model in Athymic Nude Mice G->J Test in vivo I Measure Apoptotic Induction H->I Analyze K Measure Tumor Growth Inhibition (TGI) J->K Primary Endpoint L Pharmacodynamic Analysis: p-AKT in Tumor Lysates J->L PD Endpoint M Confirm In Vivo Target Engagement L->M Validate

Caption: Experimental workflow for evaluating 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Compound 2-Chloro-7,8-dihydro- 5H-pyrano[4,3-b]pyridine Compound->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the proposed point of inhibition.

Conclusion

References

  • Title: Discovery of Novel Pyrano[4,3-b]pyridine Derivatives as Potent PI3K Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in the treatment of cancer. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Assay Guidance Manual: HTRF (Homogeneous Time Resolved Fluorescence). Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Characterization of PIK3CA and PIK3CB mutations in cell lines and primary tumors. Source: Oncogene URL: [Link]

  • Title: Guide for the Care and Use of Laboratory Animals, 8th Edition. Source: The National Academies Press URL: [Link]

Method

Application Notes and Protocols for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Introduction: Understanding the Compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a bicyclic heterocyclic compound. Its structure, featuring a fused pyranopyridine core, makes it a valuable intermediate in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a bicyclic heterocyclic compound. Its structure, featuring a fused pyranopyridine core, makes it a valuable intermediate in medicinal chemistry and drug development.[1] Compounds within the pyranopyridine class have been investigated for various biological activities, including their potential as anticancer agents and as inhibitors of bacterial efflux pumps.[1][2][3][4] The presence of a chlorine atom on the pyridine ring suggests that this compound may share properties with other chlorinated pyridines, necessitating specific handling and storage protocols to ensure laboratory safety and maintain compound integrity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. The protocols outlined herein are based on established safety guidelines for analogous chemical structures and general best practices in a laboratory setting.

Compound Properties and Hazard Identification

PropertyAnticipated Value/CharacteristicRationale / Reference
Appearance White to off-white solidBased on the appearance of the related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile.[7]
Molecular Formula C₈H₈ClNOCalculated from the chemical structure.
Molecular Weight 169.61 g/mol Calculated from the molecular formula.
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, and acetonitrile.Inferred from synthesis and purification procedures of related compounds.[7][8]
Potential Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Flammable solid or liquid.Extrapolated from the safety data for Pyridine and chlorinated solvents.[6][9][10][11]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize potential exposure at the source.

  • Fume Hood: All handling of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[9][12]

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 10 air changes per hour to ensure that any fugitive emissions are promptly removed.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in the work area.[6]

Personal Protective Equipment (PPE): Essential Individual Protection

The following PPE must be worn at all times when handling the compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.[5][9]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine-like substances.[5] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat.To protect skin and clothing from splashes and spills.[5]
Respiratory Protection Not typically required when working in a properly functioning fume hood. For emergencies or situations with potential for high exposure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of harmful vapors or dust.[6]

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for the safe handling of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine during experimental procedures.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling the compound from storage to use.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Retrieve_Compound Retrieve from Storage Don_PPE->Retrieve_Compound Weigh_Compound Weigh Compound Retrieve_Compound->Weigh_Compound Dissolve_Compound Dissolve in Solvent Weigh_Compound->Dissolve_Compound Perform_Reaction Perform Reaction Dissolve_Compound->Perform_Reaction Quench_Reaction Quench Reaction Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Properly Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware Doff_PPE Doff PPE Clean_Glassware->Doff_PPE

Caption: Safe handling workflow for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Step-by-Step Protocol for Solution Preparation
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and free of clutter. Assemble all necessary glassware and solvents.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 3.2.[5]

  • Retrieve Compound: Remove the container of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine from its designated storage location.

  • Weighing: In the fume hood, carefully weigh the desired amount of the solid compound into a clean, dry container.

  • Dissolution: Add the appropriate solvent to the container with the compound. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Transfer: Once dissolved, the solution can be transferred to the reaction vessel using a clean pipette or syringe.

  • Cleanup: After use, decontaminate all surfaces and equipment. Dispose of all waste in appropriately labeled containers.

Storage and Stability

Proper storage is critical to maintain the purity and stability of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and to prevent hazardous situations.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[12][13] Refrigeration at 2-8°C is recommended for long-term storage.[14]To minimize degradation and potential volatilization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent reaction with atmospheric moisture or oxygen.
Container Keep in a tightly closed container.[9][12][13]To prevent contamination and exposure to the environment.
Location Store in a well-ventilated area away from incompatible materials.[15]To prevent accidental hazardous reactions.
Incompatible Materials

Avoid storing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine with the following classes of chemicals to prevent potentially hazardous reactions.

G Compound 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine Oxidizers Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) Compound->Oxidizers Exothermic Reaction, Fire Risk Acids Strong Acids (e.g., Sulfuric Acid) Compound->Acids Exothermic Reaction Bases Strong Bases Compound->Bases Potential for Degradation Heat Heat, Sparks, Open Flames Compound->Heat Fire and Decomposition Risk

Caption: Incompatibility chart for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is essential.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[10][12][15]

    • Using non-sparking tools, collect the absorbed material into a labeled container for hazardous waste disposal.[11]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert laboratory management and emergency services.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection to handle the cleanup.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]

Conclusion

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a valuable research compound. By understanding its potential hazards and adhering to the handling and storage guidelines outlined in this document, researchers can work with this compound safely and effectively, ensuring both personal safety and the integrity of their experimental results.

References

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71510783, Cobaltous cation Co-58. Retrieved from [Link]

  • Chemwatch. (n.d.). Chemwatch GHS SDS 1282 - Pyridine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in Plasma

Abstract This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic, toxicokinetic, or metabolic studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalysis.

Introduction

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a heterocyclic compound belonging to the pyranopyridine class. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The development of a robust analytical method is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[1] This note provides a comprehensive, step-by-step protocol for method implementation, grounded in established scientific principles to ensure data integrity and reproducibility. The choices behind each step, from sample preparation to mass spectrometric detection, are explained to provide a complete framework for the user.

Analyte Properties & Method Rationale

  • Chemical Structure: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

  • Molecular Formula: C₈H₈ClNO

  • Monoisotopic Mass: 169.03 g/mol

  • Key Structural Features: The presence of a basic pyridine nitrogen makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), as it can be readily protonated to form a stable [M+H]⁺ ion.[2] The fused ring structure is expected to produce characteristic fragment ions upon collision-induced dissociation (CID).

The chromatographic strategy employs a standard C18 reversed-phase column, which is effective for retaining and separating small to medium polarity organic molecules like the target analyte.[3] An acidic mobile phase modifier (formic acid) is used to promote analyte protonation, which enhances the ESI signal and improves chromatographic peak shape.[4]

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound like Verapamil or a close structural analog can be used after careful validation.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), >99% purity; Deionized Water, >18 MΩ·cm.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, 1.5 mL polypropylene tubes.

Standard Solutions Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of Methanol.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 ACN/Water.

  • Calibration and QC Spiking Solutions: Prepare serial dilutions from the working stock in 50:50 ACN/Water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in ACN. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of plasma proteins prior to LC-MS/MS analysis.[5]

  • Label 1.5 mL polypropylene tubes for blanks, standards (CAL), and quality controls (QC).

  • Pipette 50 µL of blank plasma into each tube.

  • Spike 5 µL of the appropriate CAL or QC spiking solution into the corresponding tubes. For blank samples, add 5 µL of 50:50 ACN/Water.

  • Vortex briefly to mix.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for analysis.

G sample sample spike spike sample->spike precip precip spike->precip vortex1 vortex1 precip->vortex1 centrifuge centrifuge vortex1->centrifuge transfer transfer centrifuge->transfer analysis analysis transfer->analysis

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
LC System Standard UHPLC/HPLC SystemProvides necessary pressure and flow stability.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard chemistry for retaining small molecules; dimensions offer good resolution and fast run times.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common strong solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLStandard volume to balance sensitivity and peak shape.
Gradient 5% B to 95% B in 2.5 min; Hold 1 min; Re-equilibrateA rapid gradient ensures efficient elution and a short overall run time.

Table 2: Mass Spectrometry Parameters

ParameterValue (Typical)Rationale
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated.[6][7]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °CAssists in the desolvation process.
Desolvation Temp. 400 °CCritical for efficient solvent evaporation from droplets.
Desolvation Gas Flow 800 L/Hr (Nitrogen)High flow aids in desolvation.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
MRM Transitions See BelowSpecific precursor-to-product ion transitions provide high selectivity.
MRM Transition Development

Multiple Reaction Monitoring (MRM) is based on the principle of isolating a precursor ion (the protonated molecule, [M+H]⁺), fragmenting it via collision-induced dissociation (CID), and then detecting a specific product ion.[8][9] This two-stage filtering provides exceptional selectivity.

  • Precursor Ion Identification: Infuse a standard solution of the analyte directly into the mass spectrometer. In positive ESI mode, the [M+H]⁺ ion should be observed at m/z 170.0.

  • Product Ion Scan: Perform a product ion scan on the precursor m/z 170.0. Induce fragmentation by applying collision energy (CE). The resulting spectrum will show various fragment ions.

  • Selection of Transitions: Select at least two of the most intense and stable product ions for the MRM method. One transition is used for quantification (Quantifier) and a second for confirmation (Qualifier).

Table 3: Hypothetical MRM Transitions for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Analyte170.0134.0Quantifier15
Analyte170.0106.0Qualifier25
IS (e.g.)Specific to ISSpecific to ISQuantifierOptimized for IS
(Note: These transitions are predictive and must be empirically determined on the specific instrument.)

G Q1 Q1 (Filter) Q2 q2 (Collision Cell) Q1->Q2 Precursor Ion m/z 170.0 Q3 Q3 (Filter) Q2->Q3 Product Ions (134.0, 106.0, ...) Detector Detector Q3->Detector Quantifier Ion m/z 134.0 p1 p1 p2 p2

Method Validation Framework

A developed analytical method must be validated to demonstrate its suitability for the intended purpose.[10] All validation experiments should adhere to guidelines from regulatory bodies such as the FDA or ICH.[11][12][13][14][15]

Key Validation Parameters:

  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: Construct a calibration curve using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥0.99. The range is established by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • Accuracy and Precision: Analyze QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=6) on at least three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in human plasma. The combination of a simple protein precipitation sample preparation and a rapid chromatographic analysis makes this method highly efficient and suitable for high-throughput applications in a drug development setting. The described validation framework ensures that the method will generate reliable and reproducible data that meets stringent regulatory standards.

References

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]

  • Nowik, W., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC, NIH. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Retrieved from [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Ion-based.com. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Ion-based.com. Retrieved from [Link]

  • Badu-Tawiah, A., et al. (2015). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Patel, K., et al. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Adav, S. S., et al. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]

  • ASCPT. (2022). FDA News: Issue 21-1, November 2022. ASCPT. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Welcome to our dedicated technical support center for the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a critical process for the development of various therapeutic agents. This pyranopyridine derivative serves as a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry. The most common and direct synthetic route involves a two-step process: first, the synthesis of the precursor 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile, followed by its chlorination to yield the final product. While the overall scheme is straightforward, achieving high yield and purity can be challenging. This guide will address the common pitfalls and provide strategies for success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis of the Precursor: 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

Question 1: My yield of the 2-oxo precursor is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of the 2-oxo precursor, which is typically formed via a multi-component reaction, can often be attributed to several factors. This reaction generally involves the condensation of an active methylene compound (like ethyl cyanoacetate or malononitrile) with a cyclic ketone (such as tetrahydro-4H-pyran-4-one) and a source of ammonia or an amine, followed by cyclization.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. For similar pyran syntheses, catalysts like piperidine, triethylamine, or even greener options like potassium carbonate in an aqueous medium have been shown to be effective.[3] The reaction temperature can also significantly impact the rate and equilibrium of the reaction. It is advisable to perform small-scale experiments to screen different catalysts and temperatures to find the optimal conditions for your specific setup.

  • Purity of Reagents: Ensure that your starting materials, especially the cyclic ketone and the active methylene compound, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Inefficient Water Removal: In reactions that produce water as a byproduct, its removal can drive the equilibrium towards the product. If your reaction is performed in a non-aqueous solvent, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Premature workup will result in a lower yield.

Question 2: I am observing multiple spots on my TLC plate during the synthesis of the 2-oxo precursor. What are the potential side products?

Answer: The formation of multiple products is a common issue in multi-component reactions. Potential side products can include:

  • Knoevenagel Condensation Product: The initial condensation product of the cyclic ketone and the active methylene compound may be present if the subsequent cyclization is incomplete.

  • Self-Condensation Products: The active methylene compound or the cyclic ketone can undergo self-condensation under certain conditions.

  • Michael Addition Adducts: Incomplete cyclization after the Michael addition step can also lead to the presence of intermediates.

To minimize the formation of these side products, it is important to carefully control the reaction conditions and the stoichiometry of the reactants. A slow, controlled addition of one of the reactants can sometimes help to reduce the formation of undesired products.

Chlorination of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

Question 3: The yield of my final product, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, is low after the chlorination step with phosphoryl chloride (POCl₃). How can I optimize this reaction?

Answer: The chlorination of the 2-pyridone moiety in the precursor using POCl₃ is a critical step that requires careful control to achieve a high yield.[3] A reported yield for this reaction is around 66%.[3] Here are some key factors to consider for optimization:

  • Reaction Temperature and Time: This reaction typically requires heating. A common procedure involves refluxing the precursor in neat POCl₃ for several hours.[3] However, prolonged heating or excessively high temperatures can lead to decomposition and the formation of tarry byproducts. It is recommended to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. A temperature-controlled reaction, where the mixture is heated to a specific temperature (e.g., 90-110°C) rather than refluxing, can offer better control.

  • Stoichiometry of POCl₃: While the reaction is often run in an excess of POCl₃ as the solvent, using a large excess can complicate the workup and may not necessarily improve the yield. A systematic study of the molar ratio of POCl₃ to the precursor can help in finding the optimal balance.

  • Use of a Co-solvent or Base: In some cases, the addition of a high-boiling inert solvent like toluene or xylene can help to moderate the reaction. The use of a tertiary amine base, such as pyridine or triethylamine, can also influence the reaction by activating the pyridone and neutralizing the HCl generated during the reaction.[4] However, it's important to note that POCl₃ can react with pyridine, so careful consideration of the reaction conditions is necessary.[5]

Question 4: I am having difficulty with the workup of the POCl₃ reaction. The quenching process is very exothermic and I am getting a low yield of my product after extraction. What is the best way to handle the workup?

Answer: The workup of a reaction involving POCl₃ is indeed a critical and potentially hazardous step due to the highly exothermic reaction of POCl₃ with water. A careful and controlled quenching procedure is essential for both safety and obtaining a good yield.

  • Controlled Quenching: The reaction mixture should be cooled to room temperature before quenching. The quenching should be done by slowly and carefully adding the reaction mixture to a vigorously stirred mixture of crushed ice and a base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[3] This should be done in a fume hood with appropriate personal protective equipment. Adding the reaction mixture to the quenching solution is generally safer than the reverse.

  • Incomplete Hydrolysis of Intermediates: The quenching of POCl₃ can lead to the formation of metastable phosphorus-containing intermediates that can undergo delayed exothermic decomposition.[6] It is crucial to ensure that the quenching process is complete by stirring the mixture for a sufficient amount of time until all the reactive species are hydrolyzed.

  • Extraction: After quenching, the product is typically extracted with an organic solvent like chloroform or dichloromethane.[3] Multiple extractions may be necessary to ensure complete recovery of the product. The combined organic layers should be washed with brine, dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and then concentrated under reduced pressure.

Question 5: My final product is impure, showing extra peaks in the NMR spectrum. What are the likely impurities and how can I remove them?

Answer: Impurities in the final product can arise from incomplete reaction, side reactions, or decomposition. Common impurities include:

  • Unreacted Starting Material: If the chlorination reaction is not complete, you will have the 2-oxo precursor in your final product. This can usually be removed by column chromatography.

  • Phosphorylated Intermediates: Incomplete conversion of the initially formed phosphate ester intermediate to the chloro-product can be a source of impurity.

  • Dimeric Byproducts: As seen in similar reactions with quinazolones, a "pseudodimer" can form from the reaction of a phosphorylated intermediate with the unreacted starting material.[7]

  • Hydrolyzed Product: If the workup is not performed carefully, the desired chloro-product can be hydrolyzed back to the starting 2-oxo precursor.

Purification: Silica gel column chromatography is a common and effective method for purifying the final product.[3] A solvent system of hexane and ethyl acetate is often used.[3] The choice of the solvent ratio will depend on the polarity of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination of the 2-oxo precursor with POCl₃?

A1: The mechanism involves the initial attack of the lone pair of electrons on the oxygen atom of the 2-pyridone tautomer onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion to form a phosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 2-position of the pyridine ring, leading to the displacement of the phosphate group and the formation of the 2-chloro derivative. The driving force for the reaction is the formation of the stable P-O bond.[8]

Q2: Are there any alternative reagents for the chlorination step?

A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and POCl₃ can also be used. Thionyl chloride (SOCl₂) is another common chlorinating agent, but it is generally more suitable for the conversion of alcohols to alkyl chlorides. For the conversion of pyridones to chloropyridines, POCl₃ is typically the reagent of choice.

Q3: What are the key safety precautions to take when working with phosphoryl chloride (POCl₃)?

A3: Phosphoryl chloride is a highly corrosive and toxic substance that reacts violently with water.[9] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use. The quenching of POCl₃ should be performed with extreme caution by slowly adding the reagent to ice-cold water or a basic solution.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

This protocol is a general guideline based on common procedures for the synthesis of similar pyran systems. Optimization may be required.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

This protocol is based on a reported procedure.[3]

Materials:

  • 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Phosphoryl chloride (POCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Chloroform

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq).

  • Carefully add phosphoryl chloride (POCl₃) (sufficient to act as a solvent, e.g., 5-10 volumes).

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Caution: This step is highly exothermic and should be performed in a fume hood with extreme care. Slowly and carefully add the reaction mixture to a vigorously stirred beaker containing a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Once the quenching is complete and the bubbling has ceased, extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine as a white solid.[3]

Data Presentation

Table 1: Analytical Data for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Analytical Technique Data Reference
¹H NMR (CDCl₃, δ ppm) 3.07 (t, J = 5.8 Hz, 2H), 4.07 (t, J = 5.8 Hz, 2H), 4.75-4.76 (m, 2H), 7.63 (s, 1H)[3]
Molecular Formula C₉H₇ClN₂O[3]
Molecular Weight 194.62 g/mol [3]

Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Precursor 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile Tetrahydro-4H-pyran-4-one->Precursor Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Precursor Ammonium_acetate Ammonium acetate Ammonium_acetate->Precursor Ethanol, Reflux Final_Product 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Precursor->Final_Product Reflux POCl3 POCl₃ POCl3->Final_Product

Caption: Overall synthetic scheme for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Diagram 2: Troubleshooting Workflow for Low Yield in Chlorination

Troubleshooting_Workflow Start Low Yield of 2-Chloro Product Check_Reaction_Completion Is the reaction going to completion? (TLC/LC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Complete Reaction Check_Reaction_Completion->Complete Yes Optimize_Time_Temp Optimize reaction time and/or temperature Incomplete->Optimize_Time_Temp Check_Workup Review workup procedure Complete->Check_Workup Quenching_Issue Inefficient quenching or product hydrolysis? Check_Workup->Quenching_Issue Purification_Issue Product loss during purification? Quenching_Issue->Purification_Issue No Improve_Quenching Ensure slow, controlled addition to ice/base Quenching_Issue->Improve_Quenching Yes Optimize_Chromatography Optimize column chromatography conditions Purification_Issue->Optimize_Chromatography Yes Consider_Side_Reactions Investigate potential side reactions Purification_Issue->Consider_Side_Reactions No

Caption: A logical workflow for troubleshooting low yields in the chlorination step.

References

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link] (Accessed: January 26, 2026).

  • Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

  • Process for preparing purine derivatives. Google Patents.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link] (Accessed: January 26, 2026).

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

  • Phosphoryl chloride. Sciencemadness Wiki. Available at: [Link] (Accessed: January 26, 2026).

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link] (Accessed: January 26, 2026).

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Available at: [Link] (Accessed: January 26, 2026).

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health. Available at: [Link] (Accessed: January 26, 2026).

  • POCl3 and Pyridine for E2. YouTube. Available at: [Link] (Accessed: January 26, 2026).

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link] (Accessed: January 26, 2026).

Sources

Optimization

Identifying side products in 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine reactions

Welcome to the technical support center for reactions involving 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and id...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common side products encountered during the chemical modification of this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms that can lead to undesired impurities, enabling you to optimize your synthetic routes for higher purity and yield.

Introduction: Understanding the Reactivity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a key intermediate in the synthesis of a variety of biologically active molecules, including novel anticancer agents and efflux pump inhibitors.[1][2] Its reactivity is primarily dictated by two key structural features: the electron-deficient 2-chloropyridine ring and the dihydropyran moiety. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the pyridine nitrogen can be a site for oxidation. The dihydropyran ring, while relatively stable, can undergo reactions under certain conditions.

This guide will address the most frequently observed side products in a question-and-answer format, providing insights into their formation and strategies for their mitigation.

FAQ 1: Hydrolysis to the Pyridin-2-one Derivative

Question: I am performing a nucleophilic substitution on 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, but I am consistently isolating a significant amount of a more polar side product. Mass spectrometry suggests it is the corresponding hydroxylated compound. What is this impurity and how can I prevent its formation?

Answer:

This common side product is almost certainly 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one , the result of hydrolysis of the C-Cl bond. 2-Chloropyridines are susceptible to hydrolysis, particularly under basic conditions or in the presence of water at elevated temperatures.[3]

Causality of Formation:

The electron-withdrawing nature of the pyridine nitrogen atom makes the 2-position susceptible to nucleophilic attack. Water or hydroxide ions can act as nucleophiles, leading to the formation of the thermodynamically stable pyridin-2-one tautomer.

Troubleshooting and Mitigation Protocol:
  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction.

  • Choice of Base: If your reaction requires a base, consider using non-nucleophilic, sterically hindered bases such as proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of alkali metal hydroxides or aqueous carbonates.

  • Temperature Control: If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of the hydrolysis side reaction.

  • Solvent Selection: Aprotic polar solvents like DMF, DMAc, or NMP can be used, but ensure they are of a high purity and anhydrous grade. Protic solvents, especially water and alcohols, should be avoided if possible.

Parameter Problematic Condition Recommended Condition Rationale
Solvent Presence of water or alcoholsAnhydrous aprotic solvents (e.g., Toluene, Dioxane, Anhydrous DMF)Minimizes the presence of the nucleophile (water/hydroxide) responsible for hydrolysis.
Base Aqueous bases (e.g., NaOH, K2CO3 in water)Non-nucleophilic organic bases (e.g., DIPEA, DBU) or anhydrous inorganic bases (e.g., anhydrous K2CO3, Cs2CO3)Avoids the introduction of water and hydroxide ions.
Temperature High reaction temperaturesLowest effective temperatureReduces the activation energy barrier for the undesired hydrolysis reaction.

FAQ 2: Formation of the N-Oxide

Question: During an oxidation reaction on a different part of my molecule, I've noticed the formation of a side product with an M+16 peak in the mass spectrum. What is this and how can I avoid it?

Answer:

This side product is likely the 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine N-oxide . The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by various oxidizing agents.[4]

Causality of Formation:

The pyridine nitrogen can be readily oxidized by common oxidants such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even under certain conditions, air oxidation catalyzed by metal impurities.[5] It is important to note that 2-chloropyridine-N-oxide can be thermally unstable and may decompose exothermically at elevated temperatures.[6]

Troubleshooting and Mitigation Protocol:
  • Choice of Oxidant: If the desired transformation is an oxidation, select a milder or more specific oxidizing agent that is less likely to react with the pyridine nitrogen.

  • Controlled Stoichiometry: Use the minimum required amount of the oxidizing agent. An excess of the oxidant increases the likelihood of N-oxide formation.

  • Inert Atmosphere: If the reaction is sensitive to air oxidation, particularly at elevated temperatures, perform the reaction under an inert atmosphere (N2 or Ar).

  • Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of N-oxidation.

FAQ 3: Dechlorination of the Pyridine Ring

Question: My reaction is producing a side product with a mass corresponding to the loss of chlorine. How is this happening and what can I do to prevent it?

Answer:

The observed side product is the 7,8-dihydro-5H-pyrano[4,3-b]pyridine . This is a result of reductive dehalogenation of the C-Cl bond.

Causality of Formation:

Dechlorination can occur under various reductive conditions. Common causes include:

  • Catalytic Hydrogenation: If your synthetic route involves a hydrogenation step (e.g., using Pd/C and H2), the C-Cl bond can be cleaved.

  • Strong Reducing Agents: Use of strong reducing agents like lithium aluminum hydride (LiAlH4) can lead to dechlorination.

  • Trace Metal Impurities: Trace metals from previous steps or reagents can sometimes catalyze reductive dechlorination in the presence of a hydrogen source.

Troubleshooting and Mitigation Protocol:
  • Selective Reducing Agents: If a reduction is necessary elsewhere in the molecule, choose a reagent that is less likely to affect the C-Cl bond. For example, sodium borohydride (NaBH4) is generally less reactive towards aryl halides than LiAlH4.

  • Catalyst Screening for Hydrogenation: If catalytic hydrogenation is unavoidable, screen different catalysts and conditions. Sometimes, using a poisoned catalyst (e.g., Lindlar's catalyst) or a different metal (e.g., PtO2) can provide better selectivity.

  • Purification of Reagents and Solvents: Ensure that reagents and solvents are free from metal impurities that could catalyze dechlorination.

FAQ 4: Instability and Ring-Opening of the Dihydropyran Moiety

Question: I am observing a complex mixture of unidentifiable, often colored, byproducts, especially when using strong acids or performing reactions at high temperatures. Could the dihydropyran ring be unstable?

Answer:

Yes, while generally stable, the dihydropyran ring can be susceptible to ring-opening or rearrangement under harsh conditions, particularly in the presence of strong acids. The double bond in the dihydropyran ring can be protonated, leading to a carbocation intermediate that can undergo further reactions.[7]

Causality of Formation:
  • Strong Acidic Conditions: Strong acids can catalyze the cleavage of the ether linkage or addition to the double bond, leading to a cascade of reactions.

  • Oxidative Cleavage: Strong oxidizing agents, especially those that cleave double bonds (e.g., ozonolysis, permanganate under harsh conditions), can lead to the decomposition of the dihydropyran ring.

Troubleshooting and Mitigation Protocol:
  • Avoid Strong Acids: If acidic conditions are required, use milder acids (e.g., acetic acid, pyridinium p-toluenesulfonate - PPTS) and control the stoichiometry carefully.

  • Temperature Control: Avoid high reaction temperatures, which can promote decomposition pathways.

  • Judicious Choice of Reagents: Be mindful of the reactivity of all reagents towards the dihydropyran ring, not just the 2-chloropyridine moiety.

Visualization of Side Product Formation

Side_Products cluster_products Potential Side Products main 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine hydrolysis 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one (Hydrolysis Product) main->hydrolysis H₂O / OH⁻ (e.g., wet solvent, aqueous base) n_oxide 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine N-oxide (N-Oxidation Product) main->n_oxide [O] (e.g., H₂O₂, m-CPBA) dechlorination 7,8-dihydro-5H-pyrano[4,3-b]pyridine (Dechlorination Product) main->dechlorination [H] (e.g., H₂, Pd/C) ring_opened Ring-Opened/Decomposition Products main->ring_opened Harsh Conditions (e.g., strong acid, high temp.)

Caption: Potential pathways for side product formation.

References

  • 2-Chloropyridine - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. (2024). PubMed. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]

  • 3,4-Dihydropyran - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021).
  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. (2024). ACS Publications. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. [Link]

  • Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. (2021).
  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. (2015).
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2006).
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). FRONTIERS IN CHEMICAL SCIENCES.
  • Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. (2015). PubMed.
  • A process for preparing dihydropyran and its use as protective agent. (2011).
  • Processes for dechlorinating pyridines. (1998).
  • nucleophilic arom
  • SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXID
  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews: Journal of Chemistry.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (2016). PMC. [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. (1987).
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). NIH. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. (2014).
  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed. [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]

  • Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran Formation by Ring-Closing Alkene Metathesis. (2016).
  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. (2017). ACS Omega.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014).
  • Explosion of 2-chloropyridine-N-oxide left as a distillation residue. (n.d.). Failure Knowledge Database. Retrieved January 23, 2024, from [Link]

  • 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). (2023). Chemistry LibreTexts.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2007).
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. (2018). PMC.

Sources

Troubleshooting

Improving solubility of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine for in vitro assays

Welcome to the technical support guide for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this compound in their in vitro assays. Ensuring true solubilization is paramount for generating reliable and reproducible data.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. While specific experimental data for this exact molecule is limited, we can infer its likely behavior from its structure and related analogs.[1] The fused pyranopyridine core, substituted with a chlorine atom, suggests a moderately lipophilic and weakly basic compound.[2]

  • Molecular Formula: C₈H₈ClNO

  • Molecular Weight: 170.61 g/mol (based on structure without nitrile group seen in some analogs)

  • Predicted LogP (cLogP): ~2.2-2.8 (Indicates moderate lipophilicity and probable low aqueous solubility).[3]

  • Predicted pKa: ~4.0-5.0 (The pyridine nitrogen is weakly basic, suggesting that solubility will increase in acidic conditions).[4][5]

  • Appearance: Likely a solid powder at room temperature.[6]

This profile points to a classic "brick dust" type of molecule—challenging to dissolve in aqueous buffers, which can lead to significant experimental artifacts if not handled correctly.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems researchers face when working with this and similar compounds.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

Answer:

This is a classic sign of a compound crashing out of solution, a phenomenon driven by the stark change in solvent environment. Your compound is highly soluble in 100% Dimethyl sulfoxide (DMSO) but has very low solubility in the aqueous buffer used for your assay. When the DMSO stock is diluted, the concentration of the organic co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in a dissolved state.

Causality: The core issue is that the final concentration of your compound in the assay well exceeds its kinetic solubility limit in the final solvent mixture (e.g., buffer with <1% DMSO).[7][8]

Solutions & Experimental Logic:

  • Reduce the Final Assay Concentration: The simplest solution is to test if a lower concentration of the compound remains soluble. This helps determine if the issue is concentration-dependent.

  • Decrease the Initial Stock Concentration: Making a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) and adding a proportionally larger volume to your assay can sometimes mitigate precipitation. This "slows down" the solvent shift.

  • Perform a Kinetic Solubility Test: Before running your full assay, you must determine the maximum soluble concentration. A simple visual or nephelometric assay can save significant time and resources.[9][10] (See Protocol 1 below).

  • Increase the Final DMSO Concentration: While effective, this must be done with extreme caution. Most cell lines are sensitive to DMSO concentrations above 0.5%, and enzyme kinetics can also be affected.[11][12][13] Always run a vehicle control with the same final DMSO concentration to assess its impact on your specific assay system.

Q2: I'm seeing inconsistent or non-reproducible results in my assay. Could solubility be the cause?

Answer:

Absolutely. Poor solubility is one of the leading causes of inconsistent in vitro data. If the compound is not fully dissolved, the actual concentration reaching your target (e.g., cells or enzyme) is unknown and will vary from well to well.

Causality & Manifestations:

  • Undissolved Particles: Micro-precipitates or even amorphous aggregates act as a reservoir of compound, but they are not bioavailable to the target. This leads to an underestimation of potency (IC50/EC50 values will appear higher than they are).

  • Assay Interference: The particles themselves can interfere with assay readouts, especially in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.

  • Inconsistent Dosing: The amount of precipitate can vary based on subtle differences in pipetting technique, mixing, and incubation times, leading to high variability between replicates.

Self-Validating System:

  • Visual Inspection: Before reading your plates, visually inspect them against a light source and from the bottom. Look for any haze, schlieren lines, or visible particles.

  • "Solubility-Limited" Dose-Response Curve: If your dose-response curve plateaus abruptly and looks flat at higher concentrations, it's a strong indication that you have reached the solubility limit of the compound in the assay. The apparent activity does not increase because no more compound can dissolve to interact with the target.

Q3: Can I use pH modification to improve the solubility of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine?

Answer:

Yes, this is a highly effective strategy for this specific molecule.

Causality: The pyridine nitrogen in the molecule's core is a weak base with an estimated pKa between 4.0 and 5.0. According to the principles of acid-base chemistry, a basic compound becomes more soluble in an acidic environment.[14] By lowering the pH of your buffer to a value at least 1-2 units below the compound's pKa, you can protonate the pyridine nitrogen. This creates a positively charged species (a salt), which is significantly more polar and thus more soluble in aqueous media.[4]

Implementation Strategy:

  • Determine Optimal pH: Prepare your assay buffer at several different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5) and test the compound's solubility at each.

  • Check Assay Compatibility: CRITICAL STEP - Ensure your biological system (cells, enzyme, etc.) is tolerant of the lower pH. Many cellular assays require a physiological pH of ~7.2-7.4 to maintain viability and function. Biochemical assays may offer more flexibility.

  • Buffer Choice: Use a buffer system that has strong buffering capacity in your target pH range (e.g., MES for pH 5.5-6.7, or PIPES for pH 6.1-7.5).

pH_Solubility cluster_0 At Physiological pH (e.g., 7.4) cluster_1 At Acidic pH (e.g., 5.5) Neutral Compound (Neutral) Precipitate Precipitate (Solid) Neutral->Precipitate Low Solubility Protonated Compound-H+ (Charged) Neutral->Protonated Add Acid (H+) Dissolved Dissolved (Aqueous) Protonated->Dissolved High Solubility

Caption: Mechanism of pH-dependent solubility for a weak base.

Frequently Asked Questions (FAQs)

What is the best way to prepare a stock solution?

Always use 100% anhydrous DMSO for the primary stock solution. Prepare a high-concentration stock (e.g., 10-20 mM) that can be stored at -20°C or -80°C. Use this to make fresh intermediate dilutions as needed. Avoid repeated freeze-thaw cycles.

Are there alternative solubilization strategies if co-solvents and pH adjustment fail?

Yes, for particularly challenging compounds, advanced formulation strategies can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate lipophilic molecules like yours, forming an "inclusion complex" that is water-soluble.[17][][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro use.[11]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used, but typically only for biochemical (cell-free) assays, as they can be cytotoxic.[20]

  • Structural Modification: In a drug discovery context, if solubility issues persist and cannot be overcome by formulation, the best approach is often medicinal chemistry. Adding polar functional groups or disrupting molecular planarity can intrinsically improve aqueous solubility.[3][21][22]

Data Presentation & Protocols

Table 1: Comparison of Solubilization Strategies
StrategyPrinciple of ActionProsConsBest For
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent, making it more favorable for lipophilic compounds.Simple, widely used, effective for stock solutions.Can be toxic to cells at >0.5%; may affect enzyme activity.[11][12]Initial stock preparation; assays tolerant to organic solvents.
pH Adjustment Protonates the basic pyridine nitrogen, forming a more soluble salt.[4][5]Highly effective for ionizable compounds; uses simple buffers.Limited by the pH tolerance of the biological assay system.Weakly basic compounds like this one, in pH-tolerant assays.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior.[15][17]Generally low cytotoxicity; highly effective at increasing apparent solubility.Can sometimes interfere with compound-target binding; adds complexity and cost.Cell-based assays with very insoluble, neutral compounds.

Experimental Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick method to estimate the solubility limit of your compound in your specific assay buffer.[7][8][9][10][23]

Objective: To determine the highest concentration of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine that remains in solution upon dilution from a DMSO stock into the final aqueous assay buffer.

Materials:

  • Compound powder

  • Anhydrous DMSO

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm (for light scatter) or a nephelometer.

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Set up Dilution Plate: In a 96-well plate, perform a serial dilution of your compound.

    • Add 100 µL of 100% DMSO to columns 2-12.

    • Add 200 µL of your 10 mM stock to column 1.

    • Transfer 100 µL from column 1 to column 2, mix well. Continue this 1:2 serial dilution across the plate to column 11. Column 12 will be a DMSO-only control.

  • Transfer to Assay Plate: Transfer 2 µL from each well of the DMSO dilution plate to a new 96-well plate (the "Assay Plate").

  • Add Aqueous Buffer: Rapidly add 198 µL of your assay buffer to all wells of the Assay Plate using a multichannel pipette. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.1 µM.

  • Incubate & Read:

    • Mix the plate gently for 1-2 minutes.

    • Let the plate incubate at room temperature for 1-2 hours (to mimic assay conditions).[10]

    • Visually inspect the plate for any signs of precipitation.

    • Measure the light scattering by reading the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light. An increase in absorbance indicates the formation of a precipitate.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scatter compared to the vehicle control wells.

Caption: Workflow for Kinetic Solubility Assessment.

References

  • Cheméo. Chemical Properties of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-. Available from: [Link].

  • Chemistry LibreTexts. 17.5: Solubility and pH. Available from: [Link].

  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link].

  • El-Gamal, M. I., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available from: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

  • van der Westhuyzen, C. W., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available from: [Link].

  • Chaudhary, A. & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link].

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Fiveable. pH and Solubility. AP Chemistry. Available from: [Link].

  • Ishikawa, T. & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link].

  • Chad's Prep. 17.6 pH Effects on Solubility. Available from: [Link].

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link].

  • BioDuro. ADME Solubility Assay. Available from: [Link].

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available from: [Link].

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link].

  • Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Available from: [Link].

  • The Organic Chemistry Tutor. (2023). pH and Solubility. YouTube. Available from: [Link].

  • Amjad, M., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Available from: [Link].

  • ResearchGate. Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link].

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link].

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link].

  • ACS Omega. An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Available from: [Link].

  • PubChem. 2-Amino-5-chloropyridine. Available from: [Link].

Sources

Optimization

Troubleshooting 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine instability issues

Welcome to the technical support center for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a valuable heterocyclic intermediate in the synthesis of various biologically active molecules, including potential efflux pump inhibitors and antiproliferative agents. However, like many chlorinated pyridine derivatives, its stability can be a critical factor for successful experimental outcomes. This guide provides a comprehensive overview of potential instability issues and practical solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine?

A1: The primary stability concerns for this compound revolve around its susceptibility to nucleophilic substitution at the 2-position of the pyridine ring, potential hydrolysis under certain pH conditions, and photodegradation. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atom attached to the chlorine more electrophilic and thus more prone to attack by nucleophiles.

Q2: How should I properly store 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine?

A2: To ensure maximum stability, it is recommended to store the compound at 4°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a dark, dry location away from incompatible materials such as strong acids, bases, and oxidizing agents.

Q3: Can I handle this compound on the open bench?

A3: Due to its potential for respiratory irritation and harm if swallowed or in contact with skin, it is strongly advised to handle 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in a well-ventilated fume hood.[1][2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn.

Q4: What are the visual signs of degradation?

A4: While the pure compound is typically a solid, visual signs of degradation can include a change in color (e.g., yellowing or browning), clumping of the solid material, or the appearance of an oily residue. However, the absence of these signs does not guarantee purity, and analytical verification is always recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Low to no desired product formation.

  • Presence of significant side products, such as the de-chlorinated starting material (7,8-dihydro-5H-pyrano[4,3-b]pyridine) or homocoupled products.

Root Cause Analysis: 2-Chloropyridine derivatives can be challenging substrates in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) and dimerization of the starting material can occur. The instability of 2-pyridyl boron reagents, if used, can also contribute to low yields.

dot

cluster_0 Troubleshooting Low Yields in Cross-Coupling Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Catalyst Optimize Catalyst/Ligand System (e.g., use electron-rich ligands) Low_Yield->Check_Catalyst Check_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Low_Yield->Check_Base Check_Solvent Vary Solvent System (e.g., dioxane, THF, toluene/water) Low_Yield->Check_Solvent Check_Temp Optimize Reaction Temperature Low_Yield->Check_Temp Side_Products Identify Side Products (GC-MS, LC-MS) Low_Yield->Side_Products Improve_Yield Improved Yield Check_Catalyst->Improve_Yield Check_Base->Improve_Yield Check_Solvent->Improve_Yield Check_Temp->Improve_Yield Hydrodehalogenation Hydrodehalogenation Product Found Side_Products->Hydrodehalogenation If yes Dimerization Dimerization Product Found Side_Products->Dimerization If yes Add_Additive Consider Additives (e.g., silver salts) Hydrodehalogenation->Add_Additive Dimerization->Check_Catalyst Add_Additive->Improve_Yield cluster_1 Degradation Pathway during Aqueous Workup Start 2-Chloro-pyranopyridine Acidic_Workup Acidic Workup (e.g., HCl wash) Start->Acidic_Workup Basic_Workup Basic Workup (e.g., NaOH wash) Start->Basic_Workup Hydrolysis Hydrolysis Acidic_Workup->Hydrolysis Basic_Workup->Hydrolysis Product 2-Hydroxy-pyranopyridine (Degradation Product) Hydrolysis->Product

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrano[4,3-b]pyridines

Welcome to the technical support center for the synthesis of pyrano[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important hete...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrano[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrano[4,3-b]pyridines are key structural motifs in numerous pharmacologically active compounds, making their efficient synthesis a critical goal. However, like many multicomponent reactions and heterocyclic syntheses, the path to the desired product can be fraught with challenges, from low yields to intractable side products.

This document moves beyond simple protocols to provide in-depth, field-proven insights into common pitfalls. Organized in a question-and-answer format, it addresses specific issues you may encounter in the lab, explaining the underlying chemical principles and offering robust, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Yield

Question 1: I'm attempting a one-pot, three-component synthesis of a pyrano[4,3-b]pyridine derivative using an aldehyde, an active methylene nitrile (e.g., malononitrile), and a 2-hydroxypyridine derivative, but my yield is extremely low. What are the most likely causes and how can I fix this?

Answer: This is the most common challenge in multicomponent reactions (MCRs) for this scaffold. The issue rarely stems from a single factor but rather a combination of suboptimal conditions. Here is a systematic troubleshooting guide.

A. Purity and Stability of Starting Materials: The purity of your reactants is paramount. Impurities in any of the three components can halt the reaction or divert it down unproductive pathways.[1]

  • The 2-Hydroxypyridine: This reactant can be susceptible to tautomerization and oxidation. Ensure it is pure and, if necessary, recrystallize it before use.

  • The Aldehyde: Aldehydes are prone to oxidation to carboxylic acids or self-condensation (aldol reaction). Use a freshly opened bottle or distill the aldehyde immediately before the reaction.

  • The Active Methylene Compound: While generally stable, ensure it is free from contaminants.

B. Catalyst Selection and Loading: The choice of catalyst is critical for driving the reaction forward efficiently. Without a catalyst, or with the wrong one, yields are often negligible.[2]

  • Mechanism Insight: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-hydroxypyridine, and finally intramolecular cyclization and dehydration. The catalyst must facilitate these distinct steps.

  • Common Catalysts: Basic catalysts (e.g., piperidine, triethylamine, DBU) are often used to promote the initial condensation. Acidic catalysts (e.g., L-proline, sulfonic acids, Lewis acids) can also be effective, particularly for the cyclization step.[2]

  • Troubleshooting Steps:

    • If using a base, ensure it's not sterically hindered and is used in catalytic amounts (typically 10-20 mol%). Excess base can lead to side reactions.

    • Consider switching to a solid-supported catalyst, like SBA-Pr-SO3H, which can improve yields and simplify work-up.[2]

    • If simple catalysts fail, explore organocatalysts which can offer better stereochemical control and milder reaction conditions.[3]

C. Solvent Effects: The solvent dictates reactant solubility, influences reaction kinetics, and can even participate in the reaction.[1]

  • Polar Aprotic vs. Protic: Polar protic solvents like ethanol can facilitate proton transfer steps and are commonly used. However, polar aprotic solvents like acetonitrile (CH3CN) or DMF can sometimes give cleaner reactions and better yields.[3]

  • Solvent-Free Conditions: Heating the neat reaction mixture can dramatically accelerate the reaction and often leads to excellent yields, as it maximizes reactant concentration.[2]

Optimization Workflow for Low Yield

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting low-yield issues.

Troubleshooting_Workflow start Low / No Yield purity 1. Verify Reactant Purity (Recrystallize / Distill) start->purity catalyst 2. Screen Catalysts (Base, Acid, Organocatalyst) purity->catalyst Purity Confirmed solvent 3. Optimize Solvent (EtOH, CH3CN, Solvent-Free) catalyst->solvent Still Low Yield success Improved Yield catalyst->success temp_time 4. Vary Temperature & Time (Monitor by TLC) solvent->temp_time Still Low Yield solvent->success temp_time->success Optimization Complete

Caption: A systematic workflow for troubleshooting low yields in pyrano[4,3-b]pyridine synthesis.

Category 2: Side Product Formation

Question 2: My reaction produces the desired product, but I'm getting a significant amount of a persistent, hard-to-separate byproduct. What could it be and how do I prevent it?

Answer: Side product formation is often a result of competing reaction pathways or reactant degradation. The identity of the byproduct provides crucial clues for optimization.

A. Common Side Products and Their Causes:

  • Knoevenagel Adduct: The intermediate formed from the aldehyde and active methylene compound can sometimes be isolated, especially if the subsequent Michael addition or cyclization is slow. This points to an issue with the reactivity of the 2-hydroxypyridine or an inappropriate catalyst for the later steps.

  • Dimerization/Polymerization: Aldehydes or the Knoevenagel intermediate can polymerize under harsh conditions (e.g., excessive heat or strong base).[4]

  • Alternative Cyclization Products: Depending on the substituents and reaction conditions, cyclization can occur through different atoms, leading to isomeric products. This is particularly relevant when using substrates with multiple nucleophilic sites.[5]

B. Strategies for Minimizing Side Products:

  • Control Reaction Temperature: Many side reactions have higher activation energies than the desired pathway. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve selectivity.

  • Optimize Reagent Stoichiometry: Ensure a 1:1:1 stoichiometry. An excess of the aldehyde or malononitrile is a common cause of byproduct formation.

  • Change the Order of Addition: Sometimes, pre-mixing two of the three components before adding the third can favor the desired pathway. For example, pre-forming the Knoevenagel adduct under specific conditions before adding the 2-hydroxypyridine can lead to a cleaner reaction.

  • Dilution: Self-polymerization is often suppressed at lower concentrations. Running the reaction in a more dilute solution can sometimes prevent the formation of polymeric byproducts.[4]

Troubleshooting Table for Side Products

Observed IssuePotential CauseSuggested Solution
Isolated Knoevenagel adductSlow Michael addition or cyclization.Use a catalyst that promotes Michael additions (e.g., a Lewis acid) or increase temperature moderately after initial adduct formation (monitor by TLC).
Dark, tarry reaction mixturePolymerization of reactants.Reduce reaction temperature; ensure catalyst loading is not excessive; consider running the reaction under inert atmosphere.
Isomeric byproduct observedCompeting cyclization pathways.Change the solvent to influence the transition state; screen different catalysts (e.g., an organocatalyst might offer higher selectivity).[5]
Unreacted starting materialsInefficient catalyst; reaction not at equilibrium.Increase reaction time; switch to a more effective catalyst or solvent system.[1][2]
Category 3: Purification Challenges

Question 3: I have successfully synthesized my target pyrano[4,3-b]pyridine, but I am struggling to purify it. It either streaks on the TLC plate or is difficult to separate from the baseline impurities via column chromatography.

Answer: Purification can be challenging due to the polarity and potential for hydrogen bonding in these heterocyclic systems. A systematic approach to work-up and chromatography is essential.

A. Effective Work-up Procedure: A proper work-up is the first line of defense, designed to remove the catalyst and inorganic salts before chromatography.[1]

  • Protocol: Standard Aqueous Work-up

    • Upon reaction completion (as determined by TLC), cool the mixture to room temperature.

    • If the reaction was run neat, dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl (if a basic catalyst was used) or NaHCO3 (if an acidic catalyst was used).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with your chosen organic solvent.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

B. Optimizing Column Chromatography: The key to successful chromatography is selecting the right stationary and mobile phases.[1]

  • Stationary Phase: Silica gel is the standard choice. The pyridine nitrogen in your product can sometimes interact strongly with the acidic silica, leading to streaking. To mitigate this, you can:

    • Pre-treat the silica slurry with 1% triethylamine (Et3N) in your eluent to neutralize acidic sites.

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system, such as Hexane/EtOAc, and gradually increase the polarity.

    • If streaking persists, add a small amount (0.5-1%) of a polar modifier like methanol (MeOH) or a base like Et3N to the eluent system. This competitively binds to the active sites on the silica, allowing your product to elute more cleanly.

General Reaction Pathway

The following diagram illustrates the key bond-forming events in a typical three-component synthesis of the pyrano[4,3-b]pyridine core.

MCR_Pathway R1CHO Aldehyde Knoevenagel Knoevenagel Adduct R1CHO->Knoevenagel Knoevenagel Condensation Malono Active Methylene (e.g., Malononitrile) Malono->Knoevenagel Knoevenagel Condensation Hydroxypyridine 2-Hydroxypyridine Derivative Michael Michael Adduct Hydroxypyridine->Michael Michael Addition Knoevenagel->Michael Michael Addition Product Pyrano[4,3-b]pyridine Michael->Product Intramolecular Cyclization & Dehydration

Caption: A simplified reaction cascade for the three-component synthesis of pyrano[4,3-b]pyridines.

References
  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.
  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central.
  • Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed Central.
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. American Chemical Society.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. Recognizing the challenges of scaling up...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. Recognizing the challenges of scaling up chemical syntheses, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Synthetic Strategy Overview

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is typically approached as a two-stage process. The first stage involves the construction of the core heterocyclic scaffold, 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one. The second stage is the chlorination of this precursor to yield the final product. Scaling up this synthesis requires careful consideration of reaction conditions, reagent stoichiometry, work-up procedures, and safety protocols to ensure efficiency, purity, and operator safety.

Synthetic_Pathway Precursor_Synthesis Stage 1: Precursor Synthesis (7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one) Chlorination Stage 2: Chlorination Precursor_Synthesis->Chlorination Key Intermediate Final_Product 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Chlorination->Final_Product Final Product

Caption: Overall synthetic strategy.

II. Stage 1: Synthesis of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one (Precursor)

The formation of the pyranopyridinone core is a critical step that dictates the overall efficiency of the synthesis. Multicomponent reactions are often employed for the construction of such heterocyclic systems.[1]

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the most common synthetic routes for preparing the pyranopyridinone precursor at scale?

A1: For large-scale synthesis, a one-pot, three-component reaction is often the most efficient approach. This typically involves the reaction of an enaminone, an aldehyde, and an active methylene compound.[1] The choice of starting materials can be tailored to introduce desired functionalities. For the specific target, a plausible route involves the reaction of a cyclic enaminone with an appropriate aldehyde and a C2-synthon.

Q2: I am observing low yields for the precursor synthesis. What are the likely causes and how can I optimize the reaction?

A2: Low yields in multicomponent reactions for dihydropyridine synthesis can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and loading of the catalyst are crucial. While various catalysts can be used, their efficiency can vary significantly with the specific substrates.

  • Incorrect Reaction Temperature: The reaction temperature influences both the reaction rate and the formation of byproducts. It is essential to optimize the temperature to favor the desired product.

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact the reaction outcome. Experimenting with a range of solvents is recommended.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of side products.

Q3: What are the key parameters to control during the scale-up of the precursor synthesis?

A3: When scaling up, the following parameters require careful control:

  • Mixing and Mass Transfer: Efficient stirring is critical to ensure homogeneity, especially in larger reaction vessels.

  • Heat Transfer: Maintaining a consistent temperature throughout the reaction mixture is crucial. Exothermic or endothermic events that are manageable on a small scale can become problematic at a larger scale.

  • Addition Rates: The rate of addition of reagents can influence local concentrations and impact selectivity and yield.

Troubleshooting Guide - Precursor Synthesis
Issue Potential Cause(s) Recommended Action(s)
Reaction fails to go to completion Insufficient catalyst loading or activity.Increase catalyst loading incrementally. Consider screening alternative catalysts.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of multiple products Non-optimal reaction conditions.Re-evaluate and optimize the reaction temperature, solvent, and catalyst.
Instability of intermediates.Consider a stepwise approach where intermediates are isolated and purified.
Difficult product isolation Product is an oil or is highly soluble in the reaction solvent.Attempt to precipitate the product by adding an anti-solvent. If unsuccessful, consider a different work-up procedure, such as extraction followed by chromatography. For large-scale, crystallization is preferred over chromatography.

III. Stage 2: Chlorination of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one

The conversion of the 2-pyridone precursor to the 2-chloro derivative is a key transformation. Phosphoryl chloride (POCl₃) is a common and effective reagent for this purpose.[2]

Frequently Asked questions (FAQs) - Chlorination

Q1: What are the standard conditions for the chlorination of 2-pyridones using POCl₃?

A1: Traditionally, the chlorination of hydroxy-pyridines and -pyrimidines is carried out by heating the substrate in excess POCl₃, often in the presence of a base like pyridine.[3] However, for large-scale operations, a solvent-free method using an equimolar amount of POCl₃ is highly advantageous for economic, environmental, and safety reasons.[3] This procedure typically involves heating the substrate and POCl₃ in a sealed reactor at high temperatures.[3]

Q2: My chlorination reaction with POCl₃ is giving a low yield. What could be the problem?

A2: Low yields in POCl₃ chlorinations can stem from several issues:

  • Incomplete reaction: The reaction may require higher temperatures or longer reaction times to go to completion. Monitoring the reaction by TLC or HPLC is crucial.

  • Hydrolysis of the product: The 2-chloropyridine product can be sensitive to moisture and may hydrolyze back to the starting material during work-up. It is important to use anhydrous conditions and quench the reaction carefully.

  • Formation of phosphorylated intermediates: The reaction proceeds through phosphorylated intermediates.[4][5] If these intermediates are not effectively converted to the final product, the yield will be low. This can often be addressed by adjusting the reaction temperature and time.[4][5]

Q3: I am observing the starting material reappearing on my TLC plate after quenching the reaction. Why is this happening?

A3: The reappearance of the starting 2-pyridone after quenching is a common issue and is typically due to the hydrolysis of an unreacted phosphorylated intermediate or the chlorinated product itself. To mitigate this, ensure the reaction has gone to completion before quenching. A slow and controlled quench at low temperature into a basic solution (e.g., a cold aqueous solution of sodium bicarbonate) can help to minimize hydrolysis of the desired product.[6]

Troubleshooting Guide - Chlorination

Issue Potential Cause(s) Recommended Action(s)
Incomplete conversion Insufficient POCl₃.While equimolar amounts can be effective, a slight excess (e.g., 1.1-1.5 equivalents) may be necessary for some substrates.
Reaction temperature is too low or reaction time is too short.Gradually increase the temperature and/or extend the reaction time. Monitor progress by an appropriate analytical method.
Formation of dark, tarry byproducts Reaction temperature is too high.Optimize the temperature to be high enough for conversion but low enough to minimize decomposition.
Presence of impurities in the starting material.Ensure the precursor is of high purity before subjecting it to chlorination.
Difficult work-up and product isolation The product is an oil or forms a stable emulsion during extraction.Consider alternative work-up procedures, such as trituration with a non-polar solvent to induce crystallization. For large-scale purification, distillation or recrystallization are preferred.[7]
Safety concerns with POCl₃ Violent reaction with water, release of HCl gas.Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Quench excess POCl₃ by adding it slowly to a stirred, cooled solution of a weak base.[10][11]

digraph "Chlorination_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Start [label="Chlorination Reaction with POCl3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Low_Yield [label="Low Yield", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Incomplete_Reaction [label="Incomplete Reaction"];
Hydrolysis [label="Product Hydrolysis"];
Side_Reactions [label="Side Reactions (e.g., Dimerization)"];
Optimize_Temp_Time [label="Optimize Temperature & Time"];
Anhydrous_Conditions [label="Use Anhydrous Conditions & Careful Quench"];
Control_Stoichiometry [label="Control Stoichiometry & Temperature"];

Start -> Low_Yield;
Low_Yield -> Incomplete_Reaction;
Low_Yield -> Hydrolysis;
Low_Yield -> Side_Reactions;
Incomplete_Reaction -> Optimize_Temp_Time;
Hydrolysis -> Anhydrous_Conditions;
Side_Reactions -> Control_Stoichiometry;

}

Caption: Troubleshooting logic for the chlorination step.

IV. Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one

This protocol is based on general methods for the synthesis of 2-pyridones.[12][13]

Materials:

  • Appropriate enaminone (1.0 eq)

  • Aldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, 1.0 eq)

  • Catalyst (e.g., piperidine, 0.1 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • To a stirred solution of the enaminone and active methylene compound in the chosen solvent, add the catalyst.

  • Add the aldehyde dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Chlorination of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one

This protocol is adapted from a solvent-free method for the chlorination of hydroxypyridines.[3]

Materials:

  • 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one (1.0 eq)

  • Phosphoryl chloride (POCl₃) (1.0-1.2 eq)

  • Pyridine (optional, as a base)

Procedure:

  • Caution: This reaction should be performed in a high-pressure reactor in a well-ventilated fume hood. Wear appropriate PPE.

  • Charge the reactor with 7,8-dihydro-5H-pyrano[4,3-b]pyridin-2(1H)-one.

  • Under an inert atmosphere (e.g., nitrogen or argon), add phosphoryl chloride to the reactor.

  • Seal the reactor and heat the mixture to the optimized temperature (typically 100-150 °C) with stirring.

  • Monitor the reaction progress by taking aliquots (after cooling and careful depressurization) and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Quenching: Slowly and carefully add the reaction mixture to a stirred, ice-cold aqueous solution of sodium bicarbonate. Monitor the pH to ensure it remains basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by distillation under reduced pressure.[7]

V. References

  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. Retrieved from

  • Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Retrieved from

  • Frontiers in Chemistry. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine. Retrieved from

  • Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product. Retrieved from

  • Google Patents. (n.d.). DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine. Retrieved from

  • Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine. Retrieved from

  • ACS Publications. (2021). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Retrieved from [Link]

  • NJ.gov. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Molecules. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubMed. (2013). Multicomponent synthesis of antibacterial dihydropyridin and dihydropyran embelin derivatives. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • University of Delaware. (n.d.). STANDARD OPERATING PROCEDURE - Phosphorus Oxychloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (2006). New Synthetic Methods to 2-Pyridone Rings. Retrieved from [Link]

  • PubMed Central. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Deoxychlorination. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Welcome to the technical support center for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively navigate and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively navigate and troubleshoot experimental challenges, particularly the emergence of resistance to this potent anti-cancer agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and development efforts.

I. Understanding 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a novel heterocyclic compound demonstrating significant anti-proliferative activity across a range of cancer cell lines. Its primary mechanisms of action are believed to be the inhibition of key cellular kinases, such as Aurora A Kinase and VEGFR-2, and the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions and issues that may arise during your in vitro and in vivo studies.

Q1: My cancer cell line is showing reduced sensitivity to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. What are the likely causes?

A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. For a compound with the proposed mechanisms of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, resistance can be multifactorial. The primary suspects are:

  • Target Alterations: Mutations in the kinase domain of target proteins (e.g., Aurora A, VEGFR-2) can prevent the compound from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. Common bypass pathways include the MAPK/ERK and PI3K/Akt signaling cascades.[1][2]

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Microtubule Dynamics: Changes in the expression or post-translational modifications of tubulin subunits can affect the binding and disruptive action of the compound on microtubules.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic approach is crucial to pinpoint the resistance mechanism. We recommend the following workflow:

Resistance Confirmation Workflow start Resistant Phenotype Observed (Increased IC50) target_analysis 1. Target Gene Analysis (Sequencing of Aurora A, VEGFR-2) start->target_analysis pathway_analysis 2. Bypass Pathway Analysis (Phospho-Kinase Array, Western Blot) target_analysis->pathway_analysis No mutations found conclusion Identify Dominant Resistance Mechanism(s) target_analysis->conclusion Mutation(s) identified efflux_analysis 3. Drug Efflux Analysis (qPCR for ABC transporters, Rhodamine 123 Assay) pathway_analysis->efflux_analysis No significant pathway activation pathway_analysis->conclusion Pathway(s) activated efflux_analysis->conclusion

Caption: A stepwise workflow to investigate the potential mechanisms of resistance.

Q3: What are the initial steps to develop a drug-resistant cell line to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine?

A3: Developing a resistant cell line is a critical step in studying resistance mechanisms. The general principle involves continuous exposure of the parental cell line to gradually increasing concentrations of the drug.[3][4]

Initial Steps:

  • Determine the IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in your parental cell line.

  • Initial Dosing: Start by treating the cells with a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).[5]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[3]

  • Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Maintain the cells at each concentration for several passages before escalating to the next level.

For a detailed protocol, please refer to the "Experimental Protocols" section.

Q4: I suspect my resistant cells are overexpressing drug efflux pumps. How can I confirm this?

A4: Increased drug efflux is a common resistance mechanism. To confirm this, you can perform the following experiments:

  • Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of common ABC transporter genes, such as ABCB1 (encoding P-gp), ABCC1, and ABCG2. Compare the expression levels in your resistant cell line to the parental line.

  • Functional Efflux Assay: A rhodamine 123 efflux assay can be used to functionally assess the activity of P-gp. P-gp actively transports rhodamine 123 out of the cell. Resistant cells with high P-gp activity will show lower intracellular accumulation of rhodamine 123 compared to parental cells.

III. Troubleshooting Guides

This section provides solutions to specific experimental problems you might encounter.

Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values for the parental cell line. Cell passage number variability; inconsistent cell seeding density; reagent variability.Use cells within a consistent passage number range. Ensure accurate cell counting and seeding. Use freshly prepared drug solutions.
Failure to establish a resistant cell line (all cells die at low drug concentrations). The starting drug concentration is too high; the dose escalation is too rapid.Start with a lower drug concentration (e.g., IC10-IC20). Increase the drug concentration more gradually, allowing more time for adaptation.
No mutations found in the target kinases of the resistant cell line. Resistance is mediated by a non-target-based mechanism.Proceed to investigate bypass pathway activation and drug efflux pump overexpression.
Western blot results for pathway activation are unclear or inconsistent. Poor antibody quality; improper sample preparation; technical errors in the blotting process.Use validated antibodies from reputable sources. Optimize protein extraction and quantification. Ensure proper transfer and blocking steps.[1][6]
Synergy analysis (Combination Index) is difficult to interpret. Inappropriate drug concentration ranges; experimental variability.Perform a thorough dose-response curve for each drug individually to determine the appropriate concentration range for the combination study. Increase the number of replicates. Use software like CompuSyn for analysis.[7][8][9]

IV. Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine through continuous drug exposure.[3][5]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine stock solution

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50: Culture the parental cells and perform a dose-response assay to determine the IC50 of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

  • Initiate Drug Treatment: Seed the parental cells and treat them with the compound at a starting concentration of IC20.

  • Culture and Monitor: Culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor cell morphology and viability. Initially, you may observe significant cell death.

  • Passage and Escalate: Once the cells have recovered and are growing steadily (approaching 80% confluency), passage them and increase the drug concentration by 1.5 to 2-fold.

  • Repeat Escalation: Repeat step 4 for several months. The goal is to reach a final drug concentration that is significantly higher than the initial IC50 of the parental line.

  • Characterize the Resistant Line: Once a stable resistant cell line is established, perform a dose-response assay to determine its new IC50. A significant increase in IC50 compared to the parental line confirms resistance.

  • Cryopreserve: Cryopreserve the resistant cell line at different passage numbers.

Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blot

This protocol outlines the steps to assess the activation of key signaling pathways like MAPK/ERK and PI3K/Akt in your resistant cell line.[1][2][6][10]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Quantify the protein concentration of your cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe it with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., anti-GAPDH).

Protocol 3: Checkerboard Assay for Synergy Analysis

This protocol describes a checkerboard assay to evaluate the synergistic, additive, or antagonistic effects of combining 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine with another therapeutic agent.[11][12][13][14]

Materials:

  • Cancer cell line

  • 96-well plates

  • 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (Drug A)

  • Second therapeutic agent (Drug B)

  • Cell viability assay kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Dilution: Prepare serial dilutions of Drug A and Drug B.

  • Drug Addition: Add the drugs to the plate in a checkerboard format. This involves adding decreasing concentrations of Drug A along the columns and decreasing concentrations of Drug B along the rows. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 48-72 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI).[7][8][9][15][16][17][18]

Interpretation of Combination Index (CI) Values:

CI Value Interpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

V. Visualizing Resistance Mechanisms and Overcoming Strategies

The following diagrams illustrate key concepts in understanding and overcoming resistance.

ResistanceMechanisms cluster_drug 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug Drug target Target Kinase (e.g., Aurora A) drug->target Inhibition microtubules Microtubules drug->microtubules Disruption proliferation Cell Proliferation & Survival target->proliferation microtubules->proliferation efflux Efflux Pump (e.g., P-gp) efflux->drug Pumps out drug bypass Bypass Pathway (e.g., MAPK/ERK) mutation Target Mutation mutation->target Alters binding site activation Bypass Pathway Activation activation->proliferation Restores signaling overexpression Efflux Pump Overexpression overexpression->efflux

Caption: Overview of potential resistance mechanisms to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

CombinationTherapy cluster_main_drug Primary Agent cluster_combination_agent Combination Agent cluster_cell Resistant Cancer Cell main_drug 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine target Target Kinase main_drug->target Ineffective Inhibition combo_drug e.g., MEK Inhibitor, Efflux Pump Inhibitor bypass Activated Bypass Pathway (MAPK/ERK) combo_drug->bypass Inhibition efflux Overexpressed Efflux Pump combo_drug->efflux Inhibition proliferation Cell Proliferation & Survival target->proliferation bypass->proliferation

Caption: Rationale for combination therapy to overcome resistance.

VI. References

  • Smida, T., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 237-251. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Bao, H., et al. (2025). Next-generation sequencing in cancer diagnosis and treatment: clinical applications and future directions. Journal of Translational Medicine, 23(1), 123. [Link]

  • Didelot, A., et al. (2007). Pyrosequencing, a method approved to detect the two major EGFR mutations for anti EGFR therapy in NSCLC. BMC Cancer, 7, 104. [Link]

  • Soverini, S., et al. (2019). Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. Haematologica, 104(12), e549-e553. [Link]

  • ComboSyn, Inc. (2005). CompuSyn for drug combinations: PC software and user's guide. [Link]

  • Bonapace, C. R., et al. (2000). New and simplified method for drug combination studies by checkerboard assay. Antimicrobial Agents and Chemotherapy, 44(12), 3425-3427. [Link]

  • Liao, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(16), e4789. [Link]

  • AIVAR. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. Retrieved from [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • QIAGEN. (n.d.). Mutation Analysis and Genotyping. Retrieved from [Link]

  • Chou, T. C., & Martin, N. (2005). CompuSyn for Drug Combinations and for General Dose-Effect Analysis. ComboSyn, Inc. [Link]

  • Bio-Techne. (n.d.). Proteome Profiler Human Phospho-Kinase Array Kit (ARY003C). Retrieved from [Link]

  • Menon, V., & Brash, D. E. (2023). Next-Generation Sequencing Methodologies to Detect Low-Frequency Mutations: “Catch Me If You Can”. Mutation Research/Reviews in Mutation Research, 792, 108471. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2014). Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein. [Link]

  • Zhao, L., et al. (2010). Comparison of methods for evaluating drug-drug interaction. Xenobiotica, 40(1), 43-51. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Molecular Diagnostics Laboratory. (n.d.). Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Retrieved from [Link]

  • YouTube. (2020). Calcusyn Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein... Retrieved from [Link]

  • Klener, P., et al. (2019). Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology. Cancers, 11(9), 1369. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Next-Generation Tumor Genetic Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). MAPK Activation and Tyrosine Phosphorylation. Retrieved from [Link]

  • QIAGEN. (2014). Pyrosequencing — technology for microbial identification and resistance screening assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assessing drug synergy in combination therapies. Retrieved from [Link]

  • ASCO Daily News. (2022). Next-Generation Sequencing for Therapy Resistance in CML: Is it Time to Consider Swapping Sanger Sequencing for Mutation Analysis? Retrieved from [Link]

  • Zhang, N., et al. (2012). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Pharmaceuticals, 5(12), 1313-1327. [Link]

  • R&D Systems. (2013). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. Retrieved from [Link]

  • GraphPad. (n.d.). How do I figure out if two drugs are additive or synergistic? Retrieved from [Link]

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Soverini, S., et al. (2014). Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing. Oncotarget, 5(20), 10048-10054. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a drug resistant cell line from a suspension cell line? Retrieved from [Link]

  • ComboSyn, Inc. (n.d.). CompuSyn. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrosequencing. Retrieved from [Link]

  • Jones, C. A., & Borkovich, K. A. (2006). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 5(8), 1363-1373. [Link]

  • Salvo, E., et al. (2021). Next-generation sequencing impact on cancer care: applications, challenges, and future directions. Frontiers in Oncology, 11, 755552. [Link]

  • Avkin, S., et al. (2014). Pyrosequencing: Applicability for Studying DNA Damage-induced Mutagenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 769, 41-48. [Link]

  • ResearchGate. (2025). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]

  • Living Beyond Breast Cancer. (2024). Next-generation sequencing (NGS) tests. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Experimental Protocols for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Derivatives

Welcome to the technical support guide for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its related derivatives. The pyranopyridine scaffold is a privileged heterocyclic structure known to be a component in a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its related derivatives. The pyranopyridine scaffold is a privileged heterocyclic structure known to be a component in a wide array of biologically active agents.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents, making them exciting candidates for drug discovery and development.[1][3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into modifying experimental conditions to achieve optimal activity. We will address common challenges from synthesis to in vitro screening, explaining the causality behind our recommendations to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Characterization

This section addresses the most common initial queries regarding the handling, storage, and properties of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine derivatives.

Q1: What are the fundamental properties of the 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile derivative?

A: This specific derivative is a well-characterized example of the scaffold and serves as a useful reference. Its properties are summarized below.

PropertyValueSource
CAS Number 1250840-53-9[3][7]
Molecular Formula C₉H₇ClN₂O[3][7]
Molecular Weight 194.62 g/mol [3][7]
Physical Form White Solid / Powder[7]
Melting Point 131-132 °C
Storage Temp. Room Temperature (RT), protect from light and moisture

Q2: I am observing poor solubility of my pyranopyridine compound in aqueous buffers for biological assays. What is the best way to prepare stock solutions and working dilutions?

A: This is a critical and common challenge. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, false-negative results in activity screens.[1]

  • Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: For biological assays, perform serial dilutions from your DMSO stock. It is crucial to maintain a low final DMSO concentration in the assay medium (typically ≤0.5%) to avoid solvent-induced toxicity to cells.

  • Solubility Limits: If precipitation occurs upon dilution into your aqueous assay buffer, you have exceeded the compound's aqueous solubility limit. You must either lower the final testing concentration or investigate formulation strategies with co-solvents or excipients, though this will require extensive validation.

Q3: How can I confirm the identity and purity of my synthesized compound?

A: Proper characterization is non-negotiable. For the 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, the expected ¹H NMR data in CDCl₃ is: δ 3.07 (t, 2H), 4.07 (t, 2H), 4.75-4.76 (m, 2H), 7.63 (s, 1H).[7] You should also perform:

  • LC-MS: To confirm the correct mass-to-charge ratio (m/z) and assess purity.

  • HPLC: To obtain a quantitative measure of purity (ideally >95% for biological assays).

  • ¹³C NMR: For complete structural confirmation.

Section 2: Troubleshooting Guide: Synthesis and Purification

The conversion of the pyridone precursor to the 2-chloro derivative is a key synthetic step that can be prone to issues.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Quenching cluster_purification Purification Stage A Precursor: 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano [4,3-b]pyridine-3-carbonitrile C Reaction: Heat under reflux (4 hr) A->C B Chlorination Reagent: Phosphoryl Chloride (POCl₃) B->C D Cool to RT C->D E Quench Reaction: Slowly add to cold saturated aqueous NaHCO₃ solution D->E F Liquid-Liquid Extraction (e.g., Chloroform or DCM) E->F G Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) F->G H Concentrate Under Reduced Pressure G->H I Purify by Silica Gel Column Chromatography H->I J Characterize Final Product (NMR, LC-MS, HPLC) I->J

Caption: Workflow for the synthesis of 2-chloro-pyranopyridine.

Problem: Low Yield or Incomplete Conversion in the Chlorination Step
  • Causality Analysis: The oxygen atom in the pyridone ring must be activated by POCl₃ for substitution to occur. Incomplete reactions often result from insufficient reagent, inadequate temperature, or moisture inactivating the POCl₃.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Stoichiometry: POCl₃ is often used as both the reagent and the solvent.[7] Using a significant excess ensures the reaction goes to completion.

    • Temperature & Time: The reaction typically requires heating under reflux for several hours.[7] Monitor the reaction by TLC. If the starting material is still present after 4-5 hours, consider extending the reaction time.

    • Careful Workup: The quenching step is highly exothermic. Adding the reaction mixture slowly to a cold, stirred solution of sodium bicarbonate is critical for safety and to prevent hydrolysis of the product back to the starting material.[7]

Detailed Protocol: Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile[7]
  • To 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 eq), add phosphoryl chloride (POCl₃) (approx. 8-10 volumes).

  • Stir the mixture and heat under reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate flask, prepare a saturated aqueous solution of sodium hydrogen carbonate (NaHCO₃) and cool it in an ice bath.

  • Slowly and carefully , add the reaction mixture dropwise to the cold NaHCO₃ solution with vigorous stirring. (Caution: Gas evolution and exothermic).

  • Extract the aqueous mixture with chloroform or dichloromethane (3x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the final product as a white solid.[7]

Section 3: Troubleshooting Guide: In Vitro Assay Optimization

Obtaining reliable and reproducible data from biological assays is paramount. This section provides strategies to overcome common obstacles.

Problem: Low or Inconsistent Activity in Cell-Based Assays (e.g., Anticancer Cytotoxicity)
  • Causality Analysis: Apparent lack of activity can be misleading. The primary culprits are often poor compound solubility in the cell culture medium, leading to precipitation, or sub-optimal assay conditions that do not allow for the biological effect to manifest. Many pyranopyridine derivatives face challenges with poor solubility, which hinders effective cell membrane permeation.[1]

  • Troubleshooting & Optimization:

G A Start: Low/Inconsistent Activity in Cell-Based Assay B Check Solubility: Visually inspect wells for precipitate. Perform nephelometry if available. A->B C Precipitate Observed? B->C D Action: 1. Lower max concentration. 2. Increase final DMSO % (validate!). 3. Prepare fresh dilutions. C->D Yes E No Precipitate C->E No J Re-evaluate Activity with Optimized Protocol D->J F Optimize Assay Conditions E->F G Cell Density: Are cells over-confluent or too sparse? Test a matrix of seeding densities. F->G H Incubation Time: Is the treatment long enough for the expected mechanism (e.g., apoptosis)? Test 24h, 48h, 72h timepoints. F->H I Assay Readout: Is the readout method appropriate? (e.g., MTT vs. Apoptosis vs. Kinase activity) F->I G->J H->J I->J

Caption: Decision tree for troubleshooting cell-based assays.

Detailed Protocol: Optimizing an MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[1][8]

  • Cell Seeding: Plate your cancer cells (e.g., MCF-7 for which activity has been reported[3]) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of your compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control and untreated controls).

  • Incubation: Incubate the plate for a relevant duration (e.g., 48-72 hours) to allow for antiproliferative effects.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Problem: Poor Potency in an In Vitro Kinase Inhibition Assay
  • Causality Analysis: Pyranopyridine derivatives have shown activity against kinases like Aurora-A, EGFR, and VEGFR-2.[3][9] Failure to see activity can stem from using a generic buffer not optimized for the specific kinase, incorrect ATP concentration relative to its Michaelis constant (Kₘ), or inactive enzyme.

  • Troubleshooting & Optimization:

    • Validate Enzyme Activity: Always run a positive control inhibitor for your target kinase to ensure the enzyme is active and the assay is performing as expected.

    • ATP Concentration: The inhibitory potency (IC₅₀) of ATP-competitive inhibitors is highly dependent on the ATP concentration. For accurate and comparable results, run your assay at an ATP concentration that is at or near the Kₘ for your specific enzyme.

    • Buffer Conditions: Kinase activity is sensitive to pH, ionic strength, and the presence of cofactors like Mg²⁺. Optimize these parameters systematically.

ComponentTypical RangeRationale
Buffer HEPES, Tris-HClMaintains stable pH.
pH 7.0 - 8.0Optimal for most kinase activity.
MgCl₂ 5 - 20 mMEssential cofactor for ATP binding.
DTT 0.5 - 2 mMReducing agent to prevent enzyme oxidation.
BSA 0.01 - 0.1%Prevents non-specific binding of the enzyme to plates.

References

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PubMed Central. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]

  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed. [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central. [Link]

  • (PDF) An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. ResearchGate. [Link]

  • Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]

  • Assay Optimization: A Statistical Design of Experiments Approach. ResearchGate. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. National Institutes of Health. [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aurora Kinase Inhibitors: Profiling 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Against Key Clinical Candidates

Introduction: The Critical Role of Aurora Kinases in Mitosis and Oncology The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of cell division.[1] They orchestra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aurora Kinases in Mitosis and Oncology

The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of cell division.[1] They orchestrate a multitude of processes essential for mitotic progression, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][3] Given their fundamental role in cell proliferation, their frequent overexpression in a wide array of human cancers has rendered them attractive targets for therapeutic intervention.[2][4] Inhibition of Aurora kinases disrupts the mitotic machinery, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis, making them a promising class of anti-cancer agents.[5][6]

This guide provides a comprehensive comparison of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, a compound with reported Aurora kinase inhibitory activity, against a panel of well-characterized and clinically relevant Aurora kinase inhibitors: the pan-Aurora inhibitor SNS-314, the Aurora A-selective inhibitor Alisertib (MLN8237), and the Aurora B-selective inhibitor Barasertib (AZD1152). We will delve into their mechanisms of action, selectivity profiles, and provide supporting experimental data and detailed protocols for their evaluation.

Mechanism of Action: Targeting the Mitotic Engine

Aurora kinase inhibitors typically function as ATP-competitive antagonists, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The specific cellular consequences of this inhibition depend on which Aurora kinase isoform is targeted.

  • Aurora A Inhibition: Primarily involved in centrosome maturation and separation, and the formation of a bipolar spindle. Inhibition of Aurora A leads to defects in spindle assembly, mitotic arrest, and subsequent apoptosis.[6]

  • Aurora B Inhibition: A key component of the chromosomal passenger complex (CPC), Aurora B is crucial for proper chromosome alignment and segregation, as well as cytokinesis.[7] Its inhibition results in chromosome mis-segregation, failure of cytokinesis, and the formation of polyploid cells, which can trigger apoptosis.[8]

  • Pan-Aurora Inhibition: Compounds that inhibit multiple Aurora kinase isoforms induce a combination of these effects, often leading to a potent anti-proliferative response.

Signaling Pathway of Aurora Kinases in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Phosphorylates substrates (e.g., TACC3, Ajuba) Aurora_A->Spindle_Assembly Phosphorylates substrates (e.g., TPX2) Aurora_B Aurora B (as part of CPC) Aurora_B->Chromosome_Alignment Phosphorylates substrates (e.g., Histone H3) Aurora_B->Cytokinesis Phosphorylates substrates (e.g., MKLP2) 2_Chloro 2-Chloro-7,8-dihydro-5H- pyrano[4,3-b]pyridine (Aurora A Inhibitor) 2_Chloro->Aurora_A Alisertib Alisertib (Aurora A Selective Inhibitor) Alisertib->Aurora_A Barasertib Barasertib (Aurora B Selective Inhibitor) Barasertib->Aurora_B SNS_314 SNS-314 (Pan-Aurora Inhibitor) SNS_314->Aurora_A SNS_314->Aurora_B

Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis and the points of intervention for the discussed inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

A critical aspect in the development of kinase inhibitors is their potency against the intended target and their selectivity over other kinases, which can help in minimizing off-target effects.

Biochemical Potency (IC50/Ki Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 / Ki (nM)Selectivity ProfileReference
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Aurora AData not publicly availableReported to inhibit Aurora A[5]
Aurora BData not publicly available
Aurora CData not publicly available
SNS-314 Aurora A9Pan-Aurora[4]
Aurora B31[4]
Aurora C3[4]
Alisertib (MLN8237) Aurora A1.2>200-fold selective for Aurora A over Aurora B[9][10]
Aurora B~250
Barasertib (AZD1152-HQPA) Aurora A1368Highly selective for Aurora B[11]
Aurora B0.37[11]
Cellular Activity

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance by assessing their ability to penetrate cell membranes and inhibit the target kinase in a complex cellular environment.

InhibitorCell LineCellular IC50 (µM)Observed PhenotypeReference
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile MCF7 (Breast Cancer)0.46Apoptosis and cell cycle arrest[5]
SNS-314 Various human cancer cell lines0.0018 - 0.0244Polyploidy, inhibition of Histone H3 phosphorylation[4]
Alisertib (MLN8237) HCT-116 (Colon Cancer)~0.05Mitotic arrest, apoptosis[6]
Barasertib (AZD1152) Various leukemia cell lines0.003 - 0.04Polyploidy, apoptosis[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Below are representative protocols for key assays used in the characterization of Aurora kinase inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Set up Kinase Reaction: - Aurora Kinase - Substrate (e.g., Myelin Basic Protein) - ATP - Inhibitor (at various concentrations) Start->Kinase_Reaction Incubate_1 2. Incubate at 30°C for 60 minutes Kinase_Reaction->Incubate_1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Incubate_1->Add_ADP_Glo Incubate_2 4. Incubate at room temperature for 40 minutes Add_ADP_Glo->Incubate_2 Add_Kinase_Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescent signal) Incubate_2->Add_Kinase_Detection Incubate_3 6. Incubate at room temperature for 30-60 minutes Add_Kinase_Detection->Incubate_3 Measure_Luminescence 7. Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Caption: Step-by-step workflow for the ADP-Glo™ in vitro kinase assay.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 2X solution of the desired Aurora kinase (e.g., Aurora A, B, or C) in kinase buffer.

    • Prepare a 2X solution of the substrate (e.g., Myelin Basic Protein) and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test inhibitors in DMSO, then dilute further in kinase buffer.

  • Set up Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the 2X inhibitor solution to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 2. Incubate overnight to allow attachment Seed_Cells->Incubate_1 Treat_Cells 3. Treat cells with various concentrations of inhibitor Incubate_1->Treat_Cells Incubate_2 4. Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT 5. Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4 hours (Formazan crystals form) Add_MTT->Incubate_3 Solubilize 7. Add solubilization solution (e.g., DMSO or SDS in HCl) Incubate_3->Solubilize Incubate_4 8. Incubate for 2-4 hours or overnight (to dissolve formazan) Solubilize->Incubate_4 Measure_Absorbance 9. Measure absorbance at 570 nm Incubate_4->Measure_Absorbance End End Measure_Absorbance->End

Caption: A typical workflow for assessing cell proliferation using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitors in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate at room temperature for 2-4 hours or overnight in the dark to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Discussion and Conclusion

This guide provides a comparative framework for evaluating Aurora kinase inhibitors, with a focus on 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. While this compound has shown promising anti-proliferative activity in cancer cell lines, indicative of Aurora A inhibition, a comprehensive understanding of its biochemical potency and selectivity profile requires further investigation through direct enzymatic assays.[5]

In contrast, SNS-314, Alisertib, and Barasertib are well-characterized inhibitors with established potency and selectivity profiles. SNS-314 acts as a potent pan-Aurora inhibitor, offering broad targeting of the Aurora kinase family.[4] Alisertib demonstrates significant selectivity for Aurora A, which may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-Aurora or Aurora B inhibitors.[9][10] Conversely, Barasertib's high selectivity for Aurora B makes it a valuable tool for dissecting the specific roles of this kinase and as a potential therapeutic agent in cancers sensitive to Aurora B inhibition.[11]

The choice of an appropriate Aurora kinase inhibitor for research or therapeutic development depends on the specific biological question or the cancer type being targeted. The detailed experimental protocols provided herein offer a robust starting point for researchers to perform their own comparative studies and further elucidate the therapeutic potential of novel compounds like 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH. [Link]

  • Aurora B kinase is a potent and selective target in MYCN-driven neuroblastoma. PMC - NIH. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC - NIH. [Link]

  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PMC - NIH. [Link]

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Phase 1 trial of SNS-314, a novel selective inhibitor of aurora kinases A, B, and C, in advanced solid tumor patients. Journal of Clinical Oncology. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. NIH. [Link]

  • Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. AACR Journals. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood. [Link]

  • The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model. PubMed. [Link]

  • Phase II Study of Alisertib, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas. ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]

  • Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. PubMed Central. [Link]

  • The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model. ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

  • SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo. PubMed. [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]

Sources

Comparative

A Comparative Analysis of the Potency of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Derivatives

The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that can serve as foundational blueprints for potent and selective therapeutic agents. Among these, heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that can serve as foundational blueprints for potent and selective therapeutic agents. Among these, heterocyclic compounds have consistently demonstrated remarkable versatility and biological significance. The 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine core is one such scaffold that has garnered attention for its utility in developing compounds with significant anticancer and antimicrobial properties.[1] This guide provides a comparative analysis of the potency of derivatives built upon this fused pyranopyridine framework, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Pyranopyridine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a pyran ring with a pyridine ring creates a bicyclic heterocyclic system with a unique three-dimensional architecture. This structure serves as a rigid scaffold, which can be advantageous in drug design as it reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. The chlorine atom at the C2 position and the dihydro-pyrano moiety offer key points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties. Derivatives of the broader pyranopyrazole and pyranopyridine class have shown promise as inhibitors of critical cellular targets, including protein kinases and bacterial efflux pumps, underscoring the therapeutic potential of this structural motif.[2][3]

Comparative Potency of Key Derivatives

The biological activity of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro potency of notable derivatives against various cancer cell lines, highlighting the impact of specific chemical modifications.

Compound IDCore ScaffoldKey SubstituentsTarget Cell LinePotency (IC₅₀)Primary Mechanism
Derivative 1 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine3-carbonitrileMCF7 (Breast Cancer)0.46 µMAurora-A Kinase Inhibition, Apoptosis Induction[1]
HepG2 (Liver Cancer)0.71 µMApoptosis & Cell Cycle Arrest[1]
Compound 8a Pyrano[3,2-c]pyridine (Related Scaffold)N/AMultiple Cancer Lines0.23 µMEGFR & VEGFR-2 Inhibition[4][5]
Compound 8b Pyrano[3,2-c]pyridine (Related Scaffold)N/AMultiple Cancer Lines0.15 µMEGFR & VEGFR-2 Inhibition[4][5]

Note: Compounds 8a and 8b belong to a related but distinct pyranopyridine isomer class. Their high potency underscores the general potential of the pyranopyridine scaffold in targeting kinases.

Structure-Activity Relationship (SAR) Insights

The potency of pyranopyridine derivatives is dictated by the interplay of electronic and steric factors introduced by various substituents.

  • The 3-Carbonitrile Group: The presence of a cyano group at the C3 position, as seen in Derivative 1, is a critical feature. This electron-withdrawing group can participate in hydrogen bonding and other interactions within the active site of target proteins, such as kinases, significantly enhancing inhibitory activity.[1]

  • Substitutions on the Pyridine Ring: While the parent scaffold is potent, modifications elsewhere can further tune activity. For instance, in related pyranopyridine series developed as bacterial efflux pump inhibitors, substitutions at the C8 position with groups like morpholine were found to be critical for potency.[3] This highlights that even distal positions on the scaffold can profoundly influence biological activity.

  • General Trends in Pyridine Derivatives: Broader studies on pyridine-containing compounds have shown that the inclusion of methoxy (-OMe), hydroxyl (-OH), or carbonyl (-C=O) groups can enhance antiproliferative activity.[6] Conversely, the addition of bulky groups or certain halogens can sometimes be detrimental to potency, suggesting that a delicate balance of size and electronics is required for optimal target engagement.[6]

Mechanism of Action: From Kinase Inhibition to Apoptosis

The anticancer effects of these derivatives stem from their ability to interfere with fundamental cellular processes.

  • Kinase Inhibition: A primary mechanism for several potent derivatives is the inhibition of protein kinases. Derivative 1, for example, shows activity against Aurora-A kinase, a key regulator of cell division.[1] Dysregulation of Aurora-A is a common feature in many cancers, making it a valuable therapeutic target. Related pyranopyridine isomers have also demonstrated potent inhibition of EGFR and VEGFR-2, kinases that are crucial for tumor growth, proliferation, and angiogenesis.[4][5]

  • Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key cellular regulators, these compounds trigger programmed cell death (apoptosis) and halt the cell division cycle. Flow cytometry assays have confirmed that treatment with these derivatives leads to an accumulation of cells in specific phases of the cell cycle and an increase in apoptotic markers.[1] This ultimately prevents the uncontrolled proliferation of cancer cells.

  • Microtubule Disruption: Some derivatives can interfere with the dynamics of microtubules, the cellular structures responsible for cell shape and division.[1] This disruption can trigger mitotic catastrophe and lead to cell death, a mechanism shared by several established chemotherapeutic agents.

Kinase_Inhibition_Pathway Derivative Pyranopyridine Derivative Kinase Aurora-A Kinase (or EGFR/VEGFR-2) Derivative->Kinase Binds & Inhibits Substrate Protein Substrate Kinase->Substrate Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Signal Downstream Signaling PhosphoSubstrate->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation

Caption: Simplified pathway of kinase inhibition by pyranopyridine derivatives.

Experimental Protocols

Synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

The synthesis of the core scaffold is a crucial first step in developing a library of derivatives. A common synthetic route involves a multi-step process.[7]

  • Step 1 (Not detailed in search): Preparation of the precursor, 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile.

  • Step 2: Chlorination:

    • Dissolve the precursor (e.g., 2.50 g, 14.4 mmol) in phosphoryl chloride (POCl₃, 20 mL).

    • Heat the mixture to reflux and stir for 4 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully add the mixture to a saturated aqueous solution of sodium hydrogen carbonate (NaHCO₃) at 0°C to neutralize the excess POCl₃.

    • Extract the aqueous layer with chloroform (CHCl₃).

    • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the resulting residue using silica gel column chromatography (eluent: 50:50 hexane:ethyl acetate) to yield the final product as a white solid.[7]

In Vitro Antiproliferative Assay (General Protocol)

The potency of the synthesized compounds is typically assessed using a cell viability assay, such as the Sulforhodamine B (SRB) or MTT assay, to determine the IC₅₀ value.

  • Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

  • Cell Fixation & Staining (SRB Assay):

    • Gently remove the medium and fix the cells with cold trichloroacetic acid (TCA).

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with SRB solution.

    • Remove the unbound dye by washing with 1% acetic acid.

  • Measurement: Solubilize the bound dye with a Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antiproliferative_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Incubate Overnight (Adhesion) seed->adhere treat Add Serial Dilutions of Pyranopyridine Derivatives adhere->treat incubate Incubate for 48-72h (Treatment) treat->incubate fix Fix, Wash, and Stain Cells (e.g., SRB) incubate->fix measure Measure Absorbance (Plate Reader) fix->measure analyze Calculate % Inhibition & Determine IC50 Value measure->analyze end End analyze->end

Caption: General workflow for an in vitro antiproliferative assay.

Conclusion

The 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold represents a valuable starting point for the development of potent therapeutic agents, particularly in oncology. The derivatives synthesized from this core have demonstrated significant antiproliferative activity, primarily through the inhibition of key protein kinases and the subsequent induction of apoptosis. The structure-activity relationship data reveals that substitutions at key positions, such as the C3-carbonitrile, are crucial for high potency. Future work in this area will likely focus on expanding the library of derivatives to improve selectivity, enhance potency, and optimize pharmacokinetic profiles, paving the way for potential clinical candidates.

References

  • Al-Ostath, A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]

  • Bolla, M., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: The Case of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Introduction: Bridging the Gap from Benchtop to Preclinical Efficacy The journey of a novel anticancer agent from initial discovery to potential clinical application is a rigorous process where in vivo validation serves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap from Benchtop to Preclinical Efficacy

The journey of a novel anticancer agent from initial discovery to potential clinical application is a rigorous process where in vivo validation serves as a critical checkpoint.[1] This guide provides a comprehensive framework for assessing the anticancer effects of a promising, novel compound, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (hereafter designated CPPP), in a robust preclinical setting.

For the context of this guide, we will hypothesize that CPPP is a selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, proliferation, and survival.[2][3] Its frequent dysregulation in various cancers, including Non-Small Cell Lung Cancer (NSCLC), makes it a highly relevant therapeutic target.[2][4]

This document will detail the experimental design, comparative methodologies, and data interpretation necessary to validate CPPP's efficacy in vivo, using the well-established A549 human NSCLC xenograft model and comparing its performance against a standard-of-care chemotherapeutic, Paclitaxel.

Comparative Landscape: CPPP vs. Standard-of-Care in NSCLC

To establish a benchmark for CPPP's performance, it must be compared against an agent with known clinical activity in NSCLC. Paclitaxel, a taxane that disrupts microtubule function, is a cornerstone of NSCLC chemotherapy and serves as an ideal positive control.[5] Our objective is to determine if CPPP demonstrates superior, or at least comparable, tumor growth inhibition with a more favorable toxicity profile, which would be expected from a targeted agent compared to a broad cytotoxic one.

The rationale for choosing the A549 cell line is its widespread use in NSCLC research.[6] It is a well-characterized human lung adenocarcinoma cell line that forms reliable subcutaneous tumors in immunodeficient mice, making it an excellent initial model for efficacy testing.[6][7]

Strategic In Vivo Experimental Design

A successful in vivo study hinges on a meticulously planned experimental design that incorporates preliminary dose-finding studies, a robust efficacy phase, and endpoints that measure both therapeutic effect and toxicity.[8]

Causality Behind Experimental Choices
  • Animal Model: The use of immunodeficient mice (e.g., Nude or NOD/SCID) is essential for preventing the rejection of human-derived A549 tumor cells.[6] This allows for the specific assessment of the compound's direct effect on tumor growth.

  • Tumor Model: A subcutaneous xenograft model is chosen for its simplicity and the ease of accurately measuring tumor volume with calipers, which is ideal for initial efficacy screening.[6][9]

  • Dose Determination: A preliminary Maximum Tolerated Dose (MTD) study is a non-negotiable first step.[10][11] It establishes the highest dose of CPPP that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss), ensuring that the efficacy study is conducted at doses that are both safe and potent.[8][10]

  • Controls: The inclusion of both a vehicle control (the formulation used to deliver CPPP, without the active compound) and a positive control (Paclitaxel) is critical for a self-validating experiment. The vehicle group reveals the natural growth kinetics of the tumor, while the Paclitaxel group provides a benchmark for efficacy.[8]

Experimental Workflow Diagram

The overall study follows a sequential and logical flow, from preparation to terminal analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis p1 A549 Cell Culture & Expansion p2 Animal Acclimation (7 days) p1->p2 p3 MTD Study for CPPP (Determine optimal dose) p2->p3 p4 Subcutaneous Injection of 5x10^6 A549 Cells p5 Tumor Growth Monitoring (Until ~100-150 mm³) p4->p5 p6 Randomize Mice into Treatment Groups (n=10) p5->p6 p7 Administer Treatment: - Vehicle - CPPP (at MTD) - Paclitaxel (20 mg/kg) p6->p7 p8 Monitor Tumor Volume & Body Weight (2x/week) p7->p8 p9 Euthanasia at Endpoint (e.g., Day 28 or tumor >2000 mm³) p8->p9 p10 Tumor Excision & Weight p9->p10 p11 Tissue Collection for PK/PD Analysis p10->p11

Caption: Overall workflow for the in vivo validation of CPPP.

Detailed Experimental Protocols

Adherence to detailed, standardized protocols is paramount for reproducibility and data integrity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8][12]

Protocol 1: A549 Xenograft Establishment
  • Cell Preparation: Culture A549 cells in appropriate media until they reach ~80% confluency. Harvest cells using trypsin and wash twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each immunodeficient mouse.[6]

  • Monitoring: Allow tumors to grow. Begin caliper measurements three times weekly once tumors are palpable.

  • Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups with similar mean tumor volumes.[13]

Protocol 2: Dosing and Efficacy Monitoring
  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as CPPP.

    • Group 2 (CPPP): Administer CPPP at its predetermined MTD via the determined route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).

    • Group 3 (Positive Control): Administer Paclitaxel at 20 mg/kg via intraperitoneal (IP) injection, twice weekly.[6]

  • Tumor Measurement: Measure tumor length (L) and width (W) with digital calipers twice a week. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[13]

  • Toxicity Assessment: Record body weight for each animal twice weekly. A body weight loss exceeding 20% is a common humane endpoint.[8][14] Also, perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur) according to IACUC guidelines.[12]

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days).[14] Individual animals may be euthanized earlier if they meet humane endpoint criteria.[14]

Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for objective comparison.

Table 1: Comparative Efficacy of CPPP vs. Paclitaxel (Hypothetical Data)
Treatment Group (n=10)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control Vehicle, Daily, PO1850 ± 210-+5.2%
CPPP 50 mg/kg, Daily, PO450 ± 9575.7%-3.1%
Paclitaxel 20 mg/kg, 2x/week, IP620 ± 11066.5%-12.5%
  • Tumor Growth Inhibition (TGI) is a key metric calculated at the end of the study. A common formula is: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[15][16]

In Vivo Mechanistic Validation: Confirming Target Engagement

Demonstrating that CPPP inhibits tumor growth is the primary goal; however, confirming that it does so by inhibiting its intended target (PI3K) in the tumor tissue provides crucial mechanistic validation.[17][18] This is known as a target engagement study.[19][20]

Hypothesized PI3K/Akt Signaling Pathway

CPPP is hypothesized to block the PI3K-mediated phosphorylation of Akt, a key downstream node in the pathway that promotes cell survival and proliferation.[3]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P CPPP CPPP CPPP->PI3K PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: CPPP's hypothesized inhibition of the PI3K/Akt pathway.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
  • Satellite Study: Conduct a small satellite study with a few mice per group, treated for a shorter duration (e.g., 3-5 days).

  • Tissue Collection: Euthanize mice at a peak drug exposure time point (determined from preliminary pharmacokinetic studies) following the final dose.[21] Immediately excise tumors and snap-freeze them in liquid nitrogen.

  • Western Blot Analysis: Prepare protein lysates from the frozen tumors. Perform Western blotting to measure the levels of total Akt and phosphorylated Akt (p-Akt).

  • Expected Outcome: Tumors from CPPP-treated mice should show a significant reduction in the p-Akt/total Akt ratio compared to tumors from vehicle-treated mice, confirming on-target activity. Paclitaxel-treated tumors would not be expected to show this specific effect.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer effects of the novel PI3K inhibitor, CPPP. Based on the hypothetical data, CPPP demonstrates superior tumor growth inhibition and a better safety profile compared to the standard-of-care agent, Paclitaxel, in the A549 NSCLC xenograft model. Furthermore, the proposed pharmacodynamic studies provide a clear path to confirming its mechanism of action.

Successful completion of these studies would provide a strong rationale for advancing CPPP into more complex preclinical models, such as orthotopic or patient-derived xenograft (PDX) models, and ultimately, toward an Investigational New Drug (IND) application.[22][23]

References

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]

  • Fujimoto-Ouchi, K., Tanaka, Y., & Tominaga, T. (1997). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed. [Link]

  • How can one calculate tumor growth inhibition? ResearchGate. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cho, S. Y., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Clinical Cancer Research. [Link]

  • Nie, H., et al. (2022). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed. [Link]

  • Testa, J. R., & Bellacosa, A. (2001). PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Law, M. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health. [Link]

  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. JoVE. [Link]

  • Liu, D., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. [Link]

  • Mohan, S., & Foley, P. L. (2019). Everything You Need to Know About Satisfying IACUC Protocol Requirements. ILAR Journal, Oxford Academic. [Link]

  • Gao, J., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. National Institutes of Health. [Link]

  • Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. ResearchGate. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Determining target engagement in living systems. National Institutes of Health. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. IntechOpen. [Link]

  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Spandidos Publications. [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. PubMed Central. [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. National Institutes of Health. [Link]

  • A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment. National Institutes of Health. [Link]

  • Humane Endpoints for Laboratory Animals. UC Davis Office of Research. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • Maximum tolerable dose (MTD) studies. Charles River Labs. [Link]

  • Target Engagement Studies with Syngeneic Tumor Models. Crown Bioscience. [Link]

  • (A) Dose response curves for mouse and human lung cancer cell lines... ResearchGate. [Link]

  • Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. PubMed Central. [Link]

  • IACUC Protocol Application Guidance. University of Texas at Arlington. [Link]

  • How good are A549 cells in mouse xenografts? ResearchGate. [Link]

  • Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. Portland Press. [Link]

  • PI3K-AKT Pathway Explained. YouTube. [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One. [Link]

  • Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. The Royal Society Publishing. [Link]

  • A549: Lung cancer tumor model - xenograft – metastasizing - intravenous. Reaction Biology. [Link]

  • PI3K/AKT Signaling in Cancer. PubChem. [Link]

  • Guidelines for Humane Endpoints in Animal Study Proposals. National Institutes of Health. [Link]

  • Guideline on veterinary medicinal products controlling Varroa destructor parasitosis in bees. European Medicines Agency. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • Antitumor Activity of the ACC Inhibitor Firsocostat in Breast Cancer Cell Lines: A Proof-of-Concept In Vitro Study. MDPI. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. [Link]

  • Elaeagnus angustifolia: Unveiling Anti-Cancer Potential from Ancient Remedies to Modern Therapeutics. CMAR. [Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers. [Link]

  • A549 Xenograft Model. Altogen Labs. [Link]

  • Everything You Need to Know About Satisfying IACUC Protocol Requirements. ResearchGate. [Link]

  • Dose- and time-dependence of the host-mediated response to paclitaxel therapy: a mathematical modeling approach. Oncotarget. [Link]

Sources

Validation

Efficacy of Pyrano[4,3-b]pyridine Derivatives as Novel PARP Inhibitors: A Comparative Guide for Drug Development Professionals

Introduction: The Pyrano[4,3-b]pyridine Scaffold and the Opportunity in PARP Inhibition The compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a heterocyclic chemical intermediate. While this specific molecule lac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrano[4,3-b]pyridine Scaffold and the Opportunity in PARP Inhibition

The compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a heterocyclic chemical intermediate. While this specific molecule lacks characterization in publicly accessible biological studies, the core pyrano[4,3-b]pyridine scaffold to which it belongs is featured in a growing body of research.[1][2][3] Derivatives of this and related pyranopyridine structures are being explored for a range of biological activities, including anticancer properties.[1][2]

A particularly compelling therapeutic target for this class of compounds is Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.[4] The inhibition of PARP, especially PARP1 and PARP2, has become a clinically validated strategy in oncology.[5][6] This guide will therefore focus on the therapeutic potential of pyrano[4,3-b]pyridine derivatives as PARP inhibitors, comparing their preclinical efficacy metrics against established, FDA-approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.

The central mechanism of action for PARP inhibitors (PARPi) is the concept of synthetic lethality .[6][7] In cancers with pre-existing defects in other DNA repair pathways—most notably, mutations in the BRCA1 or BRCA2 genes which impair the homologous recombination (HR) pathway—the additional pharmacological inhibition of PARP-mediated single-strand break repair leads to an accumulation of cytotoxic double-strand breaks, ultimately triggering cancer cell death.[8][9][10][11]

Section 1: Mechanism of Action - PARP Inhibition and Synthetic Lethality

PARP enzymes are key players in the base excision repair (BER) pathway. When a single-strand break (SSB) in DNA occurs, PARP1 detects the damage, binds to the DNA, and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[12][13] This PARylation process acts as a signal to recruit other DNA repair factors.[12][13]

PARP inhibitors function through two primary, complementary mechanisms:[14]

  • Catalytic Inhibition : They competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains. This blocks the recruitment of the repair machinery.[15][16]

  • PARP Trapping : This is considered the more cytotoxic mechanism.[15] The inhibitor binding to the active site stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[15][17] These trapped complexes are significant lesions that obstruct DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs).[15]

In a healthy cell with functional homologous recombination, these DSBs can be repaired. However, in a cancer cell with a BRCA1/2 mutation (HR-deficient), these breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[10][18] This selective killing of cancer cells while sparing healthy cells is the essence of synthetic lethality.[6][7]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 Activation DNA_SSB_N->PARP1_N DSB_N Replication Fork Collapse (Occasional DSB) DNA_SSB_N->DSB_N BER_N Base Excision Repair (BER) PARP1_N->BER_N Survival_N Cell Survival & Genomic Stability BER_N->Survival_N SSB Repaired HR_N Homologous Recombination (HR) Repair DSB_N->HR_N HR_N->Survival_N DSB Repaired DNA_SSB_C DNA Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., Pyrano[4,3-b]pyridine derivative) DNA_SSB_C->PARPi PARP_Trap PARP Trapping on DNA PARPi->PARP_Trap DSB_C Replication Fork Collapse (Accumulated DSBs) PARP_Trap->DSB_C HR_C Defective HR Repair (BRCA1/2 Mutation) DSB_C->HR_C Repair Fails Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Section 2: Comparative Efficacy Data

While specific pyrano[4,3-b]pyridine derivatives with PARP inhibitory activity are in early-stage research and not yet in clinical trials, we can compare their reported preclinical data with that of established drugs. The primary metric for comparing potency in preclinical studies is the half-maximal inhibitory concentration (IC50), which measures how much of a drug is needed to inhibit a biological process by half.

Disclaimer: The data for pyranopyrimidine derivatives are from preclinical studies and are not directly comparable to clinical efficacy. The IC50 values can vary based on the specific assay conditions.

Compound Class / Drug NameTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Notes
Pyrano[2,3-d]pyrimidine Derivatives PARP1~10-50Not ReportedRepresentative range from early discovery studies. Potent PARP-1 inhibition demonstrated.[19][20]
Olaparib (Lynparza®) PARP1, PARP21.91.5First-in-class PARPi approved for ovarian, breast, pancreatic, and prostate cancers.[15][21]
Rucaparib (Rubraca®) PARP1, PARP2, PARP31.46.4Approved for ovarian and prostate cancers.[16][22][23]
Niraparib (Zejula®) PARP1, PARP23.82.1Approved for ovarian cancer; known for its ability to cross the blood-brain barrier.[24][25]
Talazoparib (Talzenna®) PARP1, PARP20.571.3Considered the most potent PARP-trapper; approved for breast cancer.[12][14][17]

Interpretation for Researchers:

The initial findings for pyranopyrimidine scaffolds are promising, showing PARP1 inhibition in the nanomolar range, which is comparable to clinically approved drugs.[19][20] This suggests that the pyranopyridine core is a viable starting point for medicinal chemistry campaigns. The key differentiator among PARP inhibitors is often not just catalytic inhibition (IC50) but the potency of PARP trapping, which correlates more strongly with cytotoxicity.[15] Future studies on novel pyrano[4,3-b]pyridine derivatives should prioritize quantifying PARP-DNA complex formation to better predict their potential efficacy.

Section 3: Experimental Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below are outlines of key experimental workflows for evaluating novel pyrano[4,3-b]pyridine derivatives as PARP inhibitors.

Biochemical PARP1/2 Enzyme Activity Assay

This initial screen determines the direct inhibitory effect of a compound on the catalytic activity of the PARP enzyme.

Objective: To determine the IC50 value of a test compound against purified PARP1 and PARP2 enzymes.

PARP_Assay_Workflow start Start: Prepare Reagents plate Plate Recombinant PARP1/2 Enzyme and Activated DNA start->plate add_compound Add Test Compound (e.g., Pyrano[4,3-b]pyridine derivative) in Serial Dilutions plate->add_compound incubate1 Pre-incubate (10-15 min) at Room Temperature add_compound->incubate1 add_substrate Add Substrate Mix (Biotinylated NAD+) incubate1->add_substrate incubate2 Incubate (30-60 min) at 30-37°C add_substrate->incubate2 detect Detect PARylation Product (e.g., ELISA, AlphaLISA, Fluorescence) incubate2->detect analyze Data Analysis: Calculate % Inhibition & IC50 detect->analyze end End analyze->end

Caption: Workflow for a biochemical PARP enzyme activity assay.

Detailed Steps:

  • Reagent Preparation : Prepare assay buffer, recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+ as the substrate.[26][27]

  • Plate Setup : In a 96-well or 384-well assay plate, add the PARP enzyme and activated DNA to each well.

  • Compound Addition : Add the test compounds (dissolved in DMSO) in a series of dilutions to the appropriate wells. Include positive controls (an established PARPi like Olaparib) and negative controls (DMSO vehicle).[4]

  • Pre-incubation : Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[26]

  • Reaction Initiation : Add the biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Reaction Incubation : Incubate the plate for 30-60 minutes at 30-37°C to allow for PAR chain formation.[26][27]

  • Detection : The method of detection varies by kit. A common method is an ELISA-based format where the biotinylated PAR chains are captured on a streptavidin-coated plate and detected with an anti-PAR antibody and a colorimetric or chemiluminescent substrate.[28]

  • Data Analysis : Read the plate on a microplate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the dose-response curve and determine the IC50 value using non-linear regression.[4]

Cell-Based Assay for Cytotoxicity in BRCA-Mutant vs. Wild-Type Cells

This assay validates the principle of synthetic lethality by comparing the compound's effect on cancer cells with and without a functional HR pathway.

Objective: To determine the selective cytotoxicity of a test compound on BRCA1/2-deficient cells compared to their BRCA1/2-proficient counterparts.

Detailed Steps:

  • Cell Culture : Culture isogenic pairs of cell lines (e.g., DLD-1 BRCA2 -/- and DLD-1 BRCA2 +/+) or other well-characterized BRCA-mutant (e.g., CAPAN-1) and wild-type (e.g., BxPC-3) cell lines.

  • Cell Plating : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound.

  • Incubation : Incubate the cells for a period of 5-7 days, which is sufficient time for multiple cell divisions and for the effects of accumulated DNA damage to manifest.

  • Viability Assessment : Measure cell viability using a standard method such as the MTS assay or a resazurin-based assay (e.g., CellTiter-Blue®). These assays measure the metabolic activity of living cells.

  • Data Analysis : Normalize the data to untreated controls and plot cell viability against drug concentration for each cell line. Calculate the IC50 for both the BRCA-mutant and wild-type lines. A significantly lower IC50 in the mutant line indicates selective, synthetic lethal activity.

Conclusion and Future Directions

The pyrano[4,3-b]pyridine scaffold represents a promising starting point for the development of novel PARP inhibitors. Early preclinical data on related structures demonstrate potent enzymatic inhibition comparable to that of clinically successful drugs.[19] The critical next step for any novel derivative from this class is to move beyond simple enzymatic assays and rigorously quantify PARP trapping and demonstrate selective cytotoxicity in BRCA-deficient cellular models.

For drug development professionals, the path forward involves a multi-parameter optimization campaign focusing on:

  • Potency : Enhancing both catalytic inhibition and, more importantly, PARP trapping.

  • Selectivity : Ensuring selectivity for PARP1/2 over other PARP family members to minimize off-target effects.

  • Pharmacokinetics : Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties for favorable drug-like characteristics.

By leveraging the established principles of synthetic lethality and applying rigorous, validated experimental protocols, novel pyrano[4,3-b]pyridine derivatives have the potential to become next-generation targeted therapies for HR-deficient cancers.

References

  • Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 785. Retrieved from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]

  • PARP Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Szotkowska, E., et al. (2024). Development of Mitochondria-Targeted PARP Inhibitors. Molecules, 29(15), 3489. Retrieved from [Link]

  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 833-839. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. Retrieved from [Link]

  • Li, M., & Yu, X. (2021). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 5, 245-263. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. Retrieved from [Link]

  • Thomas, H. D., & Curtin, N. J. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(12), 1647-1662. Retrieved from [Link]

  • Hurvitz, S. A., & Eiermann, W. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(11), 1085-1094. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry, 114, 105123. Retrieved from [Link]

  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Khalizieva, Z., et al. (2023). BRCA1 and BRCA2: from cancer susceptibility to synthetic lethality. Genes & Development, 37(15-16), 735-763. Retrieved from [Link]

  • Tang, H., et al. (2023). LIG1 Is a Synthetic Lethal Target in BRCA1 Mutant Cancers. Cancer Research, 83(17), 2821-2834. Retrieved from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer. (n.d.). LYNPARZA® (olaparib). Retrieved from [Link]

  • Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2020). springermedizin.de. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. Retrieved from [Link]

  • Morris, T. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. OncLive. Retrieved from [Link]

  • Mechanism of Action. (n.d.). TALZENNA® (talazoparib). Retrieved from [Link]

  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. Retrieved from [Link]

  • What is the mechanism of Olaparib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Swisher, E. M. (2017). Rucaparib in ovarian cancer: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Therapeutic Advances in Medical Oncology, 9(7), 443-452. Retrieved from [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2023). Ivyspring. Retrieved from [Link]

  • What is the mechanism of Talazoparib Tosylate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2021). ResearchGate. Retrieved from [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. Retrieved from [Link]

  • Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. (2018). Therapeutic Advances in Medical Oncology, 10. Retrieved from [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube. Retrieved from [Link]

  • Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology. Retrieved from [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2024). Annals of Urologic Oncology. Retrieved from [Link]

  • Talazoparib tosylate: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com. Retrieved from [Link]

  • A New Way to Target Cancers Using 'Synthetic Lethality'. (2020). UC San Diego Today. Retrieved from [Link]

  • What are PARP inhibitors? (2024). MD Anderson Cancer Center. Retrieved from [Link]

  • What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse. Retrieved from [Link]

  • The efficacy and safety of niraparib for ovarian cancer: a single-center observational study from China. (2021). Journal of Ovarian Research, 14(1), 74. Retrieved from [Link]

Sources

Comparative

A Researcher's Comparative Guide to Confirming the Molecular Target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

For researchers in drug discovery and chemical biology, the journey from a promising bioactive small molecule to a well-defined therapeutic candidate is paved with rigorous validation. A critical milestone in this journe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the journey from a promising bioactive small molecule to a well-defined therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's direct biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to definitively confirm the molecular target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a compound with demonstrated anti-proliferative properties. While literature suggests Aurora-A kinase as a likely candidate, a robust target validation process necessitates a multi-faceted approach, providing layers of evidence to build an irrefutable case.[1]

This guide is structured to provide not just protocols, but the strategic reasoning behind the selection and execution of these methods, empowering researchers to make informed decisions in their own target identification campaigns.

Introduction to the Challenge: The Case of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, and more specifically its carbonitrile derivative, has emerged from screening campaigns as a compound of interest due to its cytotoxic effects against cancer cell lines, such as MCF7.[1] The pyrano[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] Preliminary evidence points towards Aurora-A kinase, a key regulator of mitosis, as a potential molecular target.[1] However, to confidently advance this molecule in a drug development pipeline, this hypothesis must be rigorously tested and validated against other potential off-targets.

This guide will compare and contrast three major pillars of target identification and validation:

  • In Silico Target Prediction: Computational approaches to forecast potential binding partners and guide experimental design.

  • Biochemical Approaches: Direct measurement of the compound's interaction with purified proteins, with a focus on kinase selectivity.

  • Cell-Based Target Engagement: Methods to confirm the compound binds to its target within the complex milieu of a living cell.

Pillar 1: In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective means to generate initial hypotheses and refine experimental strategies. These computational techniques leverage the known chemical space of protein targets and the structure of the small molecule to predict likely interactions.

Methodology Comparison: Molecular Docking vs. Pharmacophore Screening
Methodology Principle Advantages Limitations
Molecular Docking Simulates the binding of the small molecule into the three-dimensional structure of a putative protein target (e.g., Aurora-A kinase).Provides a detailed atomic-level model of the interaction, including key binding residues and predicted binding affinity (docking score).Requires a high-resolution crystal structure of the target protein. Docking scores are approximations and do not always perfectly correlate with experimental binding affinity.
Pharmacophore Screening Uses a 3D arrangement of essential chemical features (pharmacophore) of the small molecule to search databases of protein structures for complementary binding sites.Does not require a pre-defined target. Can identify potential targets from a large pool of proteins.Less detailed than docking; identifies potential binders based on feature matching rather than a full energetic simulation.
Expert Insight: A Synergistic In Silico Approach

A robust in silico workflow begins with a broad-based approach like pharmacophore screening to identify a panel of potential kinase and non-kinase targets. This is followed by more focused molecular docking of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine into the top-ranked potential targets, including a high-resolution crystal structure of Aurora-A kinase. The resulting docking poses and scores provide the first layer of evidence for or against direct binding and can inform the design of mutated proteins for validation studies.

Workflow for Molecular Docking of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine into Aurora-A Kinase

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Aurora-A Crystal Structure (PDB) ProtPrep 2. Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB->ProtPrep GridGen 4. Define Binding Site & Generate Grid ProtPrep->GridGen LigPrep 3. Prepare Ligand: - Generate 3D coordinates - Assign charges LigPrep->GridGen Docking 5. Perform Docking Simulation GridGen->Docking PoseAnalysis 6. Analyze Binding Poses & Scores Docking->PoseAnalysis InteractionAnalysis 7. Identify Key Amino Acid Interactions PoseAnalysis->InteractionAnalysis cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Detection CellCulture 1. Culture Cells (e.g., MCF7) Treatment 2. Treat with Vehicle or Compound CellCulture->Treatment Harvest 3. Harvest & Lyse Cells Treatment->Harvest Heating 4. Heat Lysates at a Temperature Gradient Harvest->Heating Centrifugation 5. Separate Soluble & Precipitated Proteins Heating->Centrifugation SDS_PAGE 6. Run Soluble Fraction on SDS-PAGE Centrifugation->SDS_PAGE WesternBlot 7. Western Blot for Aurora-A SDS_PAGE->WesternBlot Analysis 8. Quantify Bands & Plot Melting Curve WesternBlot->Analysis cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis ProbeSynth 1. Synthesize Biotinylated Probe BeadImmob 2. Immobilize Probe on Streptavidin Beads ProbeSynth->BeadImmob Incubation 4. Incubate Lysate with Probe-Beads BeadImmob->Incubation LysatePrep 3. Prepare Cell Lysate LysatePrep->Incubation Washing 5. Wash Away Non-specific Binders Incubation->Washing Elution 6. Elute Bound Proteins Washing->Elution MS_Analysis 7. Identify Proteins by Mass Spectrometry Elution->MS_Analysis

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine and its Analogs

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a heterocyclic scaffold with significant potential in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry. We will explore its properties and reactivity in relation to structurally similar compounds, offering researchers, scientists, and drug development professionals a robust methodology for benchmarking this promising molecule.

Introduction: The Pyrano[4,3-b]pyridine Scaffold

The fusion of pyran and pyridine rings creates a diverse family of heterocyclic compounds with a wide spectrum of biological activities. The pyrano[4,3-b]pyridine core, in particular, is a recurring motif in compounds targeting various physiological processes, including cancer and inflammatory diseases. The introduction of a chlorine atom at the 2-position of the 7,8-dihydro-5H-pyrano[4,3-b]pyridine system offers a key functional handle for further chemical modification, making it an attractive starting point for the development of novel therapeutics. This guide will delineate a systematic approach to understanding the chemical and biological potential of this scaffold through direct comparison with its bioisosteric and isomeric analogs.

I. Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine: A Proposed Pathway

DOT Script for Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pyranopyridone Formation cluster_1 Step 2: Chlorination A Tetrahydro-4H-pyran-4-one C Intermediate Enolate A->C Base (e.g., NaH) B Ethyl Cyanoacetate B->C D 2-Oxo-7,8-dihydro-5H-pyrano[4,3-b]pyridine (2) C->D Ammonium Acetate, Heat D2 2-Oxo-7,8-dihydro-5H-pyrano[4,3-b]pyridine (2) E 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (3) D2->E POCl3, Heat

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (3)

Part A: Synthesis of 2-Oxo-7,8-dihydro-5H-pyrano[4,3-b]pyridine (2)

  • Reaction Setup: To a stirred solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2), add tetrahydro-4H-pyran-4-one (1.0 eq.) dropwise at 0 °C.

  • Enolate Formation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Condensation: Add ethyl cyanoacetate (1.1 eq.) dropwise to the reaction mixture and continue stirring at room temperature for 2 hours.

  • Cyclization: Add ammonium acetate (5.0 eq.) and heat the reaction mixture to reflux for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-oxo-7,8-dihydro-5H-pyrano[4,3-b]pyridine (2).

Part B: Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (3)

  • Reaction Setup: In a round-bottom flask, suspend 2-oxo-7,8-dihydro-5H-pyrano[4,3-b]pyridine (2) (1.0 eq.) in phosphoryl chloride (POCl3) (5.0 eq.).

  • Chlorination: Heat the reaction mixture to reflux for 4 hours. A similar procedure is documented for a related derivative[1].

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (3).

II. Benchmarking Against Similar Heterocyclic Compounds

To objectively assess the utility of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, it is essential to compare its properties against a curated set of analogous compounds. For this guide, we will consider the following comparators:

  • Comparator A: 2-Chloro-5,6,7,8-tetrahydroquinoline: An isomeric pyridine derivative.

  • Comparator B: 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine: A bioisosteric analog where the pyran oxygen is replaced by sulfur.

  • Comparator C: 2-Chloro-5,7-dihydro-furo[3,4-b]pyridine: A furo-fused analog.

DOT Script for Comparator Structures

Comparator_Structures cluster_target Target Compound cluster_comparators Comparator Compounds Target 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine A A: 2-Chloro-5,6,7,8-tetrahydroquinoline B B: 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine C C: 2-Chloro-5,7-dihydro-furo[3,4-b]pyridine

Caption: Target compound and selected comparators.

III. Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic potential.

Property2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (Predicted)Comparator A (Predicted)Comparator B (Predicted)Comparator C (Predicted)
Molecular Weight 169.61167.62185.67155.58
cLogP 1.82.12.01.5
Topological Polar Surface Area (TPSA) 21.7 Ų12.9 Ų12.9 Ų21.7 Ų
Aqueous Solubility (logS) -2.5-2.8-2.7-2.2
Experimental Protocol: Determination of Lipophilicity (logP)
  • Preparation of Solutions: Prepare a stock solution of the test compound in octanol.

  • Partitioning: Mix equal volumes of the octanol stock solution and water in a separatory funnel. Shake vigorously for 5 minutes.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

IV. Comparative Chemical Reactivity: Suzuki-Miyaura Cross-Coupling

The 2-chloro substituent serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.

DOT Script for Suzuki-Miyaura Reaction

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product Start 2-Chloro-pyranopyridine Product 2-Aryl-pyranopyridine Start->Product Pd Catalyst, Base Boronic Arylboronic Acid Boronic->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a microwave vial, add 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Solvent Addition: Add a mixture of dioxane and water (4:1) as the solvent.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

V. Comparative Biological Activity: In Vitro Anticancer Screening

The pyranopyridine scaffold is present in numerous compounds with reported anticancer activity. A preliminary assessment of the biological potential of our target compound and its analogs can be achieved through in vitro cytotoxicity screening against a panel of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

VI. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the synthesis and comparative evaluation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. By systematically benchmarking its physicochemical properties, chemical reactivity, and biological activity against carefully selected analogs, researchers can gain valuable insights into the structure-activity relationships of this promising heterocyclic scaffold. The proposed experimental protocols provide a solid foundation for these investigations. Future work should focus on expanding the library of derivatives through reactions at the 2-position and exploring their potential against a broader range of biological targets.

References

Sources

Comparative

A Comparative Guide to the Synthesis and Bioactivity of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyranopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyranopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the synthesis and bioactivity of a key intermediate, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, with a particular focus on its carbonitrile derivative, a compound of significant interest in anticancer and antimicrobial research. We will explore the reproducibility of its synthesis, compare its biological activity with relevant alternatives, and provide detailed experimental protocols to ensure scientific rigor and facilitate further investigation.

Reproducibility and Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

The synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a multi-step process that typically involves the condensation and cyclization of precursors.[3] A common and reproducible method involves the chlorination of the corresponding 2-oxo intermediate using a chlorinating agent such as phosphoryl chloride (POCl₃).[4]

A representative synthetic scheme is outlined below:

A 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile B 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile A->B Chlorination R Phosphoryl Chloride (POCl3) Reflux, 4h

Caption: Generalized synthetic workflow for the chlorination step.

Comparison of Synthetic Methods

While the use of phosphoryl chloride is a well-established method, the reproducibility and yield can be influenced by reaction conditions. The table below summarizes key parameters from a reported procedure.

MethodReagentsSolventReaction TimeTemperatureYieldReference
ChlorinationPhosphoryl ChlorideNone4 hoursReflux66%[4]

Expert Insight: The choice of phosphoryl chloride as both reagent and solvent is efficient for driving the reaction to completion. However, the workup procedure, which involves quenching with a saturated sodium bicarbonate solution, must be performed with extreme caution due to the exothermic nature of the reaction and the evolution of gas. Purification by silica gel column chromatography is typically required to obtain the pure product.[4] The moderate yield of 66% suggests that optimization of reaction time and temperature could potentially improve the outcome. Further investigation into alternative chlorinating agents, such as oxalyl chloride or thionyl chloride, could also be a valuable area of research to enhance yield and simplify purification.

Bioactivity Profile and Comparison with Alternatives

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has demonstrated promising bioactivity, primarily as an anticancer agent through the inhibition of Aurora-A kinase.[3] Aurora kinases are crucial for cell division, and their overexpression is implicated in various cancers, making them an attractive therapeutic target. This compound has also been investigated for its antimicrobial properties.[3]

Anticancer Activity

The primary mechanism of anticancer action for this compound is the inhibition of Aurora-A kinase, which leads to cell cycle arrest and apoptosis.[3] Its efficacy has been demonstrated against breast cancer cell lines, such as MCF7.[3]

CompoundTargetCell LineIC₅₀ (µM)Reference
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileAurora-A KinaseMCF70.46[3]
Erlotinib (Alternative)EGFR-0.18[5]
Doxorubicin (Standard Drug)Topoisomerase IIVariousVaries[5]

Analysis: The sub-micromolar IC₅₀ value against the MCF7 cell line indicates potent anticancer activity. When compared to a well-established EGFR inhibitor like Erlotinib, the activity is within a comparable range, highlighting its potential as a lead compound.[3][5] It is important to note that the mechanism of action differs, which could be advantageous in overcoming resistance to EGFR-targeted therapies.

Compound 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Target Aurora-A Kinase Compound->Target Inhibits Effect1 Cell Cycle Arrest Target->Effect1 Leads to Effect2 Apoptosis Target->Effect2 Leads to Outcome Anticancer Effect Effect1->Outcome Effect2->Outcome

Caption: Proposed mechanism of anticancer action.

Antimicrobial Activity

In addition to its anticancer properties, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has shown significant antibacterial effects against various bacterial strains, including resistant ones.[3] This dual activity is a compelling feature for further drug development, as it could potentially address co-morbidities or be developed into a novel class of antibiotics. The pyridine moiety is a known pharmacophore in many antibacterial drugs.[6]

Comparison with Other Pyrano[4,3-b]pyridine Derivatives:

The bioactivity of the pyrano[4,3-b]pyridine scaffold can be modulated by substitutions at various positions. The following table compares the reported activities of several derivatives.

CompoundKey Structural FeatureReported Biological ActivityReference
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileChlorophenyl at position 4Antimicrobial and anticancer (IC₅₀: 0.08 µM in NCI-H460)[3]
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileIsobutyl group at position 4Neurotropic effects and enzyme interaction[3][7]
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileDimethyl groups at position 7Moderate antimicrobial activity[3]

Expert Interpretation: The data suggests that substitution at the 4-position of the pyranopyridine ring significantly influences the biological activity. The introduction of a chlorophenyl group appears to enhance anticancer potency, as evidenced by the low nanomolar IC₅₀ value against the NCI-H460 cell line.[3] Conversely, an isobutyl group at the same position seems to confer neurotropic properties.[3] These structure-activity relationships (SAR) provide a valuable roadmap for the design of future analogs with tailored therapeutic profiles.

Detailed Experimental Protocols

To ensure the reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile and a standard assay for evaluating its anticancer activity.

Synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile[4]

Materials:

  • 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Phosphoryl chloride (POCl₃)

  • Saturated aqueous sodium hydrogen carbonate solution

  • Chloroform

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol) in phosphoryl chloride (20 mL).

  • Stir the mixture with heating under reflux for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully add the reaction mixture to a saturated aqueous sodium hydrogen carbonate solution at 0°C with stirring.

  • Extract the aqueous mixture with chloroform.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (50:50) as the eluent to obtain the title compound as a white solid (1.85 g, 66% yield).

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile stands out as a versatile scaffold with significant potential in the development of novel anticancer and antimicrobial agents. The synthetic route via chlorination of the 2-oxo precursor is reproducible, although there is room for optimization to improve the yield. The compound's potent inhibition of Aurora-A kinase and its broad-spectrum antibacterial activity make it a compelling candidate for further preclinical investigation. The structure-activity relationships within the pyrano[4,3-b]pyridine class offer exciting opportunities for medicinal chemists to design next-generation therapeutics with enhanced potency and selectivity. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this promising molecular architecture.

References

Sources

Validation

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Heterocyclic Compounds: A Case Study with 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

This guide provides a comprehensive framework for establishing a predictive In Vitro-In Vivo Correlation (IVIVC) for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a novel heterocyclic entity. As pre-clinical data for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a predictive In Vitro-In Vivo Correlation (IVIVC) for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a novel heterocyclic entity. As pre-clinical data for this specific molecule is not publicly available, this document will serve as a strategic guide, detailing the necessary experimental designs, rationale, and modeling approaches required to build a robust and regulatory-compliant IVIVC from first principles. Our focus is on the causality behind each step, ensuring a self-validating workflow that moves from fundamental biopharmaceutical properties to a predictive pharmacokinetic model.

The Strategic Importance of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed). For a novel compound like 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, establishing a successful IVIVC early in development can be transformative. It allows for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, significantly reducing the need for clinical trials, accelerating formulation optimization, and providing a powerful tool for setting meaningful quality control specifications.

The structure of our subject molecule, featuring a fused pyranopyridine core and a chloro-substituent, suggests potential challenges in solubility and metabolic stability. This makes a systematic biopharmaceutical characterization, as outlined below, not just beneficial, but critical for successful development.

Phase 1: In Vitro Characterization – Defining the Causative Factors

The primary goal of this phase is to dissect the key in vitro attributes that will govern the drug's in vivo performance. We must understand how readily the drug dissolves from its formulation and how effectively it can permeate the intestinal wall.

Dissolution is the first critical step for oral drug absorption. For a compound with potentially low aqueous solubility, assessing its dissolution behavior in a range of biorelevant media is essential to predict performance in the varying pH and bile salt environments of the gastrointestinal tract.

Experimental Protocol: Multi-Media Dissolution Testing (USP Apparatus II)

  • Apparatus Setup: Calibrate a USP Apparatus II (Paddle) system. Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Media Preparation: Prepare three key dissolution media:

    • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2).

    • Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5).

    • Fed State Simulated Intestinal Fluid (FeSSIF) (pH 5.0).

    • Rationale: Using only simple buffers can be misleading. Biorelevant media, which contain bile salts and phospholipids, provide a more accurate reflection of in vivo solubility and dissolution, especially for lipophilic compounds.

  • Procedure:

    • Place a single dosage form (e.g., a prototype immediate-release tablet) in each vessel containing 900 mL of media.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).

    • Immediately filter the samples through a 0.45 µm PVDF syringe filter.

    • Analyze the concentration of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in the filtrate using a validated HPLC-UV method.

  • Data Presentation: Plot the cumulative percentage of drug dissolved against time for each medium.

Table 1: Hypothetical Dissolution Data for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine IR Tablet

Time (min)% Dissolved (SGF, pH 1.2)% Dissolved (FaSSIF, pH 6.5)% Dissolved (FeSSIF, pH 5.0)
5152530
10304555
15456075
30658592
45759398
608098100
12082100100

High dissolution is meaningless if the drug cannot permeate the intestinal epithelium. The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal permeability and identifying whether the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and tight junction formation.

  • Bidirectional Transport:

    • A→B (Apical to Basolateral): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over 2 hours. This simulates absorption from the gut into the bloodstream.

    • B→A (Basolateral to Apical): Add the compound to the basolateral side and measure its appearance on the apical side. This measures the rate of efflux back into the gut lumen.

  • Analysis: Quantify compound concentration in all samples via LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for each direction.

  • Efflux Ratio (ER): Calculate ER = Papp (B→A) / Papp (A→B).

    • Interpretation: An ER > 2 strongly suggests the compound is a substrate for active efflux, which can limit its oral absorption.

Table 2: Hypothetical Permeability Data

ParameterValueBCS Classification Insight
Papp (A→B)15 x 10⁻⁶ cm/sHigh Permeability
Papp (B→A)18 x 10⁻⁶ cm/sLow Efflux
Efflux Ratio1.2Not a significant P-gp substrate

Phase 2: In Vivo Pharmacokinetics – Measuring the Result

The in vivo study is designed to provide the ground truth. We measure the actual plasma concentration profile following oral administration of formulations with different release characteristics. This data represents the "effect" we aim to predict with our in vitro "cause."

Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=6 per group) to allow for serial blood sampling.

  • Formulations:

    • Group 1 (IV Bolus): 1 mg/kg dose of the drug in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline) administered via the tail vein. This is essential for determining absolute bioavailability and key clearance parameters.

    • Group 2 (Fast Release): An oral gavage of a suspension formulation designed for rapid dissolution.

    • Group 3 (Slow Release): An oral gavage of a prototype formulation containing a release-modifying polymer (e.g., HPMC) to achieve slower dissolution.

  • Sampling: Collect blood samples (approx. 0.2 mL) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).

Table 3: Hypothetical Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)F (%)
IV Bolus--1250100
Fast Release (Oral)4501.0105084
Slow Release (Oral)2104.098078

Phase 3: Correlation Modeling – Bridging the Gap

This is where we mathematically link the in vitro and in vivo data. The goal is to develop a Level A correlation, the most rigorous type, which demonstrates a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.

Workflow for IVIVC Model Development

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_model Modeling & Validation invitro_diss Run Dissolution (Fast & Slow Formulations) correlate Plot % Dissolved vs. % Absorbed invitro_diss->correlate In Vitro Data invivo_pk Conduct PK Study (Fast & Slow Formulations) deconv Deconvolve Plasma Data to get % Absorbed invivo_pk->deconv Plasma Conc. Data deconv->correlate In Vivo Data model Develop Linear Correlation Model correlate->model validate Assess Prediction Error (Internal/External Validation) model->validate

Caption: IVIVC development workflow.

  • Deconvolution of In Vivo Data: The raw plasma concentration-time curve is a result of both absorption and elimination processes. To isolate the absorption profile, we use a deconvolution method (e.g., Wagner-Nelson). This mathematical technique removes the effect of elimination, yielding the cumulative fraction of drug absorbed over time.

  • Establishing the Correlation: A simple linear model is created by plotting the fraction of drug absorbed in vivo (from deconvolution) against the fraction of drug dissolved in vitro for each formulation at corresponding time points.

  • Model Validation: The predictive performance of the model is evaluated. The in vivo plasma profiles for each formulation are predicted from their respective in vitro dissolution data using the correlation model. The prediction error for Cmax and AUC is then calculated. According to FDA guidance, for a model to be considered predictive, the average absolute prediction error should be ≤10% for the primary parameters.

IVIVC_Concept cluster_cause In Vitro World cluster_effect In Vivo World diss_curve Dissolution Profile (% Dissolved vs. Time) model IVIVC Model (Mathematical Correlation) diss_curve->model pk_curve Plasma Profile (Conc. vs. Time) abs_curve Absorption Profile (% Absorbed vs. Time) pk_curve->abs_curve Deconvolution abs_curve->model model->pk_curve Predicts

Caption: The core concept of an IVIVC model.

Conclusion and Path Forward

This guide outlines a scientifically rigorous, step-by-step methodology for establishing a Level A IVIVC for a novel compound, using 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine as a working example. By systematically characterizing its dissolution and permeability, conducting well-designed pharmacokinetic studies, and applying appropriate mathematical modeling, we can create a powerful predictive tool. A successful IVIVC will de-risk further development, streamline formulation changes, and provide a robust foundation for setting product quality standards, ultimately accelerating the journey from molecule to medicine.

References

  • Title: In Vitro-In Vivo Correlation: A Strategic Tool in Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Biorelevant Dissolution Media: A Tool for Predicting In Vivo Performance of Drugs Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Caco-2 Cell Line as a Model of the Intestinal Barrier Source: Cell Biology and Toxicology URL: [Link]

  • Title: The Role of IVIVC in Formulation Development Source: AAPS PharmSciTech URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a halogenated heterocyclic compound utilized in various research and development a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, a halogenated heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Understanding the Hazard Profile

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from the safety data sheet for the analogous compound 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine.

Given its chlorinated pyridine structure, this compound is classified as a halogenated organic compound . This classification is paramount in determining the correct disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management.[1][2]

Pre-Disposal and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is to mitigate the risks of accidental exposure through inhalation, skin contact, or eye contact.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation.

All handling and preparation for disposal of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is governed by its classification as a halogenated hazardous waste. The following protocol provides a self-validating system to ensure compliant disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, and are regulated differently than non-halogenated wastes.[1] Mixing these waste streams can lead to regulatory fines and improper disposal.

Step 2: Containerization

  • Action: Place solid 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine waste directly into the designated "Halogenated Organic Solids" container. If dealing with a solution, it should be placed in a compatible, sealed container labeled "Halogenated Organic Liquids."

  • Causality: Secure and appropriate containerization prevents leaks and spills, protecting both laboratory personnel and the environment. The container must be in good condition and compatible with the chemical to avoid degradation.

Step 3: Labeling

  • Action: Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Causality: Accurate and complete labeling is a federal and state regulatory requirement. It provides essential information for waste handlers and emergency responders.

Step 4: Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin.

  • Causality: Proper storage minimizes the risk of spills and unauthorized access. Secondary containment provides an additional layer of protection in case of a primary container failure.

Step 5: Arrange for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Causality: The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) and state authorities.[3] Only licensed professionals are authorized to transport and dispose of such materials, typically through high-temperature incineration to ensure complete destruction.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

G start Waste Generation: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is_solid Is the waste a solid or a liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid halogenated_solid Container: 'Halogenated Organic Solids' solid_waste->halogenated_solid halogenated_liquid Container: 'Halogenated Organic Liquids' liquid_waste->halogenated_liquid label_container Label Container with 'Hazardous Waste' and Chemical Name halogenated_solid->label_container halogenated_liquid->label_container store_safely Store in Satellite Accumulation Area with Secondary Containment label_container->store_safely contact_ehs Contact EH&S or Licensed Waste Disposal Contractor store_safely->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into the "Halogenated Organic Solids" waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's emergency response team or EH&S department immediately.

    • Prevent entry into the affected area until it has been cleared by trained professionals.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is conducted in a manner that is both scientifically sound and environmentally responsible.

References

  • Guidelines for Solvent Waste Recycling and Disposal . Industrial Waste Management. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine . National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segregation . University of California, Santa Cruz. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

As a novel heterocyclic compound, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine presents unique opportunities in drug discovery and chemical synthesis. Its structure, a chlorinated pyranopyridine, suggests a reactivity p...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine presents unique opportunities in drug discovery and chemical synthesis. Its structure, a chlorinated pyranopyridine, suggests a reactivity profile that demands a systematic and informed approach to laboratory safety. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary handling protocols. Our objective is to ensure that your innovative research is not only groundbreaking but also conducted under the highest safety standards.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a robust safety protocol can be developed by analyzing its structural components: a pyridine ring, a pyran ring, and a chlorine substituent. This process, known as control banding, allows us to anticipate potential hazards and establish appropriate controls by referencing data from similar chemical classes.

Anticipated Hazard Profile

Based on analogous compounds, such as 2-Chloropyridine and other halogenated heterocycles, we can infer the following potential hazards. The GHS Hazard Statements for the closely related 2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, a cautious approach is warranted.

  • Pyridine Moiety : Pyridine and its derivatives can be irritating to the skin and respiratory tract.[2] Systemic effects can occur through absorption via inhalation, skin contact, or ingestion.[3] Symptoms of overexposure may include headaches, dizziness, and nausea.[4]

  • Chlorinated Organic Compound : Halogenated organic compounds require specific handling and disposal procedures.[5][6] They are often toxic to aquatic life and must not be released into the environment.[7] Combustion of such materials can produce highly toxic gases.[5]

  • Physical Form : If the compound is a solid powder, inhalation of dust is a primary concern. If it is a liquid or in solution, vapor inhalation and skin/eye contact are the main exposure routes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids (<1g) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Laboratory CoatWork within a certified chemical fume hood.
Handling Solutions/Liquids (<100mL) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Laboratory CoatWork within a certified chemical fume hood.
Large-Scale Operations (>1g or >100mL) Chemical Splash Goggles & Face Shield[8]Nitrile or Neoprene GlovesChemically Resistant Apron over Laboratory CoatWork within a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemically Resistant Coveralls or Suit[9]Air-Purifying Respirator with Organic Vapor Cartridges (if outside a fume hood)[10]
Rationale for PPE Selection:
  • Eye and Face Protection : Chemical splash goggles are the minimum requirement to protect against splashes and aerosols.[8] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing, providing protection for the entire face.[8]

  • Hand Protection : Nitrile gloves offer good resistance to a variety of chemicals, including pyridine.[2] However, no glove material is impervious forever. It is crucial to change gloves immediately if they become contaminated. For prolonged operations or when handling concentrated solutions, consider more robust gloves like neoprene or butyl rubber and always consult the manufacturer's compatibility data.

  • Body Protection : A standard laboratory coat protects against minor splashes and contact with contaminated surfaces.[2] For procedures with a higher risk of spills, a chemically resistant apron or coverall provides an additional barrier.[11]

  • Respiratory Protection : The primary method for controlling inhalation exposure is to use engineering controls, specifically a chemical fume hood. All handling of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine should occur within a properly functioning fume hood to minimize vapor and dust inhalation.[7][12] If engineering controls are not feasible or during a large spill, respiratory protection such as an air-purifying respirator with organic vapor cartridges would be necessary.[10]

Procedural Guide: From Receipt to Disposal

This workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Preparation and Pre-Handling
  • Designate a Workspace : All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Assemble PPE : Before handling the chemical, ensure all required PPE is readily available and has been inspected for defects.

  • Prepare for Spills : Have a spill kit with appropriate absorbent material (e.g., sand, diatomaceous earth) readily accessible.[12][13]

  • Review Procedures : Mentally walk through the experimental steps to anticipate potential hazards.

Handling and Experimental Use
  • Transferring the Compound :

    • When weighing a solid, do so on weighing paper or in a tared container within the fume hood to contain any dust.

    • When transferring liquids, use a syringe or pipette to minimize the risk of splashing.

  • Running Reactions :

    • Keep all reaction vessels clearly labeled.

    • Ensure reaction setups are secure and stable.

    • Maintain the fume hood sash at the lowest practical height.

Post-Handling and Decontamination
  • Decontaminate Surfaces : After completing work, wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water after removing PPE.[12]

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps for safely managing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine in a laboratory setting.

Safe_Handling_Workflow start_node start_node end_node end_node process_node process_node decision_node decision_node disposal_node disposal_node start Start: Receive Chemical prep 1. Preparation - Designate Fume Hood Area - Assemble PPE & Spill Kit start->prep handling 2. Handling - Weigh/Transfer in Hood - Perform Experiment prep->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response - Evacuate if necessary - Use Spill Kit - Decontaminate spill_check->spill_response yes_spill post_handling 3. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly spill_check->post_handling no_spill no_spill No yes_spill Yes waste 4. Waste Segregation post_handling->waste waste_container Halogenated Organic Waste waste->waste_container end End: Procedure Complete waste_container->end

Caption: Safe handling workflow for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

Emergency and Disposal Plans

Accidental Release Measures
  • Minor Spill (inside fume hood) :

    • Contain the spill with an absorbent material like sand or diatomaceous earth.[13]

    • Carefully scoop the material into a labeled waste container.

    • Decontaminate the area.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal is a critical final step. As a chlorinated organic compound, 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine must not be disposed of down the drain.[14]

  • Segregation : All waste containing this compound (including contaminated solids, solutions, and used PPE) must be collected in a designated "Halogenated Organic Waste" container.[5][6][15] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and cost management.[16]

  • Labeling : The waste container must be kept closed except when adding waste and must be clearly labeled with "Hazardous Waste" and the full chemical name.[6][16]

  • Collection : Follow your institution's procedures for hazardous waste pickup.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Pyridine - SAFETY DATA SHEET - PENTA . (2024). PENTA. [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH . (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH . (n.d.). Carl ROTH. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Segregation . (2016). Bucknell University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024). Post Apple Scientific. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Personal Protective Equipment in Chemistry . (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. [Link]

  • Personal protective equipment for preparing toxic drugs . (2013). GERPAC. [Link]

  • Laboratory chemical waste disposal guidelines . (n.d.). University of Otago. [Link]

  • Personal Protective Equipment (PPE) . (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 2-Chloropyridine Safety Data Sheet . (2024). Jubilant Ingrevia Limited. [Link]

  • Personal Protective Equipment (PPE) . (2022). UC Davis Safety Services. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.